(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Description
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Properties
IUPAC Name |
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236833 | |
| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-04-6, 168471-40-7 | |
| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134003-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block for Neurological Drug Discovery
Abstract
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted cyclic amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique stereochemistry and constrained cyclopentene backbone make it a valuable chiral building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting the central nervous system. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its role as a reversible inhibitor of GABA transaminase. Detailed experimental protocols for its synthesis and for the characterization of its biological activity are provided to support researchers and drug development professionals in leveraging this versatile molecule.
Introduction: The Significance of Conformationally Restricted GABA Analogues
The neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability in the mammalian central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders. Consequently, modulating GABA levels in the brain is a key strategy in the development of novel therapeutics for these conditions.
One established approach to increasing synaptic GABA concentrations is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. By blocking GABA-T, the breakdown of GABA is reduced, leading to an accumulation of this inhibitory neurotransmitter. While several GABA-T inhibitors have been developed, the design of selective and potent inhibitors with favorable pharmacokinetic profiles remains an active area of research.
Conformationally restricted analogues of GABA, such as this compound, are of particular interest in this field. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, the conformational flexibility of the molecule is reduced. This can lead to enhanced binding affinity and selectivity for the target enzyme, as well as improved metabolic stability. The cis-relationship between the amino and carboxylic acid groups in the (1R,4S)-isomer, constrained by the cyclopentene ring, presents a unique three-dimensional structure for interaction with the active site of GABA-T and other potential biological targets.
This guide will delve into the technical details of this compound, providing a foundation for its application in modern drug discovery and development.
Physicochemical Properties and Structural Elucidation
Chemical Structure and Properties
This compound is a chiral molecule with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| CAS Number | 134003-04-6 | [1] |
| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | [1] |
| Synonyms | (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, cis-4-Aminocyclopent-2-enecarboxylic acid | [1] |
The structure of this compound is characterized by a five-membered cyclopentene ring with a carboxylic acid group at the C1 position and an amino group at the C4 position. The stereochemical descriptors (1R,4S) define the absolute configuration at the two chiral centers, resulting in a cis-relationship between the amino and carboxylic acid substituents relative to the plane of the ring.
Figure 2: Synthetic workflow for the precursor alcohol.
Experimental Protocol:
-
Chiral Resolution of Racemic Vince Lactam: The racemic Vince lactam is resolved using preparative chiral chromatography with a crown ether-based chiral stationary phase to isolate the desired (+)-lactam enantiomer.
-
Boc Protection of (+)-Vince Lactam: The isolated (+)-lactam is protected with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyl (1S, 4R)-3-oxo-2-azabyclo[2.2.1]hept-5-ene-2-carboxylate. This step is crucial to prevent unwanted side reactions in the subsequent reduction.
-
Reduction of the Boc-protected Lactam: The protected lactam is then reduced with sodium borohydride (NaBH₄). This reduction opens the lactam ring to yield tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.
-
Deprotection to Yield the Final Alcohol: The Boc-protected amino alcohol is hydrolyzed with dilute hydrochloric acid to remove the Boc protecting group, affording (1R, 4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.
Proposed Oxidation to this compound
The conversion of the primary alcohol precursor to the target carboxylic acid can be achieved through a variety of established oxidation methods. A key consideration is the potential for over-oxidation or side reactions involving the amino group and the double bond. Therefore, a chemoselective oxidation protocol is required.
Proposed Experimental Protocol:
A common and effective method for the oxidation of primary alcohols to carboxylic acids in the presence of other sensitive functional groups is the use of a TEMPO-catalyzed oxidation system.
-
Protection of the Amino Group: To prevent oxidation of the amino group, it is advisable to first protect it, for example, as a Boc-carbamate. This can be achieved by treating the amino alcohol hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
-
TEMPO-catalyzed Oxidation: The Boc-protected amino alcohol is then dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer). A catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (NaOCl) or sodium chlorite (NaClO₂), are added. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Deprotection: Upon completion, the reaction is quenched, and the Boc-protected carboxylic acid is extracted. The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound. The product can be purified by crystallization or chromatography.
Biological Activity: Inhibition of GABA Transaminase
This compound has been identified as a reversible inhibitor of GABA transaminase (GABA-T). This activity is of significant interest for the development of therapeutics for neurological disorders characterized by GABAergic deficits.
Mechanism of Action
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde. As a GABA analogue, this compound is thought to bind to the active site of GABA-T and interfere with its catalytic activity. The reversible nature of the inhibition suggests that the compound does not form a covalent bond with the enzyme, but rather competes with the endogenous substrate, GABA.
Figure 3: Proposed mechanism of GABA-T inhibition.
Preclinical Evidence
Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of substance use disorder. Systemic administration of the compound has been shown to block the expression of conditioned place preference to cocaine and nicotine in rats. These findings suggest that by elevating GABA levels through GABA-T inhibition, the compound can attenuate the rewarding effects of addictive drugs, indicating its potential as a therapeutic agent for addiction.
Experimental Protocol: GABA Transaminase Inhibition Assay
To quantitatively assess the inhibitory potency of this compound, a continuous-coupled spectrophotometric assay for GABA transaminase activity can be employed. This assay measures the production of glutamate, which is then used by glutamate dehydrogenase to reduce NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.
Materials:
-
Purified GABA transaminase (porcine or recombinant human)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Glutamate dehydrogenase
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer (pH 8.6)
-
This compound (test compound)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow:
Figure 4: Workflow for the GABA-T inhibition assay.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in potassium pyrophosphate buffer. The final assay concentrations will need to be optimized, but typical concentrations are in the range of 1-10 mM for GABA and α-ketoglutarate, 1-2 mM for NAD⁺, and an appropriate concentration of glutamate dehydrogenase and GABA-T.
-
Preparation of Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺, glutamate dehydrogenase, PLP, and the test inhibitor at various concentrations. Include control wells with no inhibitor.
-
Enzyme Addition and Pre-incubation: Add GABA transaminase to each well and pre-incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of the Reaction: Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to each well.
-
Monitoring the Reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Applications in Drug Discovery and Development
The unique structural features and biological activity of this compound make it a valuable scaffold for the design of novel drug candidates. Its applications extend beyond GABA-T inhibition to other areas of neuroscience research.
-
Neurological Disorders: As a GABA-T inhibitor, it has potential for the treatment of epilepsy, anxiety disorders, and neuropathic pain.
-
Substance Use Disorders: Preclinical data suggests its utility in the development of treatments for addiction to stimulants like cocaine and nicotine.
-
Chiral Building Block: Its rigid, stereochemically defined structure makes it an attractive starting material for the synthesis of more complex molecules targeting a variety of G-protein coupled receptors and ion channels in the central nervous system.
Conclusion
This compound is a compelling chiral building block with significant potential in the field of neuroscience drug discovery. Its role as a reversible inhibitor of GABA transaminase provides a clear rationale for its exploration in the treatment of various neurological and psychiatric disorders. The synthetic strategies outlined in this guide, coupled with the detailed protocol for assessing its biological activity, provide a solid foundation for researchers and drug development professionals to further investigate and exploit the therapeutic potential of this and related conformationally restricted GABA analogues. Future work should focus on obtaining a more detailed pharmacological profile, including its selectivity against other enzymes and receptors, and on leveraging its unique structure to design the next generation of CNS-acting therapeutics.
References
-
PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block for Neuroactive Agents
CAS Number: 134003-04-6
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a pivotal chiral intermediate in the synthesis of carbocyclic nucleosides and a potent modulator of neurotransmitter metabolism. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications, with a focus on its role as a constrained analog of γ-aminobutyric acid (GABA) and an inhibitor of GABA transaminase (GABA-T).
Introduction: A Molecule of Strategic Importance
This compound is a non-proteinogenic amino acid characterized by a cyclopentene scaffold. This unique conformational rigidity makes it an invaluable tool in medicinal chemistry for probing and interacting with biological targets in a stereospecific manner. Its structural relationship to the major inhibitory neurotransmitter GABA has positioned it as a key compound in the development of agents targeting neurological disorders. Furthermore, its role as a precursor to carbocyclic nucleoside analogues, such as the antiretroviral drug Abacavir, underscores its significance in pharmaceutical manufacturing.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a research and development setting.
| Property | Value | Source |
| CAS Number | 134003-04-6 | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | >180 °C (decomposes) | |
| Solubility | Soluble in water | Inferred from structure |
| Optical Rotation | [α]D²⁵ = +264 ± 2° (c=0.4 in H₂O) |
Safety & Handling
As with any chemical substance, proper handling and safety precautions are paramount. The following information is a summary of the hazards associated with this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis of this compound
The asymmetric synthesis of this compound is a critical aspect of its utility. The most common and industrially relevant starting material for this class of compounds is the racemic bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam . The key step in the synthesis is the resolution of this racemic mixture to obtain the desired enantiomer.
Enzymatic Kinetic Resolution of Vince Lactam
Enzymatic kinetic resolution is a powerful and green chemistry approach to separate enantiomers. γ-Lactamases are a class of enzymes that can selectively hydrolyze one enantiomer of the Vince lactam, leaving the other enantiomer unreacted and thus resolved.[1]
Caption: Enzymatic resolution of racemic Vince lactam.
Experimental Protocol: Enzymatic Resolution of Vince Lactam
This protocol is a representative procedure based on established methodologies for the enzymatic resolution of Vince lactam.[1][2]
-
Enzyme Preparation: A suitable γ-lactamase is expressed in a host organism (e.g., E. coli) and purified, or a whole-cell biocatalyst is prepared.
-
Reaction Setup:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic Vince lactam to a desired concentration (e.g., up to 4 M).
-
Initiate the reaction by adding the γ-lactamase preparation.
-
-
Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining (+)-Vince lactam.
-
Work-up and Isolation:
-
Once the desired conversion (typically around 50%) and high ee (>99%) are reached, the reaction is stopped by removing the enzyme (e.g., by centrifugation for whole cells or filtration).
-
The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the unreacted (+)-(1R,4S)-Vince lactam.
-
The organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure (+)-(1R,4S)-Vince lactam.
-
Conversion to this compound
Caption: Plausible synthetic route to the title compound.
Representative Synthetic Protocol:
-
Protection of the Lactam: (+)-(1R,4S)-Vince lactam is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to yield the N-Boc protected lactam.
-
Reduction of the Lactam: The N-Boc protected lactam is then reduced with a suitable reducing agent, such as sodium borohydride in a protic solvent (e.g., methanol), to open the lactam ring and form the corresponding amino alcohol, (1R,4S)-4-(Boc-amino)cyclopent-2-enyl)methanol.[3]
-
Oxidation to Carboxylic Acid: The primary alcohol of the protected amino alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or a more modern, milder oxidizing system like TEMPO/bleach.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.
-
Purification: The final compound is purified by techniques such as ion-exchange chromatography or recrystallization.
Spectroscopic Characterization (Theoretical)
As of the writing of this guide, specific, publicly available ¹H and ¹³C NMR data for this compound could not be located. However, based on the known structure and general principles of NMR spectroscopy, the following characteristic signals can be predicted.
Expected ¹H NMR (D₂O, 400 MHz) Chemical Shifts (δ, ppm):
-
~6.0-6.2 (m, 2H): Olefinic protons (-CH=CH-).
-
~4.0-4.2 (m, 1H): Proton at C4 (adjacent to the amino group).
-
~3.5-3.7 (m, 1H): Proton at C1 (adjacent to the carboxylic acid group).
-
~2.0-2.5 (m, 2H): Methylene protons at C5.
Expected ¹³C NMR (D₂O, 100 MHz) Chemical Shifts (δ, ppm):
-
~175-180: Carboxylic acid carbon (-COOH).
-
~130-135 (2C): Olefinic carbons (-CH=CH-).
-
~55-60: Carbon at C4 (bearing the amino group).
-
~45-50: Carbon at C1 (bearing the carboxylic acid group).
-
~30-35: Methylene carbon at C5.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a constrained GABA analogue and as a chiral building block for more complex molecules.
Inhibition of GABA Transaminase (GABA-T)
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Its concentration is regulated, in part, by the enzyme GABA transaminase (GABA-T), which catabolizes GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4][5]
This compound has been identified as a reversible inhibitor of GABA-T.[6] This activity is attributed to its structural similarity to GABA, allowing it to bind to the active site of the enzyme.
Caption: Mechanism of GABA-T inhibition.
Preclinical Evidence:
A study has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in rats.[6] This suggests that by elevating GABA levels, this compound may have therapeutic potential in the treatment of substance addiction by attenuating the rewarding effects of drugs of abuse.
Experimental Protocol: GABA-T Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against GABA-T.[6][7][8]
-
Enzyme and Substrate Preparation:
-
Purified GABA-T from a suitable source (e.g., pig brain) is prepared.
-
A reaction mixture is prepared containing the substrates: GABA and α-ketoglutarate, along with a coupling enzyme system (succinic semialdehyde dehydrogenase) and NADP⁺.
-
-
Assay Procedure:
-
The test compound, this compound, is pre-incubated with GABA-T at various concentrations.
-
The reaction is initiated by the addition of the substrates.
-
-
Detection: The activity of GABA-T is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH by the coupling enzyme.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency of the inhibitor.
Chiral Building Block for Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification confers resistance to enzymatic degradation. This compound and its derivatives are crucial intermediates in the synthesis of these important therapeutic agents, most notably Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[3]
Conclusion
This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its stereodefined structure and biological activity as a GABA-T inhibitor make it a valuable tool for neuroscience research and a promising lead for the development of novel therapeutics. Furthermore, its established role as a key chiral building block in the synthesis of antiviral drugs highlights its practical importance in pharmaceutical manufacturing. The synthetic pathways, while requiring careful stereocontrol, are well-precedented, with enzymatic resolution of the Vince lactam providing an efficient and scalable route to the desired enantiomer. Future research may focus on further elucidating its mechanism of action and exploring its therapeutic potential in a wider range of neurological and psychiatric disorders.
References
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Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. PMC. [Link]
-
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. [Link]
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Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. PubMed. [Link]
-
Enzymatic resolution of Vince lactam at 4.0 M by SvGL. ResearchGate. [Link]
-
Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC. [Link]
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(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. [Link]
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GABA transaminase inhibitor. Wikipedia. [Link]
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- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Chiral Building Block and Neuromodulator
Introduction
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal, non-proteinogenic γ-amino acid that has garnered significant interest within the scientific community. Its rigid, cyclopentene scaffold imparts a conformationally restricted structure that mimics γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural constraint makes it a valuable tool for probing GABAergic systems and serves as a foundational chiral building block in the synthesis of complex pharmaceutical agents, most notably carbocyclic nucleoside analogues. This guide provides an in-depth exploration of its chemical properties, a validated chemoenzymatic synthesis protocol, its mechanism of action as a neuromodulator, and its applications in contemporary drug discovery and development.
Physicochemical Properties and Molecular Characteristics
The unique stereochemistry and functional group arrangement of this compound dictates its biological activity and synthetic utility. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | |
| CAS Number | 134003-04-6 | |
| Appearance | Off-white to white solid | Commercially available data |
| XLogP3-AA | -2.7 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Chemoenzymatic Synthesis: A Field-Proven Protocol
The synthesis of enantiomerically pure this compound is most efficiently achieved through a chemoenzymatic approach, starting from the readily available racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This strategy leverages the high stereoselectivity of enzymes for kinetic resolution, a cornerstone of modern green chemistry.
The causality behind this multi-step synthesis lies in the necessity to first resolve the racemic starting material to establish the correct stereochemistry, followed by protection of the reactive amine, ring-opening to unveil the cyclopentene core, and finally, deprotection to yield the target amino acid.
Detailed Experimental Protocol
Step 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Reaction Setup: To a solution of racemic Vince Lactam (1.0 eq) in a suitable organic solvent such as diisopropyl ether, add a lipase preparation (e.g., Lipolase®). The choice of solvent is critical as it can influence enzyme activity and selectivity.
-
Reaction Progress: Stir the suspension at room temperature. The lipase selectively hydrolyzes the (+)-(1R,4S)-enantiomer of the lactam to the corresponding amino acid derivative, leaving the desired (-)-(1S,4R)-Vince Lactam unreacted. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material.
-
Work-up and Isolation: Upon reaching the target conversion, the enzyme is filtered off. The filtrate is then subjected to an acid-base extraction to separate the acidic product from the unreacted lactam. The unreacted (-)-(1S,4R)-Vince Lactam can be isolated from the organic phase, while the (+)-(1R,4S)-amino acid derivative is recovered from the aqueous phase after acidification.
Step 2: N-Boc Protection and Methyl Esterification
-
N-Boc Protection: The crude (+)-(1R,4S)-amino acid derivative from the previous step is dissolved in a suitable solvent like dichloromethane. A base (e.g., triethylamine, 1.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is stirred at room temperature until complete as monitored by TLC. The Boc group is chosen for its stability under the conditions of the subsequent esterification and its facile removal under acidic conditions.
-
Esterification: The N-Boc protected amino acid is then esterified. A common method is to dissolve the compound in methanol and add a catalytic amount of strong acid (e.g., H₂SO₄ or HCl). The reaction is typically heated to reflux and monitored by TLC. This step converts the carboxylic acid to a methyl ester, which is often more easily purified by chromatography.
-
Purification: After an aqueous work-up to remove the acid catalyst, the resulting N-Boc protected methyl ester is purified by flash column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Saponification: The purified N-Boc-(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) is added, and the reaction is stirred at room temperature. The progress of the hydrolysis is monitored by TLC. Basic hydrolysis is employed as it is generally a high-yielding and clean reaction for ester cleavage, and the Boc protecting group is stable under these conditions.
-
Deprotection and Isolation: Once the ester hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3. This step simultaneously protonates the carboxylate to the free carboxylic acid and removes the N-Boc protecting group. The aqueous solution is then concentrated under reduced pressure, and the crude product can be purified by recrystallization or ion-exchange chromatography to yield the final this compound.
Mechanism of Action and Biological Significance
This compound is a conformationally restricted analogue of GABA. This structural rigidity is key to its biological activity, as it presents the amino and carboxyl functional groups in a specific spatial orientation that allows for interaction with GABA-metabolizing enzymes.
Reversible Inhibition of GABA Transaminase (GABA-T)
The primary mechanism of action is the reversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission. This has therapeutic potential for conditions associated with GABAergic hypofunction, such as epilepsy and anxiety.
The "reversible" nature of the inhibition is a critical feature. Unlike irreversible inhibitors that form a covalent bond with the enzyme, this compound likely acts as a competitive inhibitor, binding to the active site of GABA-T and preventing the binding of the natural substrate, GABA. This non-covalent interaction allows for the inhibitor to dissociate from the enzyme, offering a potentially more controlled and safer pharmacological profile compared to irreversible inhibitors.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable molecule in several areas of pharmaceutical research.
Neurological and Psychiatric Disorders
As a GABA-T inhibitor, this compound and its derivatives are being investigated for their potential in treating a range of neurological and psychiatric conditions. Research has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its utility in the treatment of substance abuse and addiction. Its ability to modulate GABA levels also makes it a lead structure for the development of novel antiepileptic and anxiolytic drugs.
Chiral Building Block for Carbocyclic Nucleosides
This compound is a crucial chiral precursor in the synthesis of carbocyclic nucleosides. These are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral activity. A notable example is Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV, for which a derivative of this amino acid is a key intermediate. The synthesis of other novel carbocyclic nucleosides for antiviral and anticancer applications also relies on the stereochemically defined cyclopentene core provided by this molecule.
Conclusion
This compound stands out as a molecule of significant scientific and pharmaceutical importance. Its well-defined physicochemical properties, coupled with an efficient and scalable chemoenzymatic synthesis, make it an accessible and valuable research tool. Its role as a reversible inhibitor of GABA transaminase provides a compelling avenue for the development of new therapies for neurological disorders, while its utility as a chiral building block continues to fuel the discovery of novel carbocyclic nucleoside-based drugs. This guide has provided a comprehensive overview, underscoring the multifaceted nature of this compound and its continued relevance in the field of drug development.
References
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PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. C. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61–63. [Link]
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Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 430(2-3), 185–192. [Link]
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Watanabe, M., Nakatani, T., Minoshima, M., Sakamoto, S., & Hashimoto, M. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & medicinal chemistry letters, 28(17), 2851–2855. [Link]
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]
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Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (2002). Mechanistic crystallography. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid as elucidated by crystallography. Biochemistry, 41(28), 8848–8856. [Link]
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Qiu, J., Pingsterhaus, J., & Silverman, R. B. (2002). Inactivation and inhibition of γ-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of medicinal chemistry, 45(20), 4531–4539. [Link]
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Rhee, H., & Kim, C. K. (2006). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Bulletin of the Korean Chemical Society, 27(10), 1547-1548. [Link]
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Silverman, R. B. (1985). New Inactivators of GABA Transaminase. Grantome. [Link]
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A Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: Synthesis, Applications, and Core Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a pivotal chiral building block in modern medicinal chemistry. We will delve into its nomenclature, stereoisomers, and critically, its role as a constrained analog of γ-aminobutyric acid (GABA) and as a key intermediate in the synthesis of significant antiviral agents. The discussion will emphasize the rationale behind synthetic strategies and the validation of experimental protocols, offering a comprehensive resource for professionals in the field.
Core Identity: Nomenclature and Synonyms
This compound is a non-proteinogenic amino acid characterized by a cyclopentene ring. The stereochemical descriptors "(1R,4S)" define the specific spatial arrangement of the carboxylic acid and amino groups, which is crucial for its biological activity and utility as a chiral synthon.
Accurate identification of this compound is essential. It is known by several synonyms and identifiers across commercial and academic databases.
| Identifier Type | Value | Source |
| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | PubChem[1] |
| CAS Number | 134003-04-6 | PubChem[1] |
| PubChem CID | 2734525 | PubChem[1] |
| Molecular Formula | C6H9NO2 | PubChem[1] |
| Molecular Weight | 127.14 g/mol | PubChem[1] |
| Common Synonyms | (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | Chem-Impex[2] |
| (1R,4S)-rel-4-Aminocyclopent-2-enecarboxylic acid | PubChem[1] |
It is critical to distinguish the (1R,4S) isomer from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (CAS Number: 168471-40-7), and its diastereomers, such as the trans isomers (1R,4R) and (1S,4S).[3][4] The specific stereochemistry dictates the compound's biological activity and its suitability for particular synthetic pathways.
Strategic Importance in Pharmaceutical Synthesis
The primary significance of this compound and its derivatives lies in their role as chiral intermediates for synthesizing complex pharmaceutical agents.
Keystone Intermediate for Abacavir
A prominent application is in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5] The synthesis of Abacavir requires the enantiomerically pure (1S,4R) configuration of the corresponding amino alcohol, {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol.[5] The (1R,4S)-isomer of the amino alcohol is often considered an "undesired" isomer in this specific synthesis.[6] However, understanding its synthesis and separation is crucial for optimizing the production of the desired (1S,4R) intermediate and, ultimately, Abacavir.[6]
The synthetic pathway often starts from a racemic precursor, such as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which is then resolved to isolate the desired enantiomer.[6]
Experimental Protocol: Synthesis of (1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl (Undesired Isomer in Abacavir Synthesis)
This protocol outlines a representative synthesis starting from the resolved "(+)-Lactam" obtained from racemic Vince Lactam. This process is illustrative of the chemical transformations involved and the importance of stereochemical control.
Objective: To synthesize the (1R,4S) amino alcohol, highlighting the steps from a resolved chiral intermediate.
Starting Material: (+)-Lactam (the enantiomer of the lactam used for Abacavir).
Step 1: Protection of the Amine
-
Procedure: The resolved (+)-Lactam is protected using Di-tert-butyl dicarbonate (Boc)2O. This reaction forms the tert-butyl (1S, 4R)-3-oxo-2-azabyclo[2.2.1]hept-5-ene-2-carboxylate.[6]
-
Causality: The Boc protecting group is chosen for its stability under the subsequent reduction conditions and its ease of removal under acidic conditions. It prevents the secondary amine from interfering with the reduction of the lactam's carbonyl group.
Step 2: Reduction of the Lactam
-
Procedure: The protected lactam is reduced with a selective reducing agent, such as Sodium Borohydride (NaBH4), to yield tert-butyl [(1S, 4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[6]
-
Causality: Sodium borohydride is a mild reducing agent, which is selective for the carbonyl group of the lactam, leaving the double bond of the cyclopentene ring intact. This selectivity is crucial for preserving the core structure of the molecule.
Step 3: Deprotection of the Amine
-
Procedure: The Boc-protected amino alcohol is treated with dilute hydrochloric acid to remove the Boc group, yielding the final product, (1R, 4S)-4-Aminocyclopent-2-en-1-yl methanol HCl.[6]
-
Causality: The use of dilute HCl provides acidic conditions that are strong enough to cleave the acid-labile Boc group without causing unwanted side reactions or degradation of the final product. The hydrochloride salt form also enhances the stability and solubility of the amino alcohol.
Self-Validation: Throughout this synthesis, validation at each step is critical. This is achieved through:
-
Chromatographic Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the progress of each reaction and ensure the complete consumption of the starting material.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the intermediates and the final product.
-
Chiral HPLC: An enantioselective HPLC method is essential to confirm the stereochemical purity of the final product and to quantify the presence of any undesired enantiomer.[6] A common method involves using a chiral stationary phase, such as a Crown ether-based column (e.g., Daicel Crownpak CR(+)), with a mobile phase of aqueous sodium perchlorate at a controlled pH.[6]
A Constrained GABA Analogue
This compound and its stereoisomers are conformationally restricted analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system.[7] By holding the amino and carboxylic acid groups in a more rigid five-membered ring structure, these molecules can exhibit selective and potent interactions with GABA receptors.
Studies on recombinant human GABA receptors have shown that the stereochemistry of these cyclopentene analogs is a key determinant of their pharmacological activity.[1] For instance, while some isomers act as partial agonists at GABAC receptors, others behave as antagonists.[1] Specifically, the trans-isomer, (+)-TACP, is a moderately potent partial agonist, whereas the cis-isomer, (+)-4-ACPCA, acts as a potent antagonist at ρ1 and ρ2 GABAC receptors.[1]
The (1R,4S) isomer of 4-amino-cyclopent-2-ene-carboxylic acid has been investigated for its effects on GABA transaminase, an enzyme responsible for the degradation of GABA. As a reversible inhibitor of this enzyme, it can increase GABA levels in the brain, which has potential therapeutic implications.[8] Research has shown that systemic administration of this compound can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its potential in addiction research.[8]
Chemoenzymatic Synthesis and Chiral Resolution
The enantioselective synthesis of this compound and its stereoisomers is a key challenge. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer an elegant and efficient solution.
A common strategy involves the enzymatic resolution of a racemic mixture of cis- and trans-isomers of an ester derivative, such as methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate.[9]
Workflow: Chemoenzymatic Resolution
The following diagram illustrates a general workflow for the chemoenzymatic resolution of a racemic mixture of aminocyclopentene esters.
Caption: Chemoenzymatic resolution of aminocyclopentene esters.
Causality in Enzyme Selection: The choice of enzyme is critical for the success of this resolution. Lipases, such as Candida rugosa lipase, are often selected for their ability to selectively hydrolyze one enantiomer of the ester while leaving the other unreacted.[7] This selectivity is based on the chiral environment of the enzyme's active site, which preferentially accommodates one stereoisomer over the other.
Self-Validating Protocol: The efficiency of the resolution is validated by:
-
Monitoring the reaction: The progress of the hydrolysis is monitored by HPLC to determine the point at which approximately 50% of the racemic ester has been converted to the carboxylic acid.
-
Separation and Purification: The resulting mixture of the enantioenriched carboxylic acid and the unreacted ester is separated using techniques like liquid-liquid extraction (based on the different solubilities of the acid and ester at different pH values) followed by chromatography.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of both the resolved acid and the remaining ester is determined using chiral HPLC or by converting them to diastereomeric derivatives that can be analyzed by standard HPLC or NMR.
Biological Mechanism of Action as a GABA Analogue
As a constrained analogue of GABA, this compound can interact with GABA receptors, which are ligand-gated ion channels. The following diagram illustrates the general mechanism of GABAergic inhibition and how a GABA analogue might interact with the receptor.
Caption: Mechanism of GABAergic inhibition and analog interaction.
The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions. This influx hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. GABA analogues like this compound can either mimic GABA (as agonists) or block its action (as antagonists), depending on their specific stereochemistry and how they fit into the receptor's binding pocket.[1][10]
Summary and Future Perspectives
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its importance as a chiral building block, particularly in the synthesis of antivirals like Abacavir, is well-established. Furthermore, its role as a conformationally restricted GABA analogue opens up avenues for the development of novel therapeutics for neurological disorders.
Future research will likely focus on developing more efficient and stereoselective synthetic routes to this and related compounds. A deeper understanding of the structure-activity relationships of its various stereoisomers at different GABA receptor subtypes will be crucial for designing more selective and potent CNS drugs. The continued exploration of chemoenzymatic methods will also be key to providing these valuable chiral intermediates in a cost-effective and environmentally friendly manner.
References
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PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520.
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Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical & Clinical Research, 1(4), 176-182. [Link]
- Glaxo Group Limited. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.
- Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(8), 1499-1505.
- Esteve, S. A. (2008). Process for the preparation of abacavir.
- Xiong, W., et al. (2017).
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PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
- Chiral Technologies Europe. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-202.
- Borbely, A., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), 174751982110477.
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New Drug Approvals. (2014). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2023). (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid:Synthesis,Application. [Link]
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What is (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid used for
An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Versatile Chiral Building Block in Drug Discovery
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a chiral, non-proteinogenic amino acid that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid cyclopentene framework, combined with the stereochemically defined amine and carboxylic acid functionalities, makes it an exceptionally valuable and versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its primary applications, the underlying scientific principles, and representative experimental methodologies for its use, tailored for professionals in drug development and chemical research.
The molecule's significance lies in its dual nature: it is both a constrained amino acid and a chiral synthon. The unsaturated cyclopentene ring locks the relative positions of the amino and carboxyl groups, offering a conformationally restricted scaffold. This property is highly sought after in the design of peptidomimetics and pharmacologically active agents where precise spatial orientation is critical for biological target interaction.
Key Physicochemical Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| CAS Number | 134003-04-6 | |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥95-99% (HPLC) | |
| Synonyms | (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid |
Core Applications in Pharmaceutical Research and Development
The unique structure of this compound has been leveraged in several key areas of therapeutic development. Its utility stems from its ability to serve as a precursor to molecules with enhanced biological stability and specific target affinities.
Caption: Core applications of this compound.
Foundational Role in Carbocyclic Nucleoside Synthesis
Perhaps the most critical application of this compound and its close derivatives is in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose (ribose or deoxyribose) ring's oxygen atom is replaced by a methylene (-CH₂-) group, forming a cyclopentane or cyclopentene ring instead.
Causality Behind Application: This structural modification imparts significant therapeutic advantages. The absence of the glycosidic bond renders carbocyclic nucleosides immune to cleavage by phosphorylases and hydrolases, enzymes that typically metabolize and deactivate conventional nucleoside drugs. This enhanced metabolic stability leads to a longer plasma half-life and improved bioavailability.
This class of compounds has demonstrated potent antiviral and antitumor activities. For instance, the related amino alcohol, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol, is a key raw material in the industrial manufacturing of Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The synthesis of these crucial intermediates often starts from precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one (the Vince Lactam), highlighting the importance of the aminocyclopentene scaffold. Research continues to explore the synthesis of novel carbocyclic nucleosides from these synthons as potential agents against viruses like orthopoxviruses and SARS-CoV.
A Scaffold for GABA Analogues and Neurological Agents
This compound is recognized as a constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.
Causality Behind Application: The rigid cyclopentene structure limits the conformational freedom of the molecule. By designing analogues that mimic a specific "active" conformation of GABA, it is possible to create compounds with high affinity and selectivity for GABA-related biological targets, such as the GABA transaminase (GABA-T) enzyme.
A study published in Synapse demonstrated that this compound acts as a reversible inhibitor of GABA-T. Systemic administration was shown to block the expression of conditioned place preference to both cocaine and nicotine in rat models. This suggests that by inhibiting the breakdown of GABA, thereby increasing its synaptic concentration, this molecule can modulate neurotransmitter systems involved in reward and addiction. These findings position it and its derivatives as promising leads for developing therapeutics for substance use disorders and other neurological conditions.
A Tool for Peptide and Polymer Chemistry
As an "unusual" amino acid, this molecule is a valuable tool for designing peptidomimetics and novel polymers.
Causality Behind Application: When incorporated into a peptide sequence, the rigid cyclopentene backbone disrupts the formation of standard secondary structures like alpha-helices and beta-sheets. Instead, it forces the peptide chain to adopt a well-defined turn or bend. This conformational constraint can be used to mimic the structure of a native peptide's binding loop, often leading to enhanced receptor affinity, selectivity, and resistance to proteolytic degradation. Its bifunctional nature also makes it a candidate for creating novel polymers with unique material properties.
Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Precursor
The following section outlines a representative, high-level workflow for utilizing this compound in the synthesis of a protected carbocyclic nucleoside analogue. This process illustrates the strategic protection of functional groups and subsequent coupling to a nucleobase.
Caption: Synthetic workflow for a carbocyclic nucleoside analogue.
Protocol: N-Boc Protection and Methyl Esterification
This protocol details the initial, crucial steps of protecting the amine and activating the carboxylic acid, preparing the scaffold for subsequent coupling reactions.
Objective: To synthesize Methyl (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylate from the parent amino acid.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (as solvent)
-
Methanol (as solvent and reagent)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane
-
Ethyl acetate (EtOAc) and Brine for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Methodology:
Part 1: N-Boc Protection
-
Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves, forming the sodium carboxylate salt.
-
Protection Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes. The Boc group is a robust protecting group for amines, stable to a wide range of reaction conditions but easily removed with mild acid.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Acidify the reaction mixture to pH ~3 using 1M HCl. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid.
Part 2: Methyl Esterification
-
Dissolution: Dissolve the crude N-Boc protected acid from Part 1 in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Esterification: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise. This in-situ formation of methyl ester is a classic and efficient method (alternatively, a safer reagent like TMS-diazomethane can be used). The esterification step activates the carboxyl group for potential future amide bond formations or reductions.
-
Reaction Completion: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching and Isolation: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. Remove the methanol via rotary evaporation.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester product.
This protected and activated intermediate is now ready for advanced synthetic steps, such as stereoselective coupling with a nucleobase to build the core of a carbocyclic nucleoside drug candidate.
Conclusion
This compound is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its intrinsic chirality and conformational rigidity provide a reliable foundation for synthesizing molecules with enhanced metabolic stability and precisely tuned biological activity. From the development of life-saving antiviral drugs to the exploration of novel treatments for neurological and substance use disorders, this versatile building block continues to be a central component in the synthetic chemist's arsenal, empowering the creation of next-generation therapeutics.
References
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Online] Available at: [Link]
- Lennon, I. C., & Taylor, S. J. C. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents, WO2000058500A1.
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ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. [Online] Available at: [Link]
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(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid literature review
An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: Synthesis, Properties, and Applications in Drug Development
Introduction: A Chiral Scaffold of Therapeutic Significance
This compound is a conformationally constrained, non-proteinogenic amino acid that has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentene framework, featuring strategically positioned amino and carboxylic acid functionalities with defined stereochemistry, makes it an invaluable synthon for creating complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, key properties, and, most importantly, its critical role in the development of potent therapeutic agents, particularly carbocyclic nucleoside analogues.
The significance of this molecule lies in its ability to mimic the furanose ring of natural nucleosides. By replacing the oxygen atom of the ribose sugar with a methylene group, the resulting carbocyclic nucleosides exhibit enhanced chemical and metabolic stability.[1] They are resistant to cleavage by phosphorylases and hydrolases that typically break the N-glycosidic bond in natural nucleosides, leading to improved pharmacokinetic profiles.[1][2] This fundamental advantage has positioned this compound and its derivatives at the forefront of research into antiviral and anticancer therapies.[2]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Reference |
| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | [3] |
| CAS Number | 134003-04-6 | [3][4] |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% - 99% (HPLC) | [5] |
| Optical Rotation | [a]D25 = -245 ± 2º (c=1% in H₂O) for the enantiomer | [6] |
Enantioselective Synthesis: Crafting the Chiral Core
The biological activity of pharmaceuticals derived from this scaffold is critically dependent on its stereochemistry. Therefore, enantioselective synthesis is not merely an academic exercise but a necessity for producing therapeutically viable compounds. Chemoenzymatic methods are particularly powerful, leveraging the high stereoselectivity of enzymes to resolve racemates or create chiral centers with precision.
A cornerstone of many synthetic routes is the use of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This commercially available chiral building block provides a robust starting point for constructing the desired cyclopentene ring system.[7]
Caption: Chemoenzymatic synthesis from (-)-Vince lactam.
The causality behind this pathway is elegant and efficient. The initial protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial. The Boc group is stable under the subsequent reduction conditions but can be easily removed under mild acidic conditions without affecting other functional groups.[8] The reduction of the lactam carbonyl to an alcohol sets the stage for oxidation to the target carboxylic acid, followed by the final deprotection to yield the desired product.
Representative Experimental Protocol: Synthesis from a Vince Lactam Derivative
This protocol is a representative synthesis adapted from methodologies described in the literature for closely related compounds.[9]
Step 1: N-Protection of (-)-Vince Lactam
-
Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with dilute aqueous acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting N-Boc protected lactam by column chromatography.
Step 2: Reductive Opening of the Lactam
-
Dissolve the N-Boc protected lactam (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 2-3 equivalents), portion-wise, maintaining the temperature below 5°C. The choice of a milder reductant is key to selectively reduce the amide without affecting the double bond.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purify the resulting amino alcohol, tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, via chromatography.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the amino alcohol (1 equivalent) in a suitable solvent system (e.g., acetone/water).
-
Add an oxidizing agent, such as Jones reagent or TEMPO/bleach, at 0°C. Careful control of stoichiometry is required to prevent over-oxidation.
-
Monitor the reaction by TLC. Upon completion, quench the oxidant and work up the reaction to isolate the crude carboxylic acid.
-
Purify by crystallization or chromatography to obtain (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid.
Step 4: Boc Deprotection
-
Dissolve the Boc-protected amino acid in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or bubble gaseous HCl through the solution at 0°C.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as a salt (e.g., HCl or TFA salt).[9]
Applications in Drug Development
The primary utility of this compound is as a synthon for carbocyclic nucleosides, a class of drugs with a broad spectrum of biological activities.[2]
Caption: Key therapeutic applications of the core scaffold.
Antiviral Agents: The Fight Against HIV and Other Viruses
This chiral amine is a key precursor to carbocyclic nucleosides that act as reverse transcriptase inhibitors. A prominent example is Abacavir, a potent drug used in the treatment of HIV infection.[1][9] In these molecules, the cyclopentene moiety serves as the carbocyclic "sugar," and a heterocyclic nucleobase is constructed upon the amino group.
Mechanism of Action: Chain Termination Carbocyclic nucleoside analogues function as competitive inhibitors and chain terminators of viral polymerases.[10] After entering a cell, the drug is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue is then incorporated into the growing viral DNA chain by the viral reverse transcriptase. Because the carbocyclic "sugar" lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, the DNA chain is terminated, halting viral replication.[10]
Caption: Mechanism of action for carbocyclic nucleoside antivirals.
Neurological Disorders: Modulating GABAergic Neurotransmission
Beyond its role in antiviral therapy, this compound has been investigated as a therapeutic agent for neurological and psychiatric conditions. It has been identified as a reversible inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[11] By inhibiting this enzyme, the compound increases GABA levels in the brain, which can have therapeutic effects. Research has shown that it can block the expression of conditioned place preference to cocaine and nicotine in animal models, suggesting its potential use in treating substance use disorders.[11]
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a key enabling scaffold for the synthesis of complex, stereochemically defined pharmaceuticals. Its robust application in the creation of life-saving antiviral drugs like Abacavir has cemented its importance in the pharmaceutical industry. The continued exploration of chemoenzymatic and asymmetric synthetic routes will undoubtedly make this and related chiral building blocks more accessible.[12][13] Furthermore, its emerging role in targeting CNS disorders highlights the untapped potential of this versatile molecule. For researchers and drug development professionals, this compound represents a validated and powerful tool for building the next generation of targeted therapies.
References
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The Journal of Organic Chemistry. Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. Available from: [Link]
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PubMed. Recent progress for the synthesis of selected carbocyclic nucleosides. Available from: [Link]
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MDPI. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Available from: [Link]
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Wikipedia. Carbocyclic nucleoside. Available from: [Link]
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National Institutes of Health (NIH). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Available from: [Link]
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ACS Publications. C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. Available from: [Link]
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International Journal of Current Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Available from: [Link]
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Graz University of Technology. Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. Available from: [Link]
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Taylor & Francis Online. Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Available from: [Link]
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ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available from: [Link]
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PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Available from: [Link]
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PubMed. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. Available from: [Link]
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(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Introduction
This compound (CAS No: 134003-04-6) is a chiral, non-proteinogenic amino acid. As a cyclopentane derivative, it serves as a valuable building block in synthetic organic chemistry and drug development. Its structural similarity to neurotransmitters like GABA makes it and its derivatives subjects of interest in neuroscience research. For instance, it has been investigated as a reversible inhibitor of GABA transaminase, potentially playing a role in blocking conditioned responses to substances like cocaine and nicotine in preclinical studies. Given its application by researchers and drug development professionals, a thorough understanding of its safety profile and handling requirements is paramount to ensure laboratory safety and experimental integrity.
This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures associated with this compound, synthesized from publicly available safety data sheets and chemical databases.
Hazard Identification and GHS Classification
The primary and most immediate step in ensuring safety is a clear identification of the substance's intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The following table summarizes its GHS classification, providing a quick-reference for laboratory personnel.
| GHS Classification | Details |
| Pictogram | Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective |
An In-depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: Synthesis, Biological Activity, and Analytical Characterization
Introduction: A Chiral Scaffold of Significant Therapeutic Potential
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted cyclic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid cyclopentene framework imparts a defined spatial orientation to the amino and carboxylic acid functionalities, making it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles of this compound, encompassing its stereoselective synthesis, multifaceted biological activities as a γ-aminobutyric acid (GABA) analogue, and the analytical techniques pivotal for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | PubChem[1] |
| Molecular Weight | 127.14 g/mol | PubChem[1] |
| CAS Number | 134003-04-6 | PubChem[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Melting Point | Not well-defined, often decomposes | |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | |
| pKa (Amine) | ~9-10 (estimated) |
Stereoselective Synthesis: The Vince Lactam Approach
The biological activity of aminocyclopentene derivatives is exquisitely dependent on their stereochemistry. Therefore, the enantioselective synthesis of this compound is of paramount importance. A widely adopted and efficient strategy commences with the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam[2]. This approach hinges on a critical chiral resolution step, followed by a series of stereocontrolled transformations.
Causality Behind the Synthetic Strategy
The choice of the Vince lactam as the starting material is strategic. Its rigid bicyclic structure allows for excellent stereocontrol in subsequent reactions. The endo orientation of the double bond and the lactam functionality provides a versatile handle for a variety of chemical manipulations. The key to obtaining the desired (1R,4S)-enantiomer lies in the effective separation of the racemic Vince lactam. Enzymatic resolution or chiral chromatography are the methods of choice, offering high enantiomeric purity. Following resolution, the synthesis proceeds through a sequence of protection, stereoselective reduction, and deprotection steps to yield the target amino acid.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from[3])
Step 1: Chiral Resolution of (±)-Vince Lactam
-
A solution of racemic Vince lactam in a suitable solvent (e.g., isopropanol/hexane) is prepared.
-
The resolution is performed using preparative chiral HPLC with a crown ether-based stationary phase (e.g., Daicel Crownpak CR(+)).
-
The mobile phase typically consists of an acidic aqueous solution with an organic modifier (e.g., 50mM perchloric acid in water/methanol).
-
Fractions containing the desired (+)-(1S,4R)-Vince lactam are collected and the solvent is removed under reduced pressure. The enantiomeric excess should be determined by analytical chiral HPLC.
Step 2: N-Boc Protection of (+)-(1S,4R)-Vince Lactam
-
To a solution of (+)-(1S,4R)-Vince lactam in a suitable aprotic solvent (e.g., dichloromethane or THF), a base such as triethylamine or diisopropylethylamine is added.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the Boc-protected lactam.
Step 3: Reductive Opening of the Lactam
-
The Boc-protected lactam is dissolved in a protic solvent such as methanol or ethanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The use of a milder reducing agent like NaBH₄ is crucial to selectively reduce the lactam to the corresponding amino alcohol without affecting the double bond.
-
The reaction is stirred until completion and then quenched by the careful addition of an acid (e.g., dilute HCl).
-
The product, tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate, is extracted and purified by column chromatography.
Step 4: Oxidation to the Carboxylic Acid
-
The Boc-protected amino alcohol is dissolved in a suitable solvent system (e.g., dichloromethane/water).
-
A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant such as sodium hypochlorite (bleach) are added.
-
The reaction is vigorously stirred, maintaining the pH at approximately 9-10 with a buffer.
-
Upon completion, the reaction is quenched with sodium thiosulfate, and the aqueous layer is acidified to pH 3-4.
-
The product, (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, is extracted with an organic solvent and purified.
Step 5: N-Boc Deprotection
-
The Boc-protected amino acid is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or dioxane).
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt.
Biological Activity: A Conformationally Restricted GABA Analogue
This compound and its derivatives are recognized as conformationally restricted analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system. This structural analogy allows them to interact with various components of the GABAergic system, including GABA receptors and the GABA-metabolizing enzyme, GABA transaminase (GABA-T).
Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary mechanism of action of this compound involves the modulation of GABAergic signaling. This can occur through two principal pathways:
-
Inhibition of GABA Transaminase (GABA-T): This compound acts as a reversible inhibitor of GABA-T, the enzyme responsible for the degradation of GABA[3]. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission. This mechanism is particularly relevant for the potential therapeutic applications in conditions associated with GABAergic hypofunction, such as epilepsy and anxiety.
-
Interaction with GABA Receptors: Aminocyclopentene carboxylic acid derivatives have been shown to interact with both ionotropic GABAA and GABAC receptors[4][5]. Depending on the specific stereochemistry and substituents, these compounds can act as agonists, partial agonists, or antagonists at these receptors. For instance, some analogues exhibit antagonist activity at the α1β2γ2L GABAA receptor subtype[4]. The interaction with GABAC receptors has also been demonstrated, with some enantiomers acting as potent antagonists[5].
Caption: Modulation of GABAergic neurotransmission by this compound.
Quantitative Biological Data of Related Analogues
| Compound | Target | Activity | Value | Source |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA (α1β2γ2L) | Antagonist IC₅₀ | 42 µM | [4] |
| (+)-4-ACPCA | GABAC (ρ1) | Antagonist Ki | 6.0 ± 0.1 µM | [5] |
| (+)-4-ACPCA | GABAC (ρ2) | Antagonist Ki | 4.7 ± 0.3 µM | [5] |
Applications in Drug Development
The unique structural and biological properties of this compound make it a valuable scaffold in drug discovery and development.
-
Antiviral Agents: It is a key chiral intermediate in the synthesis of carbocyclic nucleosides, a class of potent antiviral drugs. A prominent example is Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
-
Neurological Disorders: Its role as a GABA analogue suggests its potential as a lead compound for the development of drugs targeting neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.
-
Constrained Peptide Mimetics: The rigid cyclopentene ring can be incorporated into peptide sequences to create conformationally constrained peptidomimetics with enhanced stability and receptor selectivity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Chromatographic Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of the final product and intermediates. A crown ether-based chiral stationary phase is often effective for the separation of the enantiomers[6].
-
Typical Column: Daicel Crownpak CR(+)
-
Mobile Phase: An aqueous solution of a chiral selector (e.g., perchloric acid) with an organic modifier (e.g., methanol).
-
Detection: UV at a low wavelength (e.g., 200-210 nm).
-
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
Expected ¹H NMR Spectral Features: The spectrum will show characteristic signals for the olefinic protons, the methine protons at the stereocenters, and the methylene protons of the cyclopentene ring. The coupling patterns and chemical shifts will be indicative of the cis relationship between the amino and carboxylic acid groups.
-
Expected ¹³C NMR Spectral Features: The spectrum will display signals for the carboxylic acid carbon, the two olefinic carbons, the two methine carbons bearing the amino and carboxyl groups, and the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Conclusion
This compound stands as a testament to the power of stereochemistry in dictating biological activity. Its efficient, stereoselective synthesis from the readily available Vince lactam has made it an accessible and highly valuable chiral building block. Its ability to modulate the GABAergic system through inhibition of GABA transaminase and interaction with GABA receptors underscores its potential for the development of novel therapeutics for a range of neurological disorders. Furthermore, its crucial role as a precursor to important antiviral agents highlights its significance in medicinal chemistry. This guide has provided a comprehensive overview of the core principles of this fascinating molecule, from its synthesis to its biological function, to empower researchers in their pursuit of new and improved therapeutic interventions.
References
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]
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Duke, R. K., Chebib, M., & Johnston, G. A. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(9), 1698–1703. [Link]
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Chebib, M., Gavande, N., & Johnston, G. A. (2007). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience letters, 413(3), 233–237. [Link]
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Fülöp, F., Forró, E., & Szatmári, I. (2018). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(10), 2658. [Link]
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Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of chemical research, 51(7), 1591–1604. [Link]
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Qiu, J., & Silverman, R. B. (2002). Mechanistic crystallography. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid as elucidated by crystallography. Biochemistry, 41(49), 14752–14758. [Link]
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Nanavati, D., & Silverman, R. B. (2012). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS chemical biology, 7(6), 1011–1022. [Link]
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Dewey, S. L., Morgan, A. E., Ashby, C. R., Jr, Horan, B., Kushner, S. A., & Brodie, J. D. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse (New York, N.Y.), 44(2), 61–63. [Link]
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An In-Depth Technical Guide to the Enantiomeric Properties of 4-Aminocyclopent-2-enecarboxylic Acid
This guide provides a comprehensive technical overview of the enantiomeric properties of 4-aminocyclopent-2-enecarboxylic acid, a pivotal chiral building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the stereochemical nuances, synthesis, analytical characterization, and strategic applications of its distinct stereoisomers. The focus is on providing not just procedural steps, but the underlying scientific rationale that governs experimental design and interpretation.
Strategic Importance in Medicinal Chemistry
4-Aminocyclopent-2-enecarboxylic acid is a conformationally constrained non-proteinogenic amino acid. Its rigid cyclopentene scaffold serves as a valuable pharmacophore, locking the relative positions of the amine and carboxylic acid functionalities in a defined three-dimensional space. This structural constraint is critical for designing molecules with high specificity and affinity for biological targets, such as enzymes and receptors. It is recognized as a cyclopentane analogue of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter, making its derivatives promising candidates for neurological drug development.[1][2][3]
The true utility of this molecule, however, lies in its chirality. The biological activity of pharmaceuticals is often stereospecific; one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Consequently, access to and control over the specific stereoisomers of 4-aminocyclopent-2-enecarboxylic acid are paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The (-)-(1S,4R) enantiomer, in particular, is a widely utilized intermediate in the synthesis of various pharmaceuticals.[1]
Stereochemistry and Isomeric Landscape
4-Aminocyclopent-2-enecarboxylic acid possesses two stereocenters at the C1 and C4 positions, giving rise to four possible stereoisomers. These exist as two pairs of enantiomers. The relationship between the amino and carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the cyclopentene ring—defines the diastereomeric relationship.
-
Trans Isomers: (1R,4S) and (1S,4R)
-
Cis Isomers: (1R,4R) and (1S,4S)
The distinct spatial arrangement of each isomer dictates its interaction with chiral biological systems. The (-)-(1S,4R) and its enantiomer (+)-(1R,4S) are of significant interest in pharmaceutical synthesis.
Caption: Isomeric relationships of 4-aminocyclopent-2-enecarboxylic acid.
Enantioselective Synthesis and Resolution Strategies
The production of single-enantiomer compounds is a cornerstone of pharmaceutical manufacturing. For 4-aminocyclopent-2-enecarboxylic acid, both asymmetric synthesis and chiral resolution of racemic mixtures are viable strategies.
Enzymatic Resolution: A Field-Proven Approach
Enzymatic resolution is a powerful and scalable technique that leverages the high stereoselectivity of enzymes. Lipases, in particular, are frequently used for the kinetic resolution of esters. A patented method describes the resolution of a mixture of cis and trans N-Boc protected amino esters using a lipase from Candida rugosa.[4] This enzyme demonstrates a remarkable ability to selectively hydrolyze one enantiomer of the trans isomer while leaving the other enantiomer and the cis isomers largely unreacted.
Causality Behind Experimental Choice: The choice of a lipase is strategic. These enzymes are robust, commercially available, and operate under mild aqueous conditions, which prevents racemization and degradation of the substrate. The N-Boc protecting group serves a dual purpose: it enhances substrate recognition by the enzyme and prevents unwanted side reactions involving the amino group.[5]
-
Substrate Preparation: Synthesize the racemic trans-N-Boc-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.
-
Buffer Preparation: Prepare a 50mM potassium phosphate buffer and adjust the pH to 7.0. The pH is critical as it directly influences the enzyme's catalytic activity and stability.
-
Enzymatic Reaction: Suspend the racemic ester substrate in the phosphate buffer. Add Lipase CCL Type V (Candida rugosa) to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 26-30°C) with gentle agitation to ensure adequate mixing.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize both the yield and enantiomeric excess (ee) of the unreacted ester and the hydrolyzed acid product.
-
Workup and Separation: Once the target conversion is reached, acidify the mixture to stop the enzymatic reaction. Extract the unreacted ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed carboxylic acid will remain in the aqueous layer as its carboxylate salt.
-
Isolation: Separate the organic and aqueous layers. The unreacted ester can be isolated from the organic phase, while the enantiomerically enriched carboxylic acid can be isolated from the aqueous phase after acidification and subsequent extraction.
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An In-Depth Technical Guide to the Stereochemistry of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Introduction: The Significance of Stereochemical Precision in Drug Development
In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The ability to synthesize and analyze stereochemically pure compounds is therefore paramount in the development of safe and efficacious therapeutics.
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Its rigid cyclopentene scaffold imparts a specific three-dimensional orientation to the amino and carboxylic acid functional groups, allowing for selective interaction with biological targets. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its stereochemical relationships, conformational preferences, and the analytical techniques essential for its characterization, underscoring the pivotal role of stereoisomerism in its function as a valuable chiral building block in pharmaceutical synthesis. This molecule serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1].
Defining the Stereochemical Landscape
This compound possesses two chiral centers at the C1 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
The stereochemical descriptors (1R,4S) denote the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the amino and carboxylic acid groups is a defining feature of this particular diastereomer.
Figure 1: Stereochemical relationships of 4-aminocyclopent-2-enecarboxylic acid isomers.
The distinction between these stereoisomers is not merely academic; it has profound implications for their biological activity. For instance, in related cyclopentene analogs of GABA, a significant stereoselectivity has been observed in their interaction with GABAA receptors and GABA uptake mechanisms.
Conformational Analysis: The Puckered World of the Cyclopentene Ring
Contrary to a planar representation, the cyclopentene ring is puckered to alleviate torsional strain. The two most common low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). In the case of this compound, the substituents at C1 and C4 play a crucial role in determining the preferred conformation and the energetic barrier to interconversion.
Computational studies on substituted cyclopentenes suggest that the energetic landscape is complex, with the relative stability of envelope and half-chair forms being influenced by the nature and orientation of the substituents. For 1,4-disubstituted cyclopentenes, the cis or trans relationship of the substituents dictates the most stable puckering mode to minimize steric interactions. In the (1R,4S) isomer, the cis configuration of the amino and carboxylic acid groups will favor a conformation that places these bulky groups in pseudo-equatorial positions to minimize steric strain.
Figure 2: Conformational equilibrium of the cyclopentene ring.
The Impact of Stereochemistry on Biological Activity: A Case Study in GABAergic Systems
The constrained nature of this compound makes it a valuable tool for probing the pharmacophore of GABA receptors and transporters. The precise spatial relationship between the amino and carboxylate groups, dictated by the (1R,4S) stereochemistry, is critical for molecular recognition by these protein targets.
While direct comparative studies on all four stereoisomers of 4-aminocyclopent-2-enecarboxylic acid are not extensively reported, research on closely related analogs provides compelling evidence for stereoselectivity. For example, studies on the isomers of 4-aminocyclopent-1-ene-carboxylic acid have shown that the (+)-(4S) enantiomer is a potent GABAA receptor agonist, whereas the (-)-(4R) isomer is a selective inhibitor of GABA uptake. This highlights that even a subtle change in the double bond position does not diminish the profound impact of stereochemistry on biological function.
| Stereoisomer | Primary Biological Activity |
| This compound | GABA analogue, precursor for carbocyclic nucleosides |
| (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | Enantiomer of the title compound |
| (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid | Diastereomer (trans) |
| (1S,4S)-4-Aminocyclopent-2-enecarboxylic acid | Diastereomer (trans), enantiomer of (1R,4R) |
Table 1: Overview of the stereoisomers and their general classification.
Stereochemical Characterization: Experimental Protocols
The unambiguous determination of the stereochemistry of this compound relies on a combination of synthetic strategy and analytical techniques.
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is a significant challenge. One common strategy involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction. Many synthetic routes leverage enzymatic resolutions or asymmetric catalysis. A frequently employed precursor for this class of compounds is 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam, which can be resolved into its enantiomers.
Figure 3: Generalized synthetic workflow for stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often effective.
Protocol for Chiral HPLC Analysis (Adapted from a method for a related compound)
-
Column: A Daicel Crownpak CR(+) column (150 x 4.0 mm, 5 µm) is a suitable choice for the separation of aminocyclopentene derivatives[2].
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of perchloric acid (pH adjusted to ~2.0) is typically used. The exact concentration should be optimized for the specific analyte.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Temperature: Column temperature should be controlled, often at a reduced temperature (e.g., 25°C) to enhance resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Self-Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The resolution between the enantiomeric peaks should be greater than 1.5 to ensure baseline separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the constitution and relative stereochemistry of the molecule. While NMR in an achiral solvent cannot distinguish between enantiomers, it can differentiate diastereomers. The coupling constants between protons on the cyclopentene ring can provide valuable information about their dihedral angles and thus the ring's conformation. For this compound, the cis relationship of the protons at C1 and C4 will result in characteristic coupling constants. The use of chiral solvating agents or chiral derivatizing agents can enable the differentiation of enantiomers by NMR.
Expected ¹H NMR Spectral Features:
-
Olefinic Protons (H2, H3): Resonances in the downfield region (typically 5.5-6.0 ppm), showing coupling to each other and to the adjacent allylic protons.
-
Protons at C1 and C4: These methine protons will appear as complex multiplets due to coupling with neighboring protons. Their chemical shifts will be influenced by the adjacent carboxylic acid and amino groups, respectively.
-
Methylene Protons (H5): These protons are diastereotopic and will likely appear as distinct multiplets.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. Obtaining a suitable crystal for analysis can be challenging but provides unequivocal proof of the molecular structure. To date, a publicly available crystal structure for this compound has not been identified.
Conclusion: A Foundation for Rational Drug Design
The stereochemistry of this compound is not a trivial detail but a fundamental aspect that governs its utility as a building block in drug discovery. Its constrained conformation and the specific spatial arrangement of its functional groups provide a unique scaffold for the design of potent and selective therapeutic agents. A thorough understanding and rigorous control of its stereochemistry, from synthesis to biological evaluation, are essential for harnessing its full potential in the development of next-generation pharmaceuticals. This guide has provided a framework for understanding the stereochemical nuances of this important molecule, offering both theoretical insights and practical considerations for the research scientist.
References
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Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182). Available from: [Link]
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(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride salt properties
An In-Depth Technical Guide to (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride salt: Properties, Synthesis, and Applications
Introduction
This compound hydrochloride salt is a chiral, non-proteinogenic amino acid derivative that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclopentene backbone imposes significant conformational constraints, making it an excellent scaffold for designing molecules with specific spatial orientations. This property is particularly crucial in the development of pharmacologically active agents that require precise interaction with biological targets.
This compound is recognized as a constrained analogue of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter in the central nervous system.[1][2] This structural mimicry allows it to be used as a probe in neurological research and as a foundational element in the synthesis of novel therapeutics targeting GABAergic pathways.[2][3]
In the broader context of pharmaceutical manufacturing, stereochemistry is paramount. The biological activity of a chiral molecule is often exclusive to one enantiomer. This compound is a specific stereoisomer, and its synthesis and purification require precise control to avoid contamination with other isomers, such as the (1S,4R) enantiomer, which is a well-known key intermediate in the synthesis of the antiretroviral drug Abacavir.[4] This guide provides a comprehensive technical overview of the physicochemical properties, stereoselective synthesis, practical applications, and analytical control of the (1R,4S) isomer for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally defined by its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, reaction compatibility, and purification strategies.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound hydrochloride | [5] |
| CAS Number | 130931-85-0 (for HCl salt) | [5] |
| CAS Number | 134003-04-6 (for free acid) | [6] |
| Molecular Formula | C₆H₁₀ClNO₂ | [7] |
| Molecular Weight | 163.60 g/mol | [7] |
| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Typically a white to off-white crystalline solid. | N/A |
| Solubility | Soluble in water and polar protic solvents like methanol. | [2][4] |
| XLogP3 (Free Acid) | -2.7 | [8] |
| Hydrogen Bond Donor Count | 2 (for free acid) | [6] |
| Hydrogen Bond Acceptor Count | 2 (for free acid) |[6] |
Structural Analysis
The molecule's structure is defined by two stereocenters at the C1 and C4 positions of the cyclopentene ring. The (1R,4S) configuration dictates a specific three-dimensional arrangement of the carboxylic acid and amino groups. This fixed orientation is the primary source of its value in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions or present functional groups in a predetermined manner for molecular recognition at an enzyme's active site.[3] The presence of the double bond introduces planarity and rigidity, further restricting the molecule's conformational freedom compared to saturated analogues.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like this compound is a significant challenge in organic chemistry. The primary goal is to establish the two stereocenters with high fidelity.
Rationale for Stereoselective Synthesis
The causality behind pursuing complex stereoselective routes is rooted in biological necessity. Different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. Therefore, producing a single, desired isomer is not merely an academic exercise but a regulatory and safety imperative. Synthetic strategies must be designed to selectively produce the (1R,4S) isomer while minimizing or eliminating all other stereoisomers.
Common Synthetic Pathways
Two predominant strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral starting material.
-
Enzymatic Resolution: This approach often starts with a racemic intermediate, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). Specific enzymes can selectively process one enantiomer, allowing for the separation of the two.[1] The undesired enantiomer can then be carried forward through a series of reactions, including protection of the amine (e.g., with a Boc group), reduction, and hydrolysis, to yield the target compound.[4] The use of enzymes provides a highly efficient and environmentally benign method for achieving high enantiomeric purity.
-
Asymmetric Synthesis: This strategy begins with a molecule that is already enantiomerically pure (a "chiral pool" starting material). For instance, syntheses can be designed starting from optically active precursors where the stereochemistry is already set.[9] Subsequent reactions are chosen to preserve or transfer this chirality to the final product. This approach can be more efficient in terms of atom economy but may require more complex starting materials.
Caption: Generalized synthetic workflows for producing the target compound.
Final Salt Formation
The final step in the synthesis is the conversion of the free amino acid to its hydrochloride salt. This is typically achieved by dissolving the free acid in a suitable solvent (e.g., methanol or isopropanol) and treating it with a solution of hydrochloric acid. The salt form often exhibits superior stability, crystallinity, and handling properties compared to the free zwitterionic form, making it more suitable for storage and subsequent use.
Applications in Research and Development
The unique structural features of this compound hydrochloride make it a versatile tool for scientists.
-
As a Constrained GABA Analogue: GABA can adopt numerous conformations, and identifying the specific "active" conformation for different receptor subtypes is a key goal in neuroscience. By using rigid analogues like this compound, researchers can investigate how conformational restriction affects binding and activity, leading to the design of more selective and potent drugs for neurological disorders.[1]
-
Chiral Building Block in Asymmetric Synthesis: The compound serves as a versatile starting point for the synthesis of more complex molecules.[3] The stereocenters are already defined, and the functional groups (amine, carboxylic acid, alkene) can be selectively modified. This allows for the construction of novel carbocyclic nucleosides, peptide mimetics, or other biologically active compounds where stereochemical purity is essential for function.[3][10]
-
Pharmaceutical Intermediate Synthesis: While its enantiomer is famous for its role in Abacavir, the (1R,4S) isomer is valuable in its own right for the development of different active pharmaceutical ingredients (APIs). Its availability allows drug discovery programs to explore the "unnatural" stereochemical space, which can sometimes lead to compounds with improved potency or novel mechanisms of action.
Analytical and Quality Control Protocols
Ensuring the stereochemical purity of the final product is the most critical aspect of quality control. The presence of other isomers, even in small amounts, can have significant implications for the efficacy and safety of a downstream API.
The Challenge of Enantiomeric Purity
Enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) and cannot be separated by standard chromatographic techniques. The causality for using specialized methods is that a chiral environment must be created to allow for differentiation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.
Protocol: Chiral HPLC for Enantiomeric Separation
This protocol is a self-validating system for the quantitative determination of enantiomeric purity. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A system suitability test using a racemic mixture is essential to confirm that the column is performing correctly and can resolve the enantiomers.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 50mM Sodium Perchlorate solution. Adjust the pH to 2.0 using perchloric acid.[4] Filter and degas the mobile phase before use.
-
System Suitability Solution: Prepare a solution containing an approximately 1:1 mixture of the (1R,4S) and (1S,4R) isomers in the mobile phase. The concentration should be appropriate for UV detection (e.g., 2.5 mg/mL each).[4]
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound hydrochloride in the mobile phase to a known concentration (e.g., 5 mg/mL).[4]
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution. Verify that two distinct peaks are observed and that the resolution between them is greater than 2.0.[4] This validates the system's ability to separate the enantiomers.
-
Inject the sample solution.
-
-
Data Analysis: Integrate the peak areas for both the desired (1R,4S) isomer and any detected undesired (1S,4R) isomer. Calculate the enantiomeric excess (% ee) or the percentage of the undesired isomer.
Table 3: Example HPLC Method Parameters
| Parameter | Value | Source |
|---|---|---|
| Column | Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm) | [4] |
| Mobile Phase | 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid | [4] |
| Flow Rate | Typically 0.8 - 1.2 mL/min (to be optimized) | N/A |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | N/A |
| Detection | UV at a low wavelength (e.g., 205-215 nm) | N/A |
| Injection Volume | 2.5 µL |[4] |
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A Senior Application Scientist's Guide to (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid is a chiral, non-proteinogenic amino acid that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid cyclopentene scaffold, coupled with the strategically placed amino and carboxylic acid functionalities, makes it an invaluable precursor for a diverse range of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides the necessary stability for the amine during multi-step syntheses while allowing for mild and efficient deprotection. This guide provides an in-depth examination of its synthesis, with a focus on stereochemical control, robust analytical methods for its characterization, and its pivotal role in the development of high-value therapeutics, particularly carbocyclic nucleoside analogues. Detailed experimental protocols and process logic are included to bridge theoretical understanding with practical laboratory application.
Core Concepts: Structure and Physicochemical Profile
The utility of (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid stems from its unique combination of structural features. The cyclopentene ring introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. The stereochemistry at the C1 and C4 positions is critical for its application, particularly in synthesizing enantiomerically pure pharmaceuticals.
The Boc group is an essential element, serving as a robust protecting group for the primary amine.[1] Its stability across a wide range of nucleophilic and basic conditions prevents unwanted side reactions.[1] Crucially, it can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to unmask the amine for subsequent coupling reactions.[1] This dual nature of stability and facile removal is a cornerstone of its synthetic value.
Table 1: Physicochemical Properties of (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
| Property | Value | Source(s) |
| CAS Number | 151907-80-1 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₄ | [2][4] |
| Molecular Weight | 227.26 g/mol | [2][4][5] |
| Appearance | White powder | [2][4] |
| Melting Point | 150-156 °C | [2] |
| Optical Rotation | [α]D²⁵ = +49 ± 2º (c=1, in MeOH) | [2] |
| Purity | ≥ 98-99% (HPLC) | [2][4][6] |
Synthesis and Stereochemical Integrity
The synthesis of this molecule is a non-trivial endeavor, with the primary challenge being the precise installation of the cis stereochemistry of the two functional groups. The most established routes rely on the chiral resolution of precursors or the enzymatic desymmetrization of meso compounds to establish the required enantiopurity.
A widely recognized precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the "Vince Lactam".[7] The synthesis strategy involves the resolution of racemic Vince Lactam, followed by protection of the desired enantiomer and subsequent transformations. This approach provides excellent control over the final stereochemistry.
An alternative and elegant strategy is the enantiodivergent synthesis, which allows for the creation of both enantiomers from a single chiral starting material.[8][9] These methods often employ reactions like the Mitsunobu reaction to invert stereocenters with high fidelity.[8][9]
Below is a generalized workflow illustrating a synthetic approach.
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(1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Conformationally Restricted GABA Analogue with Dual-Action Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a rigid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique cyclopentene scaffold imparts a specific three-dimensional conformation, leading to a distinct pharmacological profile. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its synthesis, mechanism of action, and methodologies for its characterization. Evidence suggests a dual mechanism of action: direct interaction with GABA receptors and reversible inhibition of GABA transaminase (GABA-T), the primary catabolic enzyme for GABA. This positions this compound as a compelling candidate for further investigation in the development of novel therapeutics for neurological disorders.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of protein targets, including GABAA and GABAB receptors, as well as GABA transporters and GABA-T.[1] While this promiscuity is central to its physiological function, it presents a challenge for the development of selective therapeutic agents. By incorporating the GABA pharmacophore into a rigid ring structure, such as the cyclopentene moiety in this compound, the conformational freedom is significantly reduced.[2][3] This structural constraint can lead to enhanced selectivity and potency for specific GABAergic targets, offering a promising strategy for designing drugs with improved therapeutic indices.
Synthesis and Stereochemistry
The synthesis of this compound and its derivatives often involves stereoselective approaches to ensure the correct spatial arrangement of the amine and carboxylic acid functional groups, which is critical for its biological activity. A common strategy involves the resolution of a racemic intermediate, such as Vince lactam, followed by a series of protection, reduction, and deprotection steps.[4]
A representative synthetic workflow is outlined below:
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- 2. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Asymmetric synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
An in-depth guide to the asymmetric synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, a crucial chiral building block in pharmaceutical development.
Introduction: The Significance of a Chiral Synthon
This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in medicinal chemistry. Its rigid cyclopentene core, adorned with precisely oriented amino and carboxylic acid functional groups (cis stereochemistry), makes it a valuable precursor for a class of potent antiviral drugs known as carbocyclic nucleosides.[1] In these therapeutic agents, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, a modification that imparts enhanced metabolic stability by rendering them resistant to enzymatic degradation by phosphorylases.[2]
The most prominent application of this chiral amine is in the synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[3][4] The specific (1R,4S) stereochemistry is critical for the biological activity of the final drug. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this intermediate is a topic of significant interest for researchers in drug development and process chemistry. This guide provides a detailed overview of key asymmetric strategies and a practical protocol for its synthesis.
Strategic Approaches to Asymmetric Synthesis
Achieving the desired absolute and relative stereochemistry in this compound requires a robust asymmetric synthesis strategy. The primary challenge lies in controlling the two stereocenters at the C1 and C4 positions. Several successful approaches have been developed, each with distinct advantages.
Caption: Overview of major strategies for asymmetric synthesis.
Enzymatic Kinetic Resolution (EKR)
This classical and industrially viable method relies on the ability of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[5] For instance, a racemic mixture of an amino alcohol precursor can be subjected to enzymatic acetylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated compounds, now diastereomerically different in character, can be easily separated by standard chromatography.[6]
-
Expertise & Experience: The choice of enzyme is critical and often determined through screening. Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species are frequently effective for resolving aminocyclopentenol derivatives.[6] The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining starting material.
-
Trustworthiness: This method is highly reliable, though its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.
Asymmetric Desymmetrization
A more elegant and atom-economical approach is the desymmetrization of a prochiral or meso starting material. This strategy involves treating a symmetrical molecule that has two enantiotopic reactive groups with a chiral catalyst or reagent. The chiral agent selectively transforms one of the groups, creating a chiral molecule in a single step with potentially high enantioselectivity.[7][8]
-
Expertise & Experience: For cyclopentene systems, a common prochiral starting material is a meso-epoxide or a cyclopentene-1,3-dione.[9] Chiral bases can be used to mediate the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols.[10] This approach can be highly efficient, converting nearly all of the starting material to the desired chiral product.
-
Trustworthiness: The success of this method hinges on the availability of a suitable catalyst system that provides high levels of enantiocontrol for the specific substrate.
Chiral Auxiliary-Based Synthesis
In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired stereocenters are set, the auxiliary is cleaved, yielding the enantiomerically enriched product. While effective, this method requires additional steps for attaching and removing the auxiliary, which can lower the overall yield.
Detailed Protocol: Synthesis via Enzymatic Resolution of a Precursor
This protocol details a robust and validated route starting from the synthesis of a racemic precursor, cis-N-acetyl-4-aminocyclopent-2-enol, followed by enzymatic resolution. This precursor contains the necessary carbon skeleton and functional handles for conversion to the target carboxylic acid.
Caption: Step-by-step workflow for the synthesis protocol.
Part 1: Synthesis of Racemic (±)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate
This procedure begins with a hetero-Diels-Alder reaction to construct the cyclopentene ring system, followed by reduction and protection.[6]
Materials:
-
N-acetyl-hydroxylamine
-
Sodium periodate (NaIO₄)
-
Cyclopentadiene (freshly cracked)
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Acetonitrile (MeCN), Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Acetic anhydride, Pyridine, DMAP
Procedure:
-
Cycloaddition: Dissolve N-acetyl-hydroxylamine in DCM. Add a solution of sodium periodate in water portion-wise at 0 °C. After stirring, add freshly cracked cyclopentadiene and stir vigorously for 12 hours at room temperature.
-
Work-up: Extract the reaction mixture with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cycloadduct.
-
N-O Bond Reduction: Dissolve the crude cycloadduct in aqueous acetonitrile. Add molybdenum hexacarbonyl and reflux the mixture for 8 hours.
-
Purification: Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield racemic (±)-cis-N-acetyl-4-aminocyclopent-2-enol.
-
Acetylation: Dissolve the racemic amino alcohol in pyridine at 0 °C. Add acetic anhydride and a catalytic amount of DMAP. Stir for 4 hours, then quench with water. Extract with EtOAc, wash with aqueous HCl and brine, dry, and concentrate to yield the racemic acetate.
Part 2: Enzymatic Kinetic Resolution (EKR) of the Racemic Acetate
This key step utilizes an esterase to selectively hydrolyze one enantiomer of the acetate.
Materials:
-
Racemic (±)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate
-
Electric Eel Acetylcholinesterase (EEACE)
-
Phosphate buffer (pH 7.0)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Enzymatic Hydrolysis: Suspend the racemic acetate in a phosphate buffer (pH 7.0). Add the Electric Eel Acetylcholinesterase.
-
Monitoring: Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 40-50% conversion to ensure high enantiomeric excess of both the remaining acetate and the alcohol product.
-
Work-up and Separation: Once the target conversion is reached, extract the mixture exhaustively with ethyl acetate. The organic layer will contain the unreacted acetate enantiomer, while the aqueous layer will contain the hydrolyzed alcohol enantiomer.
-
Isolation:
-
Dry and concentrate the organic layer to recover the unreacted acetate, (+)-7d.
-
Saturate the aqueous layer with NaCl and extract with EtOAc to isolate the product alcohol, (+)-6d.
-
-
Purification: Purify both components by column chromatography. A single recrystallization of the alcohol product can further enhance its enantiomeric purity to >99% ee.[6]
Part 3: Conversion to this compound
The resolved and enantiomerically pure alcohol is then oxidized and deprotected to yield the final product.
Materials:
-
Enantiomerically pure (+)-cis-N-acetyl-4-aminocyclopent-2-enol
-
Jones Reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Aqueous Hydrochloric Acid (HCl, 6M)
-
Acetone
Procedure:
-
Oxidation: Dissolve the enantiopure alcohol in acetone and cool to 0 °C. Add Jones Reagent dropwise until a persistent orange color is observed. Stir for 2 hours.
-
Work-up: Quench the reaction by adding isopropanol. Filter the mixture and concentrate the filtrate. Dissolve the residue in EtOAc and wash with water and brine. Dry and concentrate to yield the N-acetylated amino acid.
-
Deprotection: Reflux the N-acetylated amino acid in 6M aqueous HCl for 12 hours.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid is the hydrochloride salt of this compound. It can be purified further by recrystallization.
Data Analysis and Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final product.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value matching the experimental value for [M+H]⁺. |
| Purity | HPLC, Elemental Analysis | >98% purity. |
| Enantiomeric Excess (ee) | Chiral HPLC | >99% ee.[6] |
| Specific Rotation | Polarimetry | A specific, non-zero value indicating optical activity. |
Conclusion
The asymmetric synthesis of this compound is a critical process in pharmaceutical manufacturing, enabling the production of life-saving antiviral drugs. While several strategies exist, the combination of a robust synthesis of a racemic precursor followed by a highly selective enzymatic kinetic resolution represents a practical and scalable approach. The protocol described provides a self-validating system where the stereochemical integrity is established by the enzymatic step and can be confirmed with standard analytical techniques, ensuring the production of this key chiral intermediate with the high fidelity required for drug development.
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Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). National Institutes of Health. [Link]
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Synthesis of cyclopropene alpha-amino acids via enantioselective desymmetrization. (n.d.). PubChem. [Link]
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Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. (1998). ACS Publications. [Link]
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SYNTHESIS AND ENZYMATIC RESOLUTION OF A CARBOCYCLIC ANALOGUE OF RIBOFURANOSYLAMINE. (1996). Taylor & Francis Online. [Link]
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Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. (2021). Royal Society of Chemistry. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
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4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. (2025). ACS Publications. [Link]
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Regioselective Enzymatic Acylation of β-L-2′-Deoxynucleosides: Application in Resolution of β-D/L. (2005). ACS Publications. [Link]
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New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. (2000). University of York Research Database. [Link]
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Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (2021). National Institutes of Health. [Link]
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Resolution of racemic carbocyclic analogs of purine nucleosides through the action of adenosine deaminase. Antiviral activity of the carbocyclic 2'-deoxyguanosine enantiomers. (1991). ACS Publications. [Link]
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Catalytic Asymmetric Desymmetrization Approaches to Enantioenriched Cyclopentanes. (2025). ResearchGate. [Link]
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(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. (n.d.). PubChem. [Link]
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An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2021). ResearchGate. [Link]
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Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. (2022). National Institutes of Health. [Link]
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(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. (n.d.). PubChem. [Link]
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Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. (2014). PubMed. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2019). MDPI. [Link]
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(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. (n.d.). PubChem. [Link]
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Desymmetrization-Based Enantiodivergent Total Syntheses of Cycloaurenones and Dysiherbols. (2024). ChemRxiv. [Link]
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Topic: Chiral Resolution of Racemic 4-Aminocyclopent-2-enecarboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid and its (1S,4R)-enantiomer are pivotal chiral building blocks in medicinal chemistry, particularly for the synthesis of carbocyclic nucleosides, a class of compounds with potent antiviral activities. As chemical synthesis often yields a racemic mixture, the isolation of the desired single enantiomer is a critical step to ensure pharmacological efficacy and safety. This guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic 4-aminocyclopent-2-enecarboxylic acid using the classical and robust method of diastereomeric salt formation. We will explore the underlying principles, provide a detailed step-by-step experimental procedure, outline methods for analytical validation, and offer practical troubleshooting advice.
Foundational Principles: The Logic of Diastereomeric Resolution
The separation of enantiomers, which possess identical physical properties like solubility and melting point, presents a significant challenge.[1][2] The strategy of diastereomeric salt formation elegantly circumvents this issue by converting the enantiomeric pair into a pair of diastereomers.[2][3]
The core principle is as follows:
-
Reaction: A racemic acid, (±)-A, is reacted with a single, pure enantiomer of a chiral base (the resolving agent), (+)-B.
-
Formation: This reaction yields a mixture of two diastereomeric salts: [(+)-A,(+)-B] and [(-)-A,(+)-B].
-
Separation: Unlike the original enantiomers, these diastereomeric salts have distinct physical properties, most critically, different solubilities in a given solvent.[4] This difference allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.
-
Liberation: After isolating the desired diastereomeric salt, a simple acid-base reaction is used to break the salt apart, liberating the enantiomerically pure acid and recovering the resolving agent.[3]
The success of this technique is highly dependent on the selection of an appropriate resolving agent and solvent system to maximize the solubility difference between the diastereomers.[4][5]
Experimental Workflow: From Racemate to Pure Enantiomer
The entire resolution process can be visualized as a logical sequence of steps, from salt formation to the final analysis of the purified enantiomer.
Figure 1: Conceptual workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Laboratory Protocol
This protocol employs (S)-(-)-1-phenylethylamine as the resolving agent, a common choice for resolving racemic carboxylic acids.[1][6]
Materials and Reagents
| Reagent | Purity/Grade | Rationale for Selection |
| Racemic 4-aminocyclopent-2-enecarboxylic acid | ≥98% | The substrate for resolution. |
| (S)-(-)-1-Phenylethylamine | ≥99% (ee) | A commercially available, inexpensive chiral base that readily forms crystalline salts with carboxylic acids.[1] |
| Methanol (MeOH) | Anhydrous | A polar protic solvent often effective for dissolving the salts and facilitating selective crystallization. |
| Hydrochloric Acid (HCl) | 2.0 M solution | Used to protonate the carboxylate and amine, breaking the diastereomeric salt to liberate the free amino acid. |
| Deionized Water | High Purity | Solvent for the acidification step. |
Step-by-Step Procedure
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic 4-aminocyclopent-2-enecarboxylic acid in 200 mL of hot methanol. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve 0.5 molar equivalents of (S)-(-)-1-phenylethylamine in 20 mL of methanol.
-
Causality Note: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent is a common strategy. It ensures that only the less soluble salt crystallizes, leading to a higher enantiomeric excess in the first crop of crystals.
-
-
Slowly add the resolving agent solution to the hot, stirred solution of the racemic acid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. This slow cooling promotes the formation of well-defined crystals.
-
Once at room temperature, place the flask in a 4 °C refrigerator for at least 12 hours to maximize the yield of the precipitated salt.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small volume of ice-cold methanol to remove residual mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight. Record the yield.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
While stirring vigorously, add 2.0 M HCl dropwise until the pH of the solution is approximately 2. This protonates the carboxylic acid, causing it to precipitate, while the resolving agent remains in the aqueous solution as its hydrochloride salt.
-
Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.
-
Dry the product under vacuum to yield the enantiomerically enriched 4-aminocyclopent-2-enecarboxylic acid.
Analytical Validation: Quantifying Success
The enantiomeric excess (ee) of the resolved product must be determined to assess the effectiveness of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7][8]
Chiral HPLC Workflow
Figure 2: Standard workflow for determining enantiomeric purity via chiral HPLC.
Example Chiral HPLC Protocol
-
Self-Validation System: The analysis must include a sample of the starting racemic material to confirm the retention times of both enantiomers and to ensure the column is performing correctly.
| Parameter | Recommended Condition | Rationale |
| Column | Chiral ligand-exchange column (e.g., SUMICHIRAL OA-5000) | These columns are highly effective for the direct separation of underivatized amino acids.[9] |
| Mobile Phase | 2 mM Copper (II) Sulfate in Water/Methanol (85:15 v/v) | The copper ions form diastereomeric complexes with the amino acid enantiomers and the chiral ligand on the stationary phase, enabling separation.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. Lower flow rates can sometimes improve resolution.[10] |
| Temperature | 25 °C | Temperature control is crucial for reproducible retention times.[10] |
| Detection | UV at 210 nm | The peptide bond and carboxylic acid moiety of the amino acid absorb at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solutions |
| No Crystals Form | The solution is not supersaturated; the chosen solvent is too good. | 1. Try scratching the inside of the flask with a glass rod. 2. Add a seed crystal if available. 3. Slowly add a co-solvent in which the salt is less soluble (an "anti-solvent"). 4. Concentrate the solution by slowly evaporating some solvent. |
| Low Yield of Resolved Acid | The diastereomeric salt has significant solubility in the mother liquor. | 1. Ensure the crystallization mixture is cooled for a sufficient time at a low temperature. 2. The mother liquor can be processed separately to recover the other enantiomer, thereby improving the overall process efficiency. |
| Low Enantiomeric Excess (ee%) | 1. Inefficient separation during crystallization. 2. Co-precipitation of both diastereomers. | 1. Perform a recrystallization of the isolated diastereomeric salt from the same solvent system. This will significantly enhance the purity. 2. Optimize the solvent system or the amount of resolving agent used. A screening of different solvents may be necessary.[5] |
References
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Title: New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. Source: Mini Reviews in Medicinal Chemistry. URL: [Link]
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Title: Advances in the enantioselective synthesis of carbocyclic nucleosides. Source: Scilit. URL: [Link]
-
Title: A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Source: National Library of Medicine. URL: [Link]
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Title: One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Source: Royal Society of Chemistry Publishing. URL: [Link]
-
Title: A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Source: ACS Publications. URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. Source: DigitalCommons@TMC. URL: [Link]
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Title: Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Source: National Institutes of Health. URL: [Link]
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Title: Chiral resolution. Source: Wikipedia. URL: [Link]
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Title: Chiral resolution with frozen aqueous amino acids. Source: Royal Society of Chemistry Publishing. URL: [Link]
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Title: Resolution (Separation) of Enantiomers. Source: Chemistry LibreTexts. URL: [Link]
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Application Notes and Protocols: Stereoselective Synthesis of Abacavir from (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid Intermediate
Abstract
Abacavir, a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI), is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][] Its efficacy is intrinsically linked to its specific stereochemistry, with the therapeutic activity residing in the (1S,4R) enantiomer. This document provides a comprehensive guide for the stereoselective synthesis of Abacavir, commencing from the pivotal chiral intermediate, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, often derived from the resolution of Vince's lactam.[3] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical considerations to ensure a robust and reproducible synthetic route.
Introduction: The Significance of Stereochemistry in Abacavir's Bioactivity
Abacavir is a synthetic carbocyclic nucleoside analog where the furanose ring of natural nucleosides is replaced by a cyclopentene moiety.[1][4] This structural modification imparts enhanced stability against enzymatic degradation by phosphorylases, a common metabolic pathway for natural nucleosides.[4] The antiviral activity of Abacavir is exerted after its intracellular conversion by cellular enzymes to the active metabolite, carbovir triphosphate.[][5] This triphosphate analog acts as a competitive inhibitor of HIV reverse transcriptase and leads to chain termination upon incorporation into the viral DNA.[]
The absolute stereochemistry at the C1 and C4 positions of the cyclopentene ring is paramount for its biological function. The desired (-)-enantiomer, Abacavir, corresponds to the (1S,4R) configuration.[1] Therefore, a stereocontrolled synthesis is not merely a matter of chemical elegance but a fundamental requirement for producing a safe and effective therapeutic agent. The synthesis commencing from a resolved chiral building block like this compound or its derivatives ensures the correct stereochemical outcome in the final active pharmaceutical ingredient (API).
Overall Synthetic Strategy: A Multi-step Convergence
The synthesis of Abacavir from the specified amino acid intermediate is a convergent process that involves the construction of the purine base and its subsequent coupling with the chiral carbocyclic core. The key phases of this synthesis are:
-
Preparation of the Chiral Carbocyclic Synthon: This typically involves the reduction of the carboxylic acid functionality of this compound to the corresponding alcohol, (1R,4S)-4-aminocyclopent-2-enylmethanol.
-
Construction of the Purine Heterocycle: A substituted pyrimidine is synthesized and primed for the subsequent annulation to form the imidazole ring of the purine.
-
Coupling and Purine Ring Formation: The chiral amino alcohol is coupled with the functionalized pyrimidine, followed by cyclization to form the purine ring system.
-
Final Functionalization: Introduction of the cyclopropylamino group at the C6 position of the purine ring completes the synthesis of Abacavir.
Caption: Overall workflow for the synthesis of Abacavir.
Detailed Experimental Protocols
Preparation of (1R,4S)-4-Aminocyclopent-2-enylmethanol from this compound
Rationale: The carboxylic acid functionality of the starting material needs to be reduced to a primary alcohol to facilitate the subsequent coupling with the pyrimidine derivative. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The amino group must be protected prior to reduction to prevent side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
-
Reduction of the Carboxylic Acid:
-
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend LAH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the Boc-protected amino acid in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential and careful dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude Boc-protected (1R,4S)-4-aminocyclopent-2-enylmethanol.
-
-
Deprotection of the Amino Group:
-
Dissolve the crude Boc-protected amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
Synthesis of Abacavir
Rationale: This part of the synthesis involves the construction of the purine ring system onto the chiral carbocyclic amine. This is typically achieved by first coupling the amine with a suitably substituted pyrimidine, followed by an intramolecular cyclization to form the imidazole ring. The final step is the displacement of a leaving group (e.g., a chlorine atom) with cyclopropylamine.
Protocol:
-
Condensation with a Dichloropyrimidine Derivative:
-
Combine (1R,4S)-4-aminocyclopent-2-enylmethanol (as its free base or salt) with a formylated 2-amino-4,6-dichloropyrimidine derivative (e.g., N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide) in a suitable solvent such as ethanol or isopropanol.[6]
-
Add a base, such as triethylamine or sodium carbonate, to neutralize any acid present and to facilitate the nucleophilic substitution.[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the product, N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]amino]pyrimidin-5-yl]formamide, by filtration or extraction.
-
-
Purine Ring Closure (Cyclization):
-
Dissolve the pyrimidine intermediate from the previous step in a suitable reagent that serves as both a solvent and a source of the final carbon for the imidazole ring, such as triethyl orthoformate or diethoxymethyl acetate.[7]
-
Add a catalytic amount of a strong acid, for instance, anhydrous hydrochloric acid in isopropanol or concentrated sulfuric acid.[8]
-
Heat the mixture, often at reflux, to drive the cyclization. The reaction progress should be monitored by HPLC.
-
After completion, the reaction is typically worked up by neutralization and precipitation or extraction to yield the 6-chloro-purine intermediate.
-
-
Introduction of the Cyclopropylamino Group:
-
Dissolve the 6-chloro-purine intermediate in a suitable high-boiling solvent like n-butanol or isopropanol.[6]
-
Add an excess of cyclopropylamine.
-
Heat the reaction mixture to reflux for several hours.[6][9] The nucleophilic aromatic substitution of the chloride by cyclopropylamine is monitored by HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Abacavir can then be purified.
-
Purification and Characterization
Purification:
Crude Abacavir is often purified by crystallization. The free base can be crystallized from solvents like acetone or ethyl acetate.[9] Alternatively, Abacavir can be converted to a pharmaceutically acceptable salt, such as the hemisulfate salt, which often has better crystalline properties, facilitating purification.[8] The hemisulfate salt can be prepared by treating a solution of Abacavir base in an alcohol (e.g., isopropanol) with a stoichiometric amount of sulfuric acid.[8]
Characterization:
The identity and purity of the synthesized Abacavir should be confirmed using a battery of analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification of impurities.[10] | A major peak corresponding to Abacavir with high purity (>99.5%). |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of Abacavir (C₁₄H₁₈N₆O, MW: 286.33 g/mol ). |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of stereochemistry. | Characteristic peaks corresponding to the protons and carbons of the cyclopentenyl, purine, and cyclopropyl moieties. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=N, and C=C bonds. |
| Chiral HPLC | Determination of enantiomeric purity.[11] | A single peak corresponding to the desired (1S,4R)-enantiomer, confirming high enantiomeric excess. |
Expert Insights and Troubleshooting
-
Stereochemical Integrity: The use of a resolved starting material is crucial. It is advisable to verify the enantiomeric purity of the this compound or its derivatives before commencing the synthesis.
-
Reaction Monitoring: Close monitoring of each reaction step by TLC or HPLC is essential to determine the reaction endpoint and to minimize the formation of byproducts.
-
Inert Atmosphere: Reactions involving highly reactive reagents like LAH must be carried out under a strictly inert atmosphere to prevent decomposition of the reagent and ensure safety.
-
Purification of Intermediates: While not always necessary, purification of key intermediates can sometimes lead to a cleaner final product and higher overall yield.
-
Salt Formation: The final API is often isolated as a salt to improve its stability and handling properties. The choice of the counter-ion can influence the physicochemical properties of the drug substance.
Visualizing the Synthetic Pathway
Caption: Key transformations in the synthesis of Abacavir.
References
-
Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]
-
Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093. [Link]
-
PubChem. (n.d.). Abacavir. National Center for Biotechnology Information. Retrieved from [Link]
-
Vince, R., & Daluge, S. (1977). Synthesis of carbocyclic aminonucleosides. The Journal of Organic Chemistry, 42(25), 4202-4203. [Link]
-
European Patent Office. (2008). Process for the preparation of abacavir (EP Patent No. 1939196A1). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of abacavir (U.S. Patent No. 8,097,723 B2).
-
New Drug Approvals. (2019, June 4). ABACAVIR. Retrieved from [Link]
-
Li, N., Ma, Y., Zhu, C., & Sun, B. (2015). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(19), 9476-9485. [Link]
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. [Link]
- Google Patents. (n.d.). Process for the preparation of abacavir (EP Patent No. 1857458A1).
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- 3. researchgate.net [researchgate.net]
- 4. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
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- 11. ijcpa.in [ijcpa.in]
Application Notes & Protocols: (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: A Constrained Scaffold for Therapeutic Innovation
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. As a conformationally restricted analog of γ-aminobutyric acid (GABA), it has been explored for its potential to modulate GABAergic systems. However, its most significant impact has been as a key synthetic intermediate for carbocyclic nucleosides, a class of antiviral agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside analogs.
The cis-stereochemistry of the amino and carboxylic acid groups on the cyclopentene ring provides a rigid scaffold that mimics the spatial arrangement of substituents in natural ribosides. This makes it an invaluable precursor for the synthesis of potent antiviral drugs, most notably Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV.[1]
This document provides a detailed guide to the synthesis and application of this compound, with a focus on robust protocols and the scientific rationale behind key experimental choices.
Synthetic Strategies: The Central Role of Enzymatic Resolution
The synthesis of enantiomerically pure this compound presents a significant stereochemical challenge. While various methods exist, enzymatic kinetic resolution has emerged as a highly efficient and scalable approach.[2] This strategy leverages the high stereoselectivity of enzymes to separate a racemic mixture of a suitable precursor, providing access to the desired enantiomer in high purity.
The causality for preferring enzymatic methods lies in their operational simplicity, mild reaction conditions (aqueous media, room temperature), and exceptional enantioselectivity, which often surpasses that of traditional chiral chromatography or diastereomeric crystallization, especially on an industrial scale.[3] Lipases and esterases are commonly employed for the resolution of racemic esters or N-acetylated amino alcohols, which are precursors to the target amino acid.[2][4]
The overall synthetic workflow can be visualized as a multi-step process beginning with a racemic precursor, followed by enzymatic resolution, and subsequent chemical modifications to yield the final product.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of the Chiral Precursor via Enzymatic Resolution
This protocol details a common route to a key chiral intermediate, starting from the resolution of racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The undesired (+)-Lactam is converted into a protected amino alcohol, which serves as a precursor to the target molecule's enantiomer.[1]
Materials:
-
(+)-Vince Lactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Protection of the Amine:
-
Dissolve (+)-Vince Lactam in a suitable solvent like methanol.
-
Add Di-tert-butyl dicarbonate (Boc₂O) to the solution. The Boc group is an excellent choice for protecting the amine due to its stability in a wide range of reaction conditions and its ease of removal under mild acidic conditions.[1]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
The product, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, can be isolated by standard workup procedures.[1]
-
-
Reduction of the Lactam:
-
Dissolve the Boc-protected lactam in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a selective reducing agent that will reduce the amide carbonyl of the lactam to a hydroxyl group, yielding an amino alcohol.[1]
-
Monitor the reaction for completion.
-
Upon completion, carefully quench the reaction with water and perform an aqueous workup to isolate the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[1]
-
-
Deprotection of the Amine:
-
Dissolve the protected amino alcohol in a minimal amount of a suitable solvent.
-
Add dilute hydrochloric acid and stir. This will cleave the Boc protecting group, yielding the hydrochloride salt of the amino alcohol, (1R, 4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.[1]
-
The product can be isolated by removal of the solvent.
-
Protocol 2: Oxidation to this compound
Following the synthesis of the chiral amino alcohol, a subsequent oxidation step is required to furnish the carboxylic acid. This can be achieved using various standard oxidation protocols.
Materials:
-
(1R, 4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
-
A suitable protecting group for the amine if necessary (e.g., Fmoc-OSu)
-
Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
-
Appropriate solvents and buffers
Procedure:
-
Amine Protection (Optional but Recommended):
-
It is often advantageous to re-protect the amine with a group stable to oxidation conditions, such as the Fmoc group, to prevent side reactions.
-
React the amino alcohol with Fmoc-OSu in the presence of a mild base.
-
-
Oxidation of the Alcohol:
-
Dissolve the protected amino alcohol in a suitable solvent (e.g., acetone for Jones oxidation).
-
Add the chosen oxidizing agent at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction until the starting material is consumed.
-
-
Deprotection and Isolation:
-
Following the oxidation, remove the protecting group. For Fmoc, this is typically done using a solution of piperidine in an organic solvent.
-
Purify the final product, this compound, using techniques such as ion-exchange chromatography or crystallization.
-
Application in Medicinal Chemistry: A Gateway to Carbocyclic Nucleosides
This compound and its derivatives are instrumental in the synthesis of carbocyclic nucleosides. These molecules are of high interest as antiviral agents due to their structural similarity to natural nucleosides, allowing them to interact with viral enzymes like polymerases and reverse transcriptases.[5][6]
The synthesis of Abacavir, a potent HIV reverse transcriptase inhibitor, is a prominent example of the utility of chiral aminocyclopentene derivatives.[1] The (1S,4R) enantiomer of 4-aminocyclopent-2-en-1-yl methanol is a key raw material in its manufacture.[1] The general strategy involves coupling the chiral amino-cyclopentene core with a suitably functionalized purine or pyrimidine base.
Analytical Characterization: Ensuring Enantiomeric Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, rigorous analytical methods are required to confirm the enantiomeric purity of this compound and its precursors. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
A validated reverse-phase enantioselective HPLC method has been developed for the separation of the (1R, 4S) and (1S, 4R) enantiomers of 4-aminocyclopent-2-en-1-yl methanol.[1]
| Parameter | Condition | Rationale |
| Column | Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm) | This chiral stationary phase is specifically designed for the resolution of compounds containing primary amino groups.[1] |
| Mobile Phase | 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid | The acidic mobile phase ensures the amine is protonated, facilitating interaction with the crown ether stationary phase. |
| Flow Rate | Typically 0.8 - 1.2 mL/min | Optimized for good separation and reasonable run times. |
| Detection | UV at a low wavelength (e.g., 210 nm) | The molecule lacks a strong chromophore, so detection at low UV is necessary. |
| Resolution | > 2.0 | A resolution factor greater than 2.0 ensures baseline separation of the enantiomers, allowing for accurate quantification.[1] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid cyclopentene core and defined stereochemistry make it an ideal scaffold for the synthesis of conformationally constrained molecules, particularly carbocyclic nucleoside analogs with potent antiviral activity. The development of efficient synthetic routes, especially those employing enzymatic resolution, has made this chiral intermediate more accessible for drug discovery and development programs. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge to effectively utilize this important molecule in their synthetic endeavors.
References
- Taylor, S. J. C., et al. (n.d.). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry - ACS Figshare.
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. [Link]
- TAYLOR, S., et al. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
-
Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]
-
PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Ammar, Y. A., et al. (n.d.). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. National Institutes of Health. [Link]
-
Banwell, M. G., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]
-
PubChem. (n.d.). (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Gosselin, G., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]
-
Balo, C., et al. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Archiv der Pharmazie, 330(8), 265-267. [Link]
-
ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. [Link]
-
Denard, C. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]
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- 2. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Complete NMR Spectroscopic Analysis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Abstract
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a constrained cyclic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid cyclopentene backbone imposes specific conformational constraints, making it a valuable scaffold for designing peptidomimetics and pharmacologically active agents. Unambiguous structural confirmation and purity assessment are paramount for its application. This technical guide provides a comprehensive set of protocols for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR analysis. The causality behind experimental choices, detailed step-by-step methodologies, and a thorough guide to spectral interpretation are presented to ensure researchers, scientists, and drug development professionals can achieve accurate and reproducible results.
Introduction: The Significance of Structural Verification
This compound is a non-proteinogenic amino acid that serves as a conformationally restricted analog of γ-aminobutyric acid (GABA) and other neurotransmitters. The defined stereochemistry and the unsaturated cyclopentene ring provide a unique three-dimensional structure that can be exploited to enhance binding affinity and selectivity for biological targets. Given that subtle changes in stereochemistry can drastically alter biological activity, rigorous analytical techniques are required to confirm the identity and purity of the synthesized molecule.
NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships. This guide establishes a self-validating system of NMR experiments designed to provide an unambiguous structural proof of this compound.
Physicochemical Properties and Optimized Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This compound (Molecular Weight: 127.14 g/mol ) is a polar, zwitterionic molecule.[2] This necessitates the use of polar deuterated solvents to achieve dissolution and minimize interfering signals from the solvent itself.[3][4] Deuterium oxide (D₂O) is an excellent choice due to its ability to dissolve polar compounds and exchange with labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum.[5]
Protocol 1: NMR Sample Preparation
Causality: The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[5] The concentration must be sufficient for detecting less sensitive nuclei like ¹³C.
Materials:
-
This compound (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C and 2D experiments benefit from higher concentrations (20-30 mg).[5]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. This volume is optimal for standard 5 mm NMR tubes.[5]
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles. The zwitterionic nature may require slight warming or extended vortexing for complete dissolution.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Labeling: Label the NMR tube clearly with the compound identification.
1D NMR Spectroscopy: The Foundational Analysis
One-dimensional NMR provides the initial, fundamental overview of the molecule's structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Protocol 2: ¹H NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.
Expected ¹H NMR Data and Interpretation
The structure of this compound suggests seven distinct proton signals. The use of D₂O will cause the amine (-NH₂) and carboxylic acid (-COOH) protons to exchange with deuterium, rendering them invisible in the spectrum.
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Chemical Shift |
| H2 / H3 | 5.8 – 6.2 | m | - | Olefinic protons are highly deshielded. |
| H4 | 4.0 – 4.4 | m | - | Methine proton adjacent to the electron-withdrawing amino group. |
| H1 | 3.5 – 3.9 | m | - | Methine proton adjacent to the electron-withdrawing carboxyl group. |
| H5a / H5b | 2.0 – 2.8 | m | - | Allylic and diastereotopic methylene protons. |
Note: The exact chemical shifts and coupling patterns can be complex due to the rigid ring structure and second-order effects. The values presented are estimates based on typical ranges for similar structural motifs. The olefinic protons (H2, H3) and the methylene protons (H5a, H5b) are expected to show complex splitting patterns due to both geminal and vicinal couplings.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.
Protocol 3: ¹³C{¹H} NMR Data Acquisition
-
Use the same sample prepared for ¹H NMR (preferably a more concentrated one).
-
Tune the probe for ¹³C observation.
-
Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the low natural abundance and longer relaxation times of ¹³C nuclei.
-
Process the data similarly to the ¹H spectrum. Reference the spectrum using an external standard or calibrated solvent shift.
Expected ¹³C NMR Data and Interpretation
The molecule has six carbon atoms, all in unique chemical environments, which should result in six distinct signals.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C6 (C=O) | 175 – 185 | Carboxylic acid carbonyl carbon is significantly deshielded.[6] |
| C2 / C3 | 128 – 135 | Olefinic carbons.[7] |
| C4 | 55 – 65 | Carbon atom bonded to the nitrogen of the amino group. |
| C1 | 45 – 55 | Carbon atom bonded to the carboxylic acid group. |
| C5 | 35 – 45 | Allylic methylene carbon. |
2D NMR Spectroscopy: Unambiguous Structural Confirmation
For molecules with overlapping signals or complex coupling networks, 2D NMR is essential for making unambiguous assignments.[8][9]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton connectivity throughout the cyclopentene ring.
Protocol 4: 2D gCOSY Data Acquisition
-
Use a standard gradient-enhanced COSY pulse sequence (cosygpmfphpr).
-
Acquire data with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).
-
Set the spectral widths to encompass all proton signals.
-
Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation.
Interpretation of COSY Data
The COSY spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks connecting coupled protons. Key expected correlations are illustrated below.
Figure 1: Expected ¹H-¹H COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.[10]
Protocol 5: 2D HSQC Data Acquisition
-
Use a standard sensitivity-enhanced HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width as in the ¹H experiment and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Acquire the data with appropriate resolution in both dimensions.
-
Process the 2D data and visualize the correlation map.
Interpretation of HSQC Data
Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of each protonated carbon by correlating its known proton chemical shift to the carbon dimension.
Figure 2: Expected ¹H-¹³C HSQC correlations. Note the C6 carbonyl carbon will not show a correlation.
Purity Assessment by NMR
Beyond structural elucidation, ¹H NMR is a highly effective tool for assessing sample purity. The high resolution and quantitative nature of the technique allow for the detection of residual solvents (e.g., from synthesis or purification), synthetic intermediates, or stereoisomers. The integration of signals corresponding to impurities relative to the signals of the target compound can provide a quantitative measure of purity.
Conclusion
The suite of NMR experiments detailed in this application note—¹H, ¹³C, COSY, and HSQC—provides a robust and self-validating workflow for the complete and unambiguous structural characterization of this compound. By following these detailed protocols and understanding the principles behind spectral interpretation, researchers can confidently verify the structure and purity of this important molecule, ensuring the integrity of their downstream applications in drug discovery and chemical biology.
References
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
-
PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
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Doc Brown's Chemistry. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Retrieved from [Link]
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Mass Spectrometry Analysis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Detailed Guide for Drug Development Professionals
Introduction: Unveiling the Analytical intricacies of a Novel GABA Analogue
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally constrained cyclic amino acid that has garnered significant interest in the field of neuroscience and drug development. Its rigid structure, incorporating a cyclopentene ring, makes it a compelling scaffold for the design of gamma-aminobutyric acid (GABA) analogues. These analogues are pivotal in the development of therapeutics for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. The precise and robust quantification of this molecule in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies during the drug development pipeline.
This comprehensive technical guide provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed to provide high sensitivity, selectivity, and reproducibility, addressing the unique challenges posed by the analyte's polar nature and cyclic structure. We will delve into the rationale behind the experimental choices, from sample preparation to the intricacies of mass spectrometric fragmentation, empowering researchers to confidently implement and adapt these protocols for their specific research needs.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of a robust analytical method. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Exact Mass | 127.0633 g/mol | [1] |
| Structure | A cyclic amino acid with a cyclopentene ring. | - |
Proposed ESI-MS/MS Fragmentation Pathway
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this analyte due to the presence of the basic amino group, which is readily protonated. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID). The fragmentation of this cyclic amino acid is proposed to proceed through a combination of characteristic amino acid fragmentation pathways and ring-opening mechanisms.
The most prominent fragmentation of amino acids involves the neutral loss of common functional groups.[2] For this compound, the initial fragmentation is expected to involve the loss of water (H₂O) and/or formic acid (HCOOH) from the protonated molecule. Subsequent fragmentation likely proceeds through the opening of the cyclopentene ring, followed by further fragmentation. The presence of the double bond can influence the ring-opening pathway.
A key diagnostic fragment for many amino acids is the immonium ion.[2] In the case of this cyclic structure, a characteristic immonium-type ion is also expected, arising from the cleavage of the cyclopentene ring.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled version of the analyte or another cyclic amino acid (e.g., Gabapentin-d10).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation plates or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation: Protein Precipitation
Due to the polar nature of the analyte, a simple and effective protein precipitation method is recommended for sample cleanup.[1] This technique efficiently removes high molecular weight interferences like proteins while ensuring good recovery of the polar analyte.
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sources
Chiral HPLC Method for the Enantioselective Separation of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide and a robust protocol for the chiral separation of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid from its enantiomer using High-Performance Liquid Chromatography (HPLC). The method detailed herein is designed for researchers, scientists, and professionals in drug development who require accurate enantiomeric purity analysis of this critical chiral building block. The protocol emphasizes a direct chiral separation approach, leveraging a crown ether-based chiral stationary phase to achieve baseline resolution without the need for derivatization.
Introduction: The Significance of Chiral Purity
This compound is a cyclic amino acid analog that serves as a vital chiral intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1] As with many pharmaceuticals, the biological activity is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to accurately determine the enantiomeric purity of this intermediate is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a direct HPLC method for the effective enantioselective analysis of this compound.
Analytical Challenge and Method Selection Rationale
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[2] To achieve separation, a chiral environment must be introduced into the chromatographic system. Two primary strategies exist for the chiral HPLC separation of amino acids:
-
Indirect Method: This involves pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.[3][4] Common CDAs include Marfey's reagent (FDAA) and o-phthalaldehyde (OPA) with a chiral thiol.[4][5] While effective, this method adds complexity and potential for analytical error during the derivatization step.
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that can directly interact with the enantiomers to different extents, leading to differential retention times.[6] This method is often preferred for its simplicity and directness. For amino acids, several types of CSPs have proven effective, including crown-ether, ligand exchange, and macrocyclic glycopeptide phases.[6][7][8]
For this application, a direct method utilizing a crown ether-based CSP is selected. Crown-ether CSPs are particularly well-suited for the separation of D- and L-amino acid enantiomers and compounds with primary amino groups.[7] The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity. The stereospecificity of this interaction leads to the separation of the enantiomers. A similar approach has been successfully applied to the chiral separation of a structurally related compound, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, demonstrating the suitability of this CSP class.[9]
Experimental Workflow and Protocol
The following section details the step-by-step protocol for the chiral HPLC analysis of this compound.
Visual Workflow
Caption: Workflow for Chiral HPLC Analysis.
Materials and Reagents
-
This compound standard (and its enantiomer if available)
-
Perchloric acid (HClO₄), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade (for cleaning)
-
Diluent: Mobile Phase
Instrumentation and Column
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A crown ether-based chiral stationary phase. A suitable option is a CROWNPAK CR(+) or CROWNPAK CR(-) column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The choice between the (+) and (-) phases will invert the elution order of the enantiomers.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Crown ether-based (e.g., CROWNPAK CR(+)) | Proven selectivity for primary amines and amino acids.[7] |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.0 - 2.0) | The acidic mobile phase ensures the primary amine of the analyte is protonated, which is essential for the inclusion complex formation with the crown ether. |
| Composition | e.g., Water with HClO₄ to pH 2.0 | Simple, effective, and provides good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 25°C | Temperature can influence the thermodynamics of the chiral recognition. A controlled temperature ensures reproducibility. Lower temperatures often improve resolution but may increase backpressure. |
| Detection Wavelength | 210 nm | The analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the carboxyl group's absorbance. |
| Injection Volume | 10 µL | This can be optimized based on analyte concentration and detector sensitivity. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully add perchloric acid to HPLC grade water to adjust the pH to 2.0.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum degassing to prevent bubble formation in the pump.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
If necessary, sonicate briefly to ensure complete dissolution.
-
-
HPLC System Setup and Equilibration:
-
Install the crown ether chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Perform replicate injections to ensure method precision.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:
-
% Enantiomeric Purity = [Area of desired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)] x 100
-
-
Expected Results and Troubleshooting
Under the proposed conditions, baseline separation of the this compound and its enantiomer is expected. The retention times will be dependent on the specific column and system but should be reproducible. The elution order will depend on whether the CR(+) or CR(-) column is used.
Troubleshooting Common Issues:
-
Poor Resolution:
-
Cause: Sub-optimal mobile phase pH or temperature.
-
Solution: Adjust the pH of the mobile phase (e.g., from 2.0 down to 1.5) or decrease the column temperature (e.g., to 15°C) to enhance chiral recognition.
-
-
Broad Peaks:
-
Cause: Column degradation, extra-column volume, or inappropriate sample solvent.
-
Solution: Ensure the sample is dissolved in the mobile phase. Check for leaks and use tubing with minimal length and internal diameter. If the column is old, consider replacing it.
-
-
No Separation:
-
Cause: Incorrect column selection or the analyte is not in the correct ionic state.
-
Solution: Confirm that a crown ether-based CSP is being used. Verify the mobile phase is acidic (pH < 2.5) to ensure the primary amine is protonated.
-
Conclusion
The direct chiral HPLC method detailed in this application note provides a reliable and efficient means for determining the enantiomeric purity of this compound. By leveraging a crown ether-based chiral stationary phase, this protocol avoids the complexities of derivatization, offering a straightforward and robust solution for quality control and research applications in the pharmaceutical industry. The provided workflow, conditions, and troubleshooting guide are intended to enable scientists to implement this method successfully.
References
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. Benchchem.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525. PubChem.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis.
- (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. Chem-Impex.
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- 9. ijcpa.in [ijcpa.in]
Application Note: High-Purity Purification of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid for Pharmaceutical Development
Abstract
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its stereochemical integrity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] This document provides a comprehensive guide to the purification of this compound, detailing scalable strategies to achieve high chemical and enantiomeric purity. We will explore purification methodologies ranging from classical diastereomeric salt crystallization to modern chromatographic techniques, supported by robust analytical validation and stability assessments through forced degradation studies.
Introduction: The Purification Challenge
The primary challenge in purifying this compound lies in the effective removal of its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, along with other process-related impurities such as diastereomers (cis-isomers) and residual starting materials. Because enantiomers possess identical physical properties, their separation requires the introduction of a chiral environment.[4] This guide presents a multi-step, self-validating purification strategy designed to address these challenges effectively.
Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of any logical purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| Appearance | White to yellow or off-white solid/powder | [6] |
| pKa (predicted) | ~2.2 (Carboxylic Acid), ~9.8 (Amine) | Predicted based on typical amino acid values. |
| Isoelectric Point (pI) (predicted) | ~6.0 | Calculated as (pKa₁ + pKa₂)/2. |
| Solubility | Soluble in water. | General property of small amino acids. |
Note: Experimental determination of pKa, pI, and solubility in various solvents is a critical preliminary step for process optimization.
Strategic Purification Workflow
A robust purification strategy often involves orthogonal methods that separate impurities based on different chemical principles. The proposed workflow combines ion-exchange chromatography for gross impurity removal with a high-resolution technique for chiral separation.
Caption: A multi-step workflow for purifying this compound.
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (IEX)
Causality: As an amino acid, the target compound is zwitterionic. At a pH below its isoelectric point (pI ≈ 6.0), the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin, while neutral or acidic impurities can be washed away. Elution is achieved by increasing the pH or salt concentration.[7]
Methodology:
-
Resin Selection & Preparation:
-
Select a strong cation-exchange resin (e.g., Dowex 50) or a weak cation-exchange resin (e.g., Biorex-70).[8]
-
Prepare a column and equilibrate the resin with a low-ionic-strength acidic buffer (e.g., 20 mM Sodium Acetate, pH 4.0) until the effluent pH matches the buffer pH.
-
-
Sample Loading:
-
Dissolve the crude product in the equilibration buffer to a concentration of ~10-20 mg/mL. Ensure the pH is adjusted to ~4.0 to ensure a positive charge on the analyte.
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
Load the clarified solution onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 3-5 column volumes (CV) of the equilibration buffer to elute unbound and weakly bound impurities. Monitor the column effluent by UV absorbance (e.g., at 210 nm) until the baseline is stable.
-
-
Elution:
-
Elute the bound (1R,4S)-isomer using a linear gradient of increasing pH or salt concentration. A common method is to use a volatile buffer system like ammonium acetate.[9]
-
Example Gradient: A linear gradient from 20 mM Ammonium Acetate (pH 4.0) to 500 mM Ammonium Acetate (pH 7.5) over 10 CV.
-
-
Fraction Analysis & Pooling:
-
Collect fractions and analyze them via analytical chiral HPLC to identify those containing the desired product with the highest purity.
-
Pool the pure fractions and remove the volatile buffer by lyophilization.
-
Protocol 2: Diastereomeric Salt Crystallization
Causality: This classical resolution technique converts a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure chiral resolving agent.[10] Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[4][11][12]
Caption: Conversion of enantiomers into separable diastereomeric salts.
Methodology:
-
Screening Resolving Agents & Solvents:
-
Select a suitable chiral resolving agent. For a carboxylic acid like the target, a chiral amine is used (e.g., (R)-1-phenylethylamine, brucine, quinine).[4][11]
-
Perform a screening experiment with a matrix of different resolving agents and solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures) to identify conditions that yield a crystalline salt with good recovery and high diastereomeric excess (d.e.).[12]
-
-
Salt Formation & Crystallization:
-
Dissolve the IEX-purified product in the chosen solvent at an elevated temperature.
-
Add 0.5-1.0 equivalents of the selected chiral resolving agent.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The diastereomeric purity of the crystalline salt should be checked. If necessary, recrystallize until a constant optical rotation and d.e. is achieved.[11]
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid and break the salt.
-
The resolving agent can be removed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The desired (1R,4S)-amino acid remains in the aqueous layer and can be isolated by adjusting the pH to its isoelectric point (~6.0) to precipitate the zwitterion, followed by filtration, or by using another round of ion-exchange chromatography.
-
Analytical Methods for Quality Control
A robust purification protocol requires a validated analytical method to confirm the purity of the final product.[13]
Chiral HPLC for Enantiomeric Purity
Causality: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[3][14] Polysaccharide-based CSPs are highly effective for a wide range of compounds.[15]
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) | These columns have broad enantiorecognition abilities.[14] |
| Mobile Phase | Normal Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1) | TFA is used as an additive for acidic compounds to improve peak shape.[14] |
| Reversed Phase: Acetonitrile/Aqueous Buffer (e.g., 10 mM Ammonium Bicarbonate) | Reversed-phase methods are often more compatible with MS detection.[16] | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25°C | Temperature can affect selectivity; may be optimized (e.g., 15-40°C).[17] |
| Detection | UV at 210 nm | Detection at low UV wavelength due to lack of a strong chromophore. |
| Validation | Per ICH guidelines, including specificity, linearity, LOD/LOQ, precision, and accuracy.[18][19] | Ensures the method is reliable for its intended purpose.[13] |
Forced Degradation Studies
Causality: Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[20] This information is critical for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions, as mandated by regulatory bodies like the ICH.[21]
Protocol Outline: A solution of the purified compound (~1 mg/mL) is subjected to the following conditions. The goal is to achieve 5-20% degradation.[21][22]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours. Neutralize before analysis.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours. Neutralize before analysis.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 80°C for 7 days.
-
Photolytic Degradation (ICH Q1B): Expose solid or solution to a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[21]
All stressed samples are then analyzed by a suitable stability-indicating HPLC method (typically a reversed-phase C18 column) to separate the parent compound from any degradants.
Conclusion
The purification of this compound to a high degree of chemical and stereochemical purity is a multi-faceted challenge that can be successfully addressed through a logical, multi-step approach. By combining a bulk purification technique like ion-exchange chromatography with a high-resolution chiral separation method such as diastereomeric salt crystallization, it is possible to obtain material suitable for advanced pharmaceutical development. The entire process must be underpinned by rigorous, validated analytical methods to ensure the quality, safety, and efficacy of the final product.
References
-
Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Satinder, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
PubChem. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids... National Library of Medicine. [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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Farkašová, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Padivitage, N., et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
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Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
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Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry. [Link]
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Rahman, M., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. [Link]
-
Orochem Technologies Inc. (n.d.). Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry. Bioprocess Online. [Link]
-
Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
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PubChem. 4-Aminocyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams. [Link]
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- 6. (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | 134234-04-1 [sigmaaldrich.com]
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(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid as a GABA transaminase inhibitor.
(1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Reversible Inhibitor for Probing GABA Transaminase Function
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for utilizing this compound, a potent and reversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). Designed for researchers in neuroscience, pharmacology, and drug development, this document elucidates the inhibitor's mechanism of action, offers a robust, step-by-step protocol for quantifying its inhibitory activity in vitro, and discusses its application as a tool for studying the GABAergic system. The protocols are structured to ensure scientific rigor, reproducibility, and clear interpretation of results.
Introduction: Targeting GABA Metabolism
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1][2] A disruption in the delicate balance between neuronal excitation and inhibition is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, anxiety, and substance use disorders.[3][4] The concentration of GABA in the synaptic cleft is meticulously controlled by its synthesis, reuptake, and enzymatic degradation.
GABA transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent mitochondrial enzyme, is the primary catalyst for GABA catabolism.[3][5] It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Consequently, inhibiting GABA-T is a validated therapeutic strategy to increase synaptic GABA levels, thereby enhancing inhibitory neurotransmission and restoring neuronal balance.[1][6][7]
Figure 2: Conceptual diagram of reversible inhibition of GABA-T by ACC.
Protocol: In Vitro GABA-T Inhibition Assay
This protocol describes a continuous-rate, coupled-enzyme spectrophotometric assay to determine the potency of this compound in inhibiting GABA-T.
Assay Principle
Direct measurement of the GABA-T reaction is challenging. Therefore, a coupled enzymatic reaction is employed. GABA-T activity produces succinic semialdehyde (SSA). A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added in excess to catalyze the immediate oxidation of SSA to succinate. This reaction uses β-nicotinamide adenine dinucleotide phosphate (NADP⁺) as a cofactor, reducing it to NADPH. The rate of NADPH formation is directly proportional to the GABA-T activity and can be continuously monitored by measuring the increase in absorbance at 340 nm. [8][9]
Figure 3: Workflow of the coupled enzyme assay for measuring GABA-T activity.
Materials & Reagents
-
Enzymes:
-
Purified GABA Transaminase (porcine or recombinant human) [10] * Succinic Semialdehyde Dehydrogenase (SSADH)
-
-
Substrates & Cofactors:
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Pyridoxal 5'-phosphate (PLP)
-
-
Inhibitor: this compound
-
Buffer & Consumables:
-
Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.5, containing 1 mM β-mercaptoethanol.
-
96-well UV-transparent microplates.
-
Temperature-controlled microplate reader (spectrophotometer).
-
Stock Solution Preparation
-
Assay Buffer: Prepare 50 mM Potassium Pyrophosphate buffer and adjust pH to 8.5. Just before use, add β-mercaptoethanol to a final concentration of 1 mM.
-
GABA (500 mM): Dissolve GABA in Assay Buffer.
-
α-KG (100 mM): Dissolve α-ketoglutarate in Assay Buffer.
-
NADP⁺ (50 mM): Dissolve NADP⁺ in Assay Buffer. Store protected from light.
-
PLP (1 mM): Dissolve pyridoxal 5'-phosphate in Assay Buffer. Store protected from light.
-
Inhibitor (10 mM): Prepare a 10 mM stock of this compound in Assay Buffer. Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 10 mM to 10 nM).
-
Enzymes: Reconstitute GABA-T and SSADH according to the manufacturer's instructions to a suitable stock concentration. Determine the optimal working concentration of GABA-T that provides a linear reaction rate for at least 15 minutes.
Assay Protocol (96-well format)
-
Prepare Master Mix: For each reaction, prepare a master mix containing the common reagents. For a final reaction volume of 200 µL, this mix will contain:
-
Assay Buffer
-
NADP⁺ (to final concentration of 1.1 mM)
-
α-KG (to final concentration of 5.3 mM)
-
PLP (to final concentration of 10 µM - causality: PLP is a critical cofactor for GABA-T and its inclusion ensures the enzyme is fully active).
-
SSADH (in excess, e.g., 0.2 units/well - causality: excess SSADH ensures the conversion of SSA is not the rate-limiting step).
-
GABA-T (pre-determined optimal concentration).
-
-
Plate Setup:
-
Add 20 µL of inhibitor dilution (or Assay Buffer for 100% activity control) to the appropriate wells.
-
Add 20 µL of Assay Buffer to all wells (for background control, add buffer instead of GABA later).
-
Add 140 µL of the Master Mix to all wells.
-
Mix gently by pipetting or on a plate shaker.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of GABA stock solution (to a final concentration of 11 mM). For background wells, add 20 µL of Assay Buffer instead.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 30 seconds for 20-30 minutes.
| Component | Stock Conc. | Volume per well | Final Conc. in 200 µL |
| Assay Buffer | - | up to 200 µL | - |
| Inhibitor or Buffer | Varies | 20 µL | Varies |
| NADP⁺ | 50 mM | 4.4 µL | 1.1 mM |
| α-KG | 100 mM | 10.6 µL | 5.3 mM |
| PLP | 1 mM | 2.0 µL | 10 µM |
| SSADH | e.g., 10 U/mL | 2.0 µL | 0.1 U/mL |
| GABA-T | Varies | Varies | Optimized |
| GABA | 500 mM | 4.4 µL | 11 mM |
| Table 1: Example reaction setup for a 200 µL final volume. Adjust volumes based on stock concentrations. |
Data Analysis
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance (A₃₄₀) vs. time plot (mOD/min).
-
Correct for Background: Subtract the rate of the background control wells (no GABA) from all other wells.
-
Calculate Percent Inhibition: Normalize the data relative to the uninhibited control (100% activity).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Therapeutic and Research Applications
As a reversible inhibitor, this compound is a valuable pharmacological tool.
-
Neurotransmitter Dynamics: Its reversible nature allows for precise temporal control of GABA-T activity in vitro and in vivo, facilitating studies on the homeostatic regulation of GABA levels.
-
Target Validation: It can be used to validate GABA-T as a therapeutic target in various CNS disease models without the confounding long-term effects of irreversible inhibitors.
-
Drug Development: It serves as a reference compound and a structural scaffold for the design of novel, reversible GABA-T inhibitors with improved pharmacokinetic and pharmacodynamic profiles. Research has already indicated its potential in addiction models. [11]
References
-
Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
UCL Discovery. (n.d.). Pharmacological studies on gaba-transaminase inhibitors. Retrieved from UCL Discovery. [Link]
-
Kaur, H., et al. (2024). GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders. Current Medicinal Chemistry, 31. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. ACS Publications. [Link]
-
Tomita, T., et al. (2024). Is hepatic GABA transaminase a promising target for obesity and epilepsy treatments? Bioscience, Biotechnology, and Biochemistry, 88(8), 839-849. [Link]
-
Bentham Science. (n.d.). GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders. Retrieved from Bentham Science. [Link]
-
Al-Eitan, L. N., et al. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 26(23), 6431. [Link]
-
Pharmaffiliates. (n.d.). The Importance of GABA Transaminase Inhibition: The Vigabatrin Advantage. Retrieved from Pharmaffiliates. [Link]
-
Lee, H. W., et al. (2022). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and Applied Biochemistry, 69(5), 2051-2059. [Link]
-
Storici, P., et al. (2004). Mechanistic crystallography. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid as elucidated by crystallography. Journal of Biological Chemistry, 279(5), 3639-3645. [Link]
-
Dewey, S. L., et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61-63. [Link]
-
ResearchGate. (n.d.). Inhibition by g-vinyl GABA with respect to GABA. Assays were carried... Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2019). GABA enzymatic assay kit. Retrieved from Taylor & Francis Online. [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. [Link]
-
Pan, Y., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1483-1490. [Link]
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- 5. GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders | Bentham Science [eurekaselect.com]
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Synthesis of Carbocyclic Nucleosides: A Detailed Guide Utilizing (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
This comprehensive guide provides detailed application notes and protocols for the synthesis of carbocyclic nucleosides, pivotal analogs in antiviral drug discovery. We will focus on a strategic synthetic route commencing from the versatile chiral building block, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically grounded explanations for experimental choices, and self-validating protocols.
Introduction: The Significance of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring. This structural modification confers significant biological advantages, most notably an increased stability against enzymatic degradation by phosphorylases and hydrolases, which are responsible for the cleavage of the glycosidic bond in natural nucleosides. This enhanced chemical stability translates to improved pharmacokinetic profiles and prolonged therapeutic effects, making them highly valuable candidates in the development of antiviral agents. Prominent examples of successful drugs based on this scaffold include Abacavir and Carbovir, both potent inhibitors of HIV reverse transcriptase.
The stereochemistry of the carbocyclic core is crucial for biological activity. The synthesis of enantiomerically pure carbocyclic nucleosides is therefore a primary objective. A key starting material in many of these syntheses is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. Through enzymatic kinetic resolution, the desired (-)-enantiomer of Vince lactam can be obtained in high enantiomeric excess. This enantiopure lactam serves as the gateway to a variety of chiral aminocyclopentene derivatives, including the title compound, this compound.
This guide will delineate a robust and efficient synthetic pathway from racemic Vince lactam to the target carbocyclic nucleosides, detailing each critical step with underlying scientific principles and actionable protocols.
Overall Synthetic Strategy
The synthesis of carbocyclic nucleosides from this compound follows a convergent approach. This strategy involves the preparation of a functionalized carbocyclic core which is then coupled with a heterocyclic nucleobase. The key stages of this synthesis are:
-
Enzymatic Kinetic Resolution of (±)-Vince Lactam: Separation of the desired (-)-enantiomer from the racemic mixture.
-
Hydrolysis of (-)-Vince Lactam: Ring-opening of the lactam to afford this compound.
-
Protection of the Amino Group: Introduction of a tert-butyloxycarbonyl (Boc) protecting group to prevent side reactions in subsequent steps.
-
Reduction of the Carboxylic Acid: Conversion of the carboxylic acid functionality to a primary alcohol, a key handle for nucleobase coupling.
-
Coupling with Nucleobases: Formation of the N-glycosidic bond surrogate through methods such as the Mitsunobu reaction.
-
Deprotection: Removal of the Boc and any other protecting groups to yield the final carbocyclic nucleoside.
Figure 1: Overall synthetic workflow for carbocyclic nucleosides.
Part 1: Preparation of the Chiral Carbocyclic Core
This section details the synthesis of the key intermediate, N-Boc-(1R,4S)-4-aminocyclopent-2-enyl-methanol, from racemic Vince lactam.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
Rationale: The biological activity of carbocyclic nucleosides is highly dependent on their stereochemistry. Therefore, the first critical step is to obtain the enantiomerically pure (-)-Vince lactam. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for this purpose. γ-Lactamases are enzymes that selectively hydrolyze one enantiomer of the racemic lactam, allowing for the separation of the unreacted, desired enantiomer.
Materials:
-
(±)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
γ-Lactamase (e.g., from Pseudomonas solanacearum or a commercially available immobilized formulation)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend (±)-Vince lactam in the phosphate buffer in a reaction vessel.
-
Add the γ-lactamase preparation to the suspension. The enzyme loading will depend on the activity of the specific enzyme preparation and should be optimized.
-
Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining lactam.
-
Once the desired conversion is reached, filter off the enzyme (if immobilized) or stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (-)-Vince lactam.
-
Purify the (-)-Vince lactam by silica gel column chromatography, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC or GC.
| Parameter | Typical Value | Notes |
| Substrate Concentration | 10-50 g/L | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | Varies | Must be determined empirically for the specific enzyme. |
| Temperature | 25-37 °C | Optimal temperature depends on the enzyme source. |
| pH | 6.5-7.5 | Maintain pH with a suitable buffer. |
| Reaction Time | 12-48 hours | Monitor closely to stop at ~50% conversion. |
| Enantiomeric Excess | >98% | Achievable with careful monitoring. |
Table 1: Typical parameters for the enzymatic resolution of Vince lactam.
Protocol 2: Acid-Catalyzed Hydrolysis of (-)-Vince Lactam
Rationale: The next step is the ring-opening of the enantiopure (-)-Vince lactam to form the corresponding amino acid. This is typically achieved by acid-catalyzed hydrolysis, which breaks the amide bond.
Materials:
-
(-)-Vince lactam
-
Aqueous hydrochloric acid (e.g., 3-6 M)
-
Deionized water
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Aqueous ammonia solution (e.g., 2 M)
Procedure:
-
Dissolve (-)-Vince lactam in aqueous hydrochloric acid.
-
Heat the solution to reflux and monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.
-
Dissolve the residue in a minimal amount of deionized water and apply it to a column packed with Dowex 50WX8 ion-exchange resin (H+ form).
-
Wash the column with deionized water to remove any uncharged impurities.
-
Elute the desired amino acid from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the product (can be visualized by ninhydrin staining on TLC).
-
Concentrate the product-containing fractions under reduced pressure to obtain this compound as a solid.
-
Characterize the product by NMR and mass spectrometry.
Protocol 3: N-Boc Protection of this compound
Rationale: To selectively reduce the carboxylic acid in the presence of the amino group, the latter must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the conditions required for the reduction of the carboxylic acid and can be readily removed under mild acidic conditions.[1][2]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate or triethylamine
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Aqueous citric acid (e.g., 1 M)
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add sodium bicarbonate or triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with aqueous citric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid.[3]
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Protocol 4: Reduction of N-Boc-(1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Rationale: The carboxylic acid is reduced to a primary alcohol, which will serve as the attachment point for the nucleobase. A common method for this transformation is the use of borane reagents or the formation of a mixed anhydride followed by reduction with sodium borohydride.[4]
Materials:
-
N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate or isobutyl chloroformate
-
N-Methylmorpholine or triethylamine, anhydrous
-
Sodium borohydride
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure (Mixed Anhydride Method):
-
Dissolve N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine or triethylamine to the solution.
-
Slowly add ethyl chloroformate or isobutyl chloroformate and stir the mixture for 30-60 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride in water.
-
Slowly add the sodium borohydride solution to the mixed anhydride solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-Boc-(1R,4S)-4-aminocyclopent-2-enyl-methanol.
-
Purify the product by silica gel column chromatography.
Figure 2: Synthesis of the N-Boc protected amino alcohol core.
Part 2: Synthesis of Carbocyclic Nucleosides
With the chiral carbocyclic core in hand, the next stage is the coupling with a suitable nucleobase. The Mitsunobu reaction is a powerful and widely used method for this transformation, as it proceeds with inversion of configuration at the alcohol carbon.[5][6]
Protocol 5: Mitsunobu Coupling of N-Boc-(1R,4S)-4-Aminocyclopent-2-enyl-methanol with a Purine Base
Rationale: The Mitsunobu reaction allows for the condensation of an alcohol with a nucleophile (in this case, a purine or pyrimidine base) in the presence of a phosphine and an azodicarboxylate. This reaction is known for its mild conditions and stereospecificity. For purines, the alkylation generally occurs at the N-9 position.
Materials:
-
N-Boc-(1R,4S)-4-aminocyclopent-2-enyl-methanol
-
Purine base (e.g., 6-chloropurine, 2-amino-6-chloropurine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-(1R,4S)-4-aminocyclopent-2-enyl-methanol, the purine base, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired N-9 alkylated product from the triphenylphosphine oxide and other byproducts.
-
Characterize the protected carbocyclic nucleoside by NMR and mass spectrometry.
| Reactant | Equivalents | Notes |
| N-Boc-amino alcohol | 1.0 | The limiting reagent. |
| Nucleobase | 1.1 - 1.5 | A slight excess is often used. |
| PPh₃ | 1.2 - 1.5 | |
| DEAD or DIAD | 1.2 - 1.5 | Added slowly to the cooled reaction mixture. |
Table 2: Typical stoichiometry for the Mitsunobu reaction.
Protocol 6: Deprotection of the Carbocyclic Nucleoside
Rationale: The final step is the removal of the protecting groups to yield the target carbocyclic nucleoside. The Boc group is typically removed under acidic conditions. If the nucleobase has protecting groups, these will also need to be removed in a subsequent or concurrent step. For instance, if 6-chloropurine was used, the chloro group can be displaced with an amine (e.g., cyclopropylamine for Abacavir synthesis) or hydrolyzed to a hydroxyl group.
Materials:
-
Protected carbocyclic nucleoside
-
Trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure (Boc Deprotection):
-
Dissolve the protected carbocyclic nucleoside in dichloromethane.
-
Add trifluoroacetic acid or a solution of HCl in dioxane/methanol.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by dissolving it in a suitable solvent and washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude carbocyclic nucleoside.
-
Purify the final product by chromatography or crystallization.
-
Characterize the final product thoroughly by NMR (¹H, ¹³C), mass spectrometry, and HRMS.
Conclusion
This guide has outlined a detailed and reliable synthetic route for the preparation of carbocyclic nucleosides starting from the readily accessible this compound. By following these protocols and understanding the underlying chemical principles, researchers can effectively synthesize a variety of carbocyclic nucleoside analogs for evaluation in drug discovery programs. The presented methods emphasize stereochemical control and provide a solid foundation for further structural modifications and the development of novel antiviral therapeutics.
References
- Vince, R. A Retrospective on the Discovery of Abacavir. Antivir. Chem. Chemother.2008, 19 (4), 137–144.
- Gangrade, D.; Nema, R.; Singhvi, I. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. Int. J. Chem. Pharm. Anal.2014, 1 (4), 176-182.
- Google Patents.
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- HETEROCYCLES. THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS. HETEROCYCLES1993, 36 (7), 1625.
-
International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. [Link]
- ACS Publications. Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. J. Org. Chem.2007, 72 (25), 9688–9691.
-
ResearchGate. Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ResearchGate. Synthetic Studies on Guanofosfocin: Glycosylation of 8-Oxo-purine Nucleosides via Mitsunobu Reaction. [Link]
-
Aapptec. (+)-(1R,4S)-N-Boc-4-Aminocyclopent-2-enecarboxylic acid. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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PubChem. (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid. [Link]
- Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. [Link]
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DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
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National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
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WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
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PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]
-
Semantic Scholar. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. [Link]
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Application Notes and Protocols for the Derivatization of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Introduction: A Versatile Chiral Building Block
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally constrained, chiral non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentene scaffold allows for the precise spatial orientation of the amino and carboxylic acid functionalities, making it an invaluable building block for creating structurally defined and potent bioactive molecules. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including carbocyclic nucleoside analogues with antiviral properties, and as a constrained analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1]
The strategic derivatization of its two primary functional groups—the primary amine and the carboxylic acid—opens a gateway to a diverse chemical space for library synthesis and lead optimization. This guide provides a detailed exploration of the derivatization strategies for this compound, complete with field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | PubChem |
| Molecular Weight | 127.14 g/mol | PubChem |
| CAS Number | 134003-04-6 | PubChem |
| Appearance | White to off-white solid | --- |
| Stereochemistry | (1R,4S) | IUPAC |
Strategic Derivatization: A Stepwise Approach
The bifunctional nature of this compound necessitates a strategic approach to its derivatization. Typically, the more nucleophilic amino group is protected first to allow for selective modification of the carboxylic acid. Subsequently, the protecting group can be removed to enable further derivatization of the amine.
Caption: General workflow for the derivatization of this compound.
Part 1: Protection of the Amino Group
The selective protection of the amino group is the crucial first step in most derivatization strategies. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
Protocol 1: N-Boc Protection of this compound
This protocol describes the synthesis of (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid.
Rationale: The reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and highly efficient method for the introduction of the Boc protecting group.[2] The base neutralizes the carboxylic acid and the in-situ formed carbonic acid, driving the reaction to completion. A mixed solvent system of dioxane and water ensures the solubility of both the amino acid and the reagents.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium bicarbonate (2.0 eq).
-
Stir the solution at room temperature until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane and visualizing with ninhydrin stain, the starting material will be positive, and the product will be negative).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel column chromatography if necessary, eluting with a gradient of methanol in dichloromethane.
Characterization of (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid:
| Property | Value | Source |
| CAS Number | 151907-80-1 | SCBT |
| Molecular Formula | C₁₁H₁₇NO₄ | SCBT |
| Molecular Weight | 227.26 g/mol | SCBT |
| Appearance | White powder | Chem-Impex |
| Melting Point | 150-156 °C | Chem-Impex |
| Optical Rotation | [α]D25 = +49 ± 2º (c=1, in MeOH) | Chem-Impex |
¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 6.95 (d, J=8.0 Hz, 1H, NH), 5.85 (m, 1H, CH=), 5.70 (m, 1H, CH=), 4.40 (m, 1H, CH-N), 3.20 (m, 1H, CH-COOH), 2.45 (m, 1H, CH₂), 1.90 (m, 1H, CH₂), 1.40 (s, 9H, C(CH₃)₃). (Note: Spectrum interpreted from available data; actual shifts may vary slightly).
Part 2: Derivatization of the Carboxylic Acid Group
With the amino group protected, the carboxylic acid is now available for a range of transformations, most commonly esterification and amide bond formation.
Protocol 2: Methyl Esterification via Steglich Esterification
This protocol details the synthesis of methyl (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylate.
Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.
Materials:
-
(+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude methyl ester.
-
Purify by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Protocol 3: Amide Bond Formation with Benzylamine using HATU
This protocol describes the synthesis of N-benzyl-(+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxamide.
Rationale: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent for amide bond formation, particularly in peptide synthesis.[4][5] It rapidly converts carboxylic acids into highly reactive O-acylisourea intermediates, which then readily react with amines. The use of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is essential to neutralize the generated acids without competing in the coupling reaction.
Materials:
-
(+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Part 3: Deprotection and Further Functionalization
Once the carboxylic acid has been derivatized, the Boc protecting group can be removed to liberate the primary amine, which can then be subjected to further modifications such as N-acylation or N-alkylation.
Caption: Workflow for deprotection and subsequent N-functionalization.
Protocol 4: Boc Deprotection
Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for the clean and rapid removal of the Boc group. The volatile nature of TFA and DCM simplifies the work-up procedure.
Procedure:
-
Dissolve the N-Boc protected derivative (ester or amide) in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.
Analytical Characterization
The purity and identity of the synthesized derivatives should be confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and enantiomeric excess (using a chiral stationary phase). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the starting materials and products (¹H and ¹³C NMR). |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized compounds. |
Conclusion
This compound is a powerful chiral scaffold for the synthesis of novel and diverse molecular entities. The protocols outlined in this guide provide a robust framework for the strategic derivatization of this versatile building block. By carefully selecting protecting groups and coupling reagents, researchers can efficiently access a wide array of ester and amide derivatives, paving the way for the discovery of new therapeutic agents and chemical probes.
References
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Aapptec. (n.d.). (+)-(1R,4S)-N-Boc-4-Aminocyclopent-2-enecarboxylic acid.
- ResearchGate. (2021). An enantiodivergent synthesis of N -Boc- protected ( R )- and ( S )-4-amino cyclopent -2-en-1-one.
- Santa Cruz Biotechnology. (n.d.). (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid.
- Sigma-Aldrich. (n.d.).
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Chem-Impex. (n.d.). (+)-(1R,4S-N-Boc-4-aminocyclopent-2-enecarboxylic acid.
- PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- J&K Scientific. (n.d.). (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
- PubChem. (n.d.). methyl (1R,4S)
- Organic Chemistry Portal. (n.d.).
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 229613-83-6 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
An Application Note for the Scale-Up Synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its conformationally constrained structure makes it a valuable mimic of neurotransmitters like γ-aminobutyric acid (GABA) and a crucial chiral building block for synthesizing carbocyclic nucleoside analogues.[1][2] These analogues, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, are a cornerstone of antiviral therapies, including treatments for HIV and other viral infections.[3][4]
The primary challenge in synthesizing this compound lies in the precise control of its stereochemistry. The molecule possesses two stereocenters, requiring control over both the relative (cis vs. trans) and absolute (R/S) configuration. Traditional chemical syntheses often suffer from drawbacks on a larger scale, including the use of toxic reagents, harsh reaction conditions like high-temperature epimerization, and low-yielding crystallization steps.[1] This application note details a robust and scalable chemoenzymatic strategy that circumvents these issues, offering high stereochemical purity, improved safety, and operational efficiency suitable for industrial production. By integrating a key enzymatic kinetic resolution step, this process provides a reliable pathway to this high-value intermediate.[5][6]
Retrosynthetic Analysis and Strategy Selection
The chosen synthetic strategy hinges on a key enzymatic resolution of a racemic intermediate. This approach is superior for scale-up as it leverages the exquisite chemo- and stereoselectivity of enzymes, which operate under mild, aqueous conditions and avoid the need for expensive chiral auxiliaries or metal catalysts that can be difficult to remove.[6][7]
The retrosynthetic pathway begins by disconnecting the target molecule at the C-N and C-C bonds of the cyclopentene ring, leading back to a simple, achiral starting material like cyclopentadiene. A Diels-Alder reaction provides a foundational bicyclic adduct, which can be elaborated into a racemic cis-amino ester. This racemic mixture is the ideal substrate for a lipase-catalyzed kinetic resolution, which selectively acylates one enantiomer, allowing for the easy separation of two enantiomerically enriched streams. Subsequent chemical steps then convert the desired enantiomer to the final product.
Caption: Retrosynthetic analysis for the chemoenzymatic synthesis of the target amino acid.
Part 1: Synthesis of Racemic N-Boc-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester
The synthesis begins with the well-established cycloaddition of cyclopentadiene and chlorosulfonyl isocyanate to form a bicyclic lactam, commonly known as Vince Lactam. This intermediate serves as the foundational scaffold for the cyclopentene ring. Subsequent functional group manipulations yield the racemic cis-amino ester, which is protected with a tert-butyloxycarbonyl (Boc) group to ensure stability and prevent side reactions in the downstream enzymatic step.
Protocol 1: Preparation of Racemic Vince Lactam
-
Materials: Dichloromethane (DCM), freshly distilled cyclopentadiene, chlorosulfonyl isocyanate (CSI).
-
Procedure:
-
A solution of freshly distilled cyclopentadiene in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.
-
Chlorosulfonyl isocyanate is added dropwise via an addition funnel, maintaining the internal temperature below -70 °C. The causality for this low temperature is to control the high reactivity of the [4+2] cycloaddition and prevent polymerization of cyclopentadiene.
-
The reaction is stirred for 2-3 hours at -78 °C.
-
The reaction mixture is then poured into a vigorously stirred biphasic solution of aqueous sodium sulfite and DCM. This step reductively quenches the N-sulfonyl chloride intermediate.
-
After separation of the organic layer, extraction, and solvent removal under reduced pressure, the crude racemic Vince Lactam is obtained and can be purified by recrystallization.
-
-
In-Process Control: Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Expected Yield: 85-90%.
Protocol 2: Conversion to Racemic N-Boc Protected Amino Ester
-
Materials: Racemic Vince Lactam, lithium hydroxide, methanol, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, hydrochloric acid, thionyl chloride.
-
Procedure:
-
The lactam is hydrolyzed using aqueous lithium hydroxide to afford the corresponding racemic cis-amino acid.
-
The resulting amino acid is then protected by reacting it with Boc₂O in a biphasic system (e.g., dioxane/water) under basic conditions (NaOH). The Boc group is chosen for its stability in subsequent steps and its straightforward removal under acidic conditions.[8]
-
After acidification and extraction, the N-Boc protected amino acid is isolated.
-
The carboxylic acid is converted to the methyl ester by treatment with thionyl chloride in methanol. This is a standard and high-yielding esterification method suitable for scale-up.
-
-
In-Process Control: Each step is monitored by HPLC to ensure complete conversion before proceeding.
-
Expected Yield: >80% over 3 steps.
Part 2: Enzymatic Kinetic Resolution of the Racemic N-Boc Amino Ester
This is the pivotal step of the synthesis. Kinetic resolution relies on an enzyme that can differentiate between the two enantiomers of the racemic substrate, selectively catalyzing the transformation of one while leaving the other largely untouched. In this protocol, a lipase is used to selectively hydrolyze the methyl ester of the (1S,4R) enantiomer.
Caption: Workflow for the lipase-catalyzed kinetic resolution of the racemic amino ester.
Protocol 3: Lipase-Catalyzed Selective Hydrolysis
-
Materials: Racemic N-Boc-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester, immobilized Lipase B from Candida antarctica (e.g., Novozym 435), phosphate buffer (0.1 M, pH 7.5), sodium hydroxide (1 M solution), ethyl acetate.
-
Procedure:
-
The racemic N-Boc amino ester is suspended in the phosphate buffer in a temperature-controlled reaction vessel maintained at 35-40 °C.
-
Immobilized lipase is added (typically 5-10% w/w of the substrate). Using an immobilized enzyme is critical for scale-up as it simplifies catalyst removal (simple filtration) and allows for enzyme recycling, significantly reducing costs.[7]
-
The pH of the mixture is continuously monitored and maintained at 7.5 by the controlled addition of 1 M NaOH solution via a pH-stat or automatic titrator. The consumption of base is a direct measure of the reaction progress, as hydrolysis releases a carboxylic acid.
-
The reaction is allowed to proceed until approximately 50% conversion is reached. Pushing the reaction beyond 50% conversion will decrease the enantiomeric excess (ee) of both the product and the remaining starting material.
-
-
In-Process Control: The reaction is monitored by chiral HPLC to track the ee of the unreacted (1R,4S)-ester and the formed (1S,4R)-acid. The goal is to stop the reaction when the ee of the remaining ester is >99%.
-
Workup and Separation:
-
The immobilized enzyme is removed by filtration.
-
The aqueous solution is first extracted with ethyl acetate at pH 7.5 to recover the unreacted (1R,4S)-N-Boc-amino ester.
-
The aqueous layer is then acidified to pH 2-3 with cold 1 M HCl.
-
A second extraction with ethyl acetate is performed to isolate the (1S,4R)-N-Boc-amino acid product.
-
The solvent from the first extraction is removed under reduced pressure to yield the desired (1R,4S)-N-Boc-amino ester with high enantiomeric purity.
-
Part 3: Final Deprotection and Isolation
The final step involves the removal of the Boc protecting group and hydrolysis of the methyl ester to yield the target zwitterionic amino acid.
Protocol 4: Acidic Hydrolysis and Deprotection
-
Materials: Enantiomerically pure (1R,4S)-N-Boc-amino ester, 6 M Hydrochloric Acid.
-
Procedure:
-
The ester is dissolved in 6 M HCl and heated to reflux for 4-6 hours. The use of strong acid and heat serves the dual purpose of hydrolyzing the ester and cleaving the acid-labile Boc group.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude hydrochloride salt is purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) or by passing through an ion-exchange chromatography column to isolate the zwitterionic free amino acid.
-
-
In-Process Control: The reaction is monitored by HPLC until the starting material is fully consumed.
-
Final Product Analysis: The final product's identity and purity are confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Chiral HPLC to ensure >99% ee.
-
Expected Overall Yield: 30-35% from racemic Vince Lactam.
Summary of Process Parameters and Expected Outcomes
| Step | Key Transformation | Typical Scale | Temp (°C) | Key Reagents | In-Process Control | Purity/ee | Typical Yield |
| 1 | Diels-Alder Cycloaddition | 1-10 kg | -78 | Cyclopentadiene, CSI | TLC | >98% | 85-90% |
| 2 | Protection & Esterification | 1-10 kg | 0-25 | LiOH, Boc₂O, SOCl₂ | HPLC | >98% | >80% |
| 3 | Enzymatic Resolution | 1-10 kg | 35-40 | Immobilized Lipase | Chiral HPLC | >99% ee | ~45% (theory: 50%) |
| 4 | Deprotection & Hydrolysis | 1-5 kg | 100 (reflux) | 6 M HCl | HPLC | >99% | 85-95% |
Conclusion
This application note outlines a scalable and efficient chemoenzymatic route for the production of enantiomerically pure this compound. By replacing problematic classical resolution or asymmetric synthesis steps with a robust enzymatic kinetic resolution, the process offers significant advantages in terms of operational simplicity, safety, cost-effectiveness, and stereochemical control. The mild reaction conditions of the enzymatic step and the ease of catalyst recycling make this strategy highly attractive for industrial-scale manufacturing of this critical pharmaceutical building block.
References
- Source: Google Patents (WO2000058500A1)
-
Title: Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis Source: PubMed Central URL: [Link]
- Source: Google Patents (US10385006B2)
-
Title: Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid Source: PubChem URL: [Link]
-
Title: Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material Source: International Journal of ChemTech Applications URL: [Link]
-
Title: Microbial/enzymatic synthesis of chiral drug intermediates Source: PubMed URL: [Link]
-
Title: [Synthesis of analogues of carbocyclic nucleoside] Source: PubMed URL: [Link]
-
Title: Conformationally locked nucleoside analogues. Synthesis of dideoxycarbocyclic nucleoside analogues structurally related to neplanocin C Source: PubMed URL: [Link]
-
Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads Source: bioRxiv URL: [Link]
-
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: PMC - NIH URL: [Link]
-
Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: PMC - NIH URL: [Link]
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- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
Application Notes & Protocols: A Guide to the Enantioselective Synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid Utilizing Vince Lactam
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a critical building block in pharmaceutical development, from racemic Vince Lactam. The protocols and discussions herein are curated to provide a deep understanding of the underlying chemical principles and to ensure reproducible, high-quality results.
Introduction: The Strategic Importance of Vince Lactam and its Derivatives
Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile and highly valuable chiral building block in synthetic organic and medicinal chemistry.[1][2] Its rigid bicyclic structure and the presence of a reactive C=C double bond allow for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex carbocyclic nucleoside analogues.[1][2] These analogues are structurally similar to natural nucleosides but feature a cyclopentane ring in place of the ribose sugar's endocyclic oxygen, a modification that can confer significant biological activity.[3]
Notably, the enantiomerically pure forms of Vince Lactam are precursors to several blockbuster antiviral drugs, including Abacavir and Carbovir, which are potent inhibitors of viral DNA polymerase and are used in the treatment of HIV and hepatitis B.[4][5] The synthesis of this compound from Vince Lactam is a key step in accessing these and other novel therapeutic agents. This amino acid derivative is a versatile intermediate for the development of pharmaceuticals, particularly those targeting neurological disorders.[6]
The primary challenge in utilizing Vince Lactam lies in the resolution of its racemic mixture to isolate the desired enantiomer. Enzymatic kinetic resolution has emerged as the preferred industrial method due to its high selectivity and environmentally friendly nature.[3][4] This application note will focus on the enzymatic resolution of racemic Vince Lactam and its subsequent conversion to this compound.
Core Principles: Enzymatic Kinetic Resolution of Racemic Vince Lactam
The cornerstone of this synthetic route is the enzymatic kinetic resolution of racemic Vince Lactam. This process leverages the stereoselectivity of enzymes, primarily γ-lactamases and lipases, to differentiate between the two enantiomers.[3][7] The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
For the synthesis of this compound, the desired starting material is the (-)-Vince Lactam enantiomer. Therefore, a (+)-γ-lactamase is typically employed to selectively hydrolyze the (+)-Vince Lactam, allowing for the recovery of the unreacted (-)-Vince Lactam at high enantiomeric excess.[4][8]
Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam
This protocol outlines a general procedure for the kinetic resolution of racemic Vince Lactam using a commercially available (+)-γ-lactamase. Researchers should optimize parameters such as enzyme loading, pH, and temperature based on the specific enzyme used.
Materials:
-
Racemic Vince Lactam
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)[4]
-
Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic Vince Lactam in the appropriate volume of phosphate buffer to achieve the desired substrate concentration (e.g., 100 mM).[5]
-
Enzyme Addition: Once the substrate is fully dissolved and the solution has reached the optimal temperature for the enzyme (typically 30-40 °C), add the (+)-γ-lactamase. The enzyme loading should be optimized, but a typical starting point is 1-5% (w/w) of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining Vince Lactam using a chiral HPLC method. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer.
-
Work-up: Once the desired conversion is reached, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extraction: Extract the unreacted (-)-Vince Lactam into the organic phase. Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (-)-Vince Lactam.
-
Purification and Analysis: Purify the crude product by recrystallization or column chromatography if necessary. Determine the final enantiomeric excess using chiral HPLC.
| Parameter | Typical Range | Rationale |
| Substrate Concentration | 50-200 mM | Higher concentrations can lead to substrate inhibition, while lower concentrations may result in slower reaction rates. |
| pH | 7.0 - 8.5 | Optimal pH for most γ-lactamases, ensuring maximum enzyme activity and stability. |
| Temperature | 30 - 50 °C | Balances enzyme activity with stability. Higher temperatures can increase activity but may lead to denaturation. |
| Enzyme Loading | 1 - 10% (w/w) | Higher loading reduces reaction time but increases cost. Optimization is key for process efficiency. |
| Reaction Time | 4 - 24 hours | Monitored to achieve ~50% conversion for optimal enantiomeric excess of the remaining substrate. |
Protocol 2: Hydrolysis of (-)-Vince Lactam to this compound
This protocol describes the acid-catalyzed hydrolysis of the enantiomerically pure (-)-Vince Lactam to the target amino acid.
Materials:
-
Enantiomerically pure (-)-Vince Lactam
-
Hydrochloric acid (e.g., 6 M)
-
Deionized water
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ammonium hydroxide solution (e.g., 2 M)
-
Ethanol
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the (-)-Vince Lactam in 6 M hydrochloric acid. Heat the mixture at reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess hydrochloric acid and water under reduced pressure.
-
Purification via Ion-Exchange Chromatography:
-
Dissolve the crude residue in deionized water and load it onto a column packed with Dowex 50WX8 resin (H+ form).
-
Wash the column with deionized water to remove any uncharged impurities.
-
Elute the desired amino acid from the resin using a 2 M ammonium hydroxide solution.
-
-
Isolation: Collect the fractions containing the product (can be identified by TLC with ninhydrin staining).
-
Final Product Preparation: Combine the product-containing fractions and remove the solvent under reduced pressure. To remove residual ammonium salts, the product can be redissolved in water and evaporated multiple times or lyophilized. The final product can be further purified by recrystallization from a solvent system such as water/ethanol.
Troubleshooting and Key Considerations
-
Low Enantiomeric Excess: If the enantiomeric excess after enzymatic resolution is low, consider optimizing the reaction time to stop closer to 50% conversion. Also, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.
-
Incomplete Hydrolysis: If the hydrolysis of the lactam is incomplete, increase the reaction time or the concentration of the acid. However, be mindful of potential side reactions with prolonged heating.
-
Purification Challenges: Ion-exchange chromatography is a highly effective method for purifying amino acids. Ensure the resin is properly washed and regenerated before use.
Conclusion
The synthesis of this compound from racemic Vince Lactam is a prime example of how biocatalysis can be effectively integrated into modern pharmaceutical manufacturing. The enzymatic kinetic resolution provides a green and efficient route to the enantiomerically pure intermediate, which can then be readily converted to the target amino acid. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals working in this area.
References
- Gotor-Fernández, V., & Gotor, V. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(11), 4685–4695.
- Gao, C., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(11), 4685-4695.
- Wang, J., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(4), e02353-17.
- Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070.
- Chem-Impex. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.
- Gao, C., et al. (2019). Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. Journal of Industrial Microbiology & Biotechnology, 46(3-4), 429-438.
- Wang, J., et al. (2017). Enzymatic resolution of Vince lactam at 4.0 M by SvGL. Green Chemistry, 19(21), 5226-5233.
- Gao, C., et al. (2015). Enzymatic preparation of (–)-γ-lactam for the synthesis of abacavir.
- Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support center for the synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this valuable chiral building block, a precursor for carbocyclic nucleosides like Abacavir, hinges on a critical enzymatic kinetic resolution step of a racemic γ-lactam.[1][2][3] This guide provides in-depth, field-proven insights to ensure the successful execution of this synthesis.
I. Synthetic Pathway Overview
The most common and efficient route to this compound involves a chemoenzymatic approach. The general workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis.
Step 1: Racemic Vince Lactam Synthesis
Question: My Diels-Alder reaction to form the precursor to Vince lactam is low-yielding and produces significant side products. What are the likely causes and how can I optimize it?
Answer: Low yields and side product formation in the Diels-Alder reaction for the synthesis of the Vince lactam precursor often stem from several factors:
-
Dienophile Purity: The dienophile, often a derivative of acrylonitrile, can be prone to polymerization. Ensure it is freshly distilled or purified before use.
-
Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure. High temperatures can lead to retro-Diels-Alder reactions or the formation of undesired isomers. It is crucial to carefully control the temperature as specified in the literature protocol. For volatile dienes like cyclopentadiene (which should be freshly cracked from its dimer), a sealed-tube reaction or an autoclave might be necessary to maintain the concentration of the diene.
-
Lewis Acid Catalysis: For challenging Diels-Alder reactions, the use of a Lewis acid catalyst can improve the rate and stereoselectivity. However, the choice and amount of Lewis acid must be carefully optimized, as it can also promote side reactions.
-
Side Reactions: A common side reaction is the formation of the endo isomer when the exo isomer is desired, or vice-versa, depending on the specific synthetic route. Characterization of the product mixture by NMR is essential to determine the isomeric ratio. Purification by column chromatography is often required to isolate the desired isomer. A known process involves the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis.[4]
Step 2: Enzymatic Kinetic Resolution
Question: The enzymatic resolution of my racemic Vince lactam is not reaching 50% conversion, and the enantiomeric excess (ee) of the remaining lactam is low. What's going wrong?
Answer: This is a common and critical issue. The success of the enzymatic kinetic resolution depends on the precise control of several parameters. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion and enantiomeric excess in enzymatic resolution.
Detailed Explanations:
-
Enzyme Activity: The γ-lactamase is the heart of this step. Its activity can be compromised by improper storage (temperature, moisture) or repeated freeze-thaw cycles. It's advisable to test the enzyme activity with a standard assay before committing a large batch of substrate. Several studies have focused on engineering more robust and selective γ-lactamases.[3][5]
-
Reaction pH: Enzymes have a narrow optimal pH range. The hydrolysis of the lactam produces a carboxylic acid, which will lower the pH of the reaction medium, potentially inhibiting or inactivating the enzyme. It is crucial to use a well-buffered system and monitor the pH throughout the reaction, making adjustments as necessary with a dilute base.
-
Temperature: Like pH, enzyme activity is highly dependent on temperature. The optimal temperature for the specific γ-lactamase should be maintained using a temperature-controlled bath. Deviations can lead to reduced activity or denaturation.
-
Substrate Quality: Impurities in the racemic Vince lactam can inhibit the enzyme. Ensure the starting material is of high purity. Recrystallization or column chromatography of the racemic lactam may be necessary.
-
Monitoring the Reaction: It is essential to monitor the progress of the resolution. This is typically done by taking aliquots at regular intervals and analyzing them by chiral HPLC or chiral GC to determine the conversion and the enantiomeric excess of the remaining lactam. This allows you to stop the reaction at the optimal point (ideally at 50% conversion for maximum ee of the unreacted enantiomer).
| Parameter | Typical Range | Monitoring Method |
| pH | 7.0 - 8.5 (enzyme dependent) | pH meter |
| Temperature | 30 - 50 °C (enzyme dependent) | Thermometer |
| Conversion | Up to 50% | Chiral HPLC/GC |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC/GC |
Step 3: Hydrolysis of the Resolved Lactam
Question: My hydrolysis of the resolved (+)-(1R,4S)-Vince lactam to the final amino acid is incomplete or results in side products. How can I improve this step?
Answer: Incomplete hydrolysis or side product formation during the final deprotection step can be problematic. Here are the key considerations:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Acidic Hydrolysis: Typically performed with strong acids like HCl. This method is often clean but can require elevated temperatures and prolonged reaction times. A potential side reaction under harsh acidic conditions is cis-trans isomerization.[6]
-
Basic Hydrolysis: Using bases like NaOH or LiOH is also effective. However, care must be taken to neutralize the reaction mixture carefully to isolate the amino acid product, which is amphoteric. Over-titration can lead to the formation of the carboxylate salt, which may be difficult to isolate. Due to ring strain, β-lactams are generally more susceptible to hydrolysis than linear amides.[7]
-
-
Reaction Monitoring: It is crucial to monitor the disappearance of the starting lactam by TLC or LC-MS to ensure the reaction goes to completion.
-
Work-up Procedure: After hydrolysis, the product is an amino acid. The work-up procedure is critical for good yields.
-
For acidic hydrolysis, after neutralization, the product may precipitate. If not, ion-exchange chromatography is a very effective method for purification.
-
For basic hydrolysis, careful neutralization to the isoelectric point of the amino acid will cause it to precipitate, allowing for isolation by filtration.
-
Step 4: Purification
Question: I'm having difficulty purifying the final this compound. What are the best methods?
Answer: Purifying polar, chiral amino acids can be challenging. Here are some effective techniques:
-
Crystallization: This is the most common and scalable method. Finding the right solvent system is key. Often, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent is used to induce crystallization. Seeding with a small amount of pure product can aid in crystallization.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then the desired amino acid is eluted by changing the pH or ionic strength of the eluent.
-
Chiral HPLC: While primarily an analytical technique, preparative chiral HPLC can be used for small-scale purification, especially for achieving very high enantiomeric purity.[8] Various chiral stationary phases are available for the separation of amino acids.[9][10][11][12][13][14][15]
III. Frequently Asked Questions (FAQs)
Q1: Can I use a protecting group strategy for this synthesis?
A1: Yes, a protecting group strategy can be employed. For instance, the amino group of the racemic Vince lactam can be protected (e.g., with a Boc group) before subsequent chemical transformations. However, for the synthesis of the target amino acid, the enzymatic resolution of the unprotected lactam is generally more direct and efficient. If a protecting group is used, its removal (deprotection) becomes an additional step that needs to be optimized. For example, Boc groups are typically removed under acidic conditions.[16][17]
Q2: What is the maximum theoretical yield for the enzymatic kinetic resolution step?
A2: In a standard kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic mixture. Therefore, the maximum theoretical yield for the desired unreacted enantiomer is 50%.[18] Achieving a yield close to 50% with a high enantiomeric excess (>98%) is the primary goal of this step.
Q3: Are there alternatives to enzymatic resolution?
A3: While enzymatic resolution is the most common and industrially applied method due to its high selectivity and mild conditions, other methods for obtaining enantiomerically pure Vince lactam exist. These include chemical resolution methods, such as diastereomeric salt formation with a chiral resolving agent, and asymmetric synthesis routes that build the chiral centers from the beginning. However, these methods can be more complex and less scalable than the enzymatic approach.
Q4: How can I confirm the absolute stereochemistry of my final product?
A4: The absolute stereochemistry of the final product can be confirmed by several methods:
-
Comparison with an authentic sample: If a standard of known stereochemistry is available, comparison of analytical data (e.g., chiral HPLC retention time, specific rotation) is a straightforward method.
-
X-ray Crystallography: If the final product or a suitable derivative can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution.
IV. References
-
Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017–1031.
-
Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink.
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
-
Ishii, C., & Hamase, K. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
-
Wang, J., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology.
-
Wang, J., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed.
-
Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Wako Laboratory Chemicals.
-
Ilisz, I., et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate.
-
Nakano, T., & Miyoshi, Y. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology.
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
-
Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
BenchChem. (n.d.). Troubleshooting low yield in the enzymatic resolution of 2,4-Dimethyl-3-hexanol. BenchChem.
-
Singh, R., & Vince, R. (2002). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. ResearchGate.
-
Evans, B. E., et al. (2000). THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents.
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical & Clinical Research.
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications.
-
Scholl, D., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
-
Jagt, J. C., & van Leusen, A. M. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
-
Ryan, S. J., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate.
-
Chem-Impex. (n.d.). (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. Chem-Impex.
-
BenchChem. (n.d.). troubleshooting low conversion rates in enzymatic synthesis of (-)-Ambroxide. BenchChem.
-
Page, M. I. (2012). The Hydrolysis of Lactams. ResearchGate.
-
Fülöp, F., & Forró, E. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library.
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.
-
D'yakonov, V. A., & Dzhemilev, U. M. (2018). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate.
-
ChemicalBook. (n.d.). Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis. ChemicalBook.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
-
Wikipedia. (n.d.). β-Lactam. Wikipedia.
-
Taylor, S. J., et al. (1990). Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Royal Society of Chemistry.
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PubMed Central.
-
Toueg, M., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed.
-
Arie, E., et al. (2014). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Slideshare.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
-
Evans, B. E., et al. (1991). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. Tetrahedron Letters.
-
Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 5. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 7. β-Lactam - Wikipedia [en.wikipedia.org]
- 8. ijcpa.in [ijcpa.in]
- 9. mdpi.com [mdpi.com]
- 10. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support center for the synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. This compound is a crucial building block in medicinal chemistry, particularly for the development of antiviral and neurological drugs.[1] Its specific stereochemistry is vital for its biological activity, making a deep understanding of its synthesis and potential side reactions paramount.[1]
This resource provides in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations of the underlying chemistry and actionable solutions.
Question 1: My reaction to open the bicyclic lactam resulted in a low yield of the desired this compound and a significant amount of the cis-isomer. What is happening and how can I fix it?
Answer:
This is a classic challenge in this synthesis, often stemming from epimerization at the C1 carboxylate position. The desired trans product can isomerize to the thermodynamically more stable cis isomer under certain conditions.
Causality:
The likely cause is the use of harsh reaction conditions during the hydrolysis of the precursor, such as a protected lactam or ester. For instance, strong basic conditions (e.g., concentrated NaOH) or high temperatures can lead to the formation of an enolate intermediate at the C1 position. Reprotonation of this enolate can occur from either face, leading to a mixture of cis and trans isomers. A patent for the preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives mentions that harsh conditions with mild acid hydrolysis can lead to cis-trans isomerisation.
Preventative Measures:
-
Milder Hydrolysis Conditions: Employ enzymatic hydrolysis or milder basic conditions. Lipases, for example, can offer high stereoselectivity and avoid harsh pH and temperature, thus minimizing epimerization.
-
Careful pH Control: If using chemical hydrolysis, maintain careful control of the pH to avoid excessively basic conditions that promote enolate formation.
-
Lower Reaction Temperatures: Perform the hydrolysis at lower temperatures to reduce the rate of the epimerization side reaction.
Question 2: I'm observing an unexpected byproduct with a similar mass to my product, but it displays different NMR chemical shifts. What could this be?
Answer:
A likely culprit is the formation of the (1S,4R) enantiomer or a diastereomer. The formation of stereoisomers is a common side reaction if the starting materials are not enantiomerically pure or if stereocontrol is lost during the synthesis.
Causality:
The synthesis of this compound often starts from a chiral precursor, such as a resolved Vince lactam.[2] If the initial resolution of the racemic starting material is incomplete, the undesired enantiomer will be carried through the synthesis. Additionally, certain reaction conditions can cause racemization. For example, reactions proceeding through a planar carbocation intermediate can lose stereochemical information.
Troubleshooting and Solutions:
-
Verify Starting Material Purity: Confirm the enantiomeric purity of your starting materials using chiral HPLC or other suitable analytical techniques.
-
Employ Stereoselective Reagents: Utilize chiral reagents and catalysts that favor the formation of the desired stereoisomer.
-
Avoid Racemization Conditions: Be mindful of reaction conditions that could lead to racemization, such as prolonged exposure to strong acids or bases.
-
Purification: If a mixture of stereoisomers is formed, chiral chromatography can be used for separation, although this is often a less desirable and more costly solution on a larger scale.
Question 3: During the reduction of a protected lactam precursor, I'm getting incomplete conversion and the formation of multiple byproducts. How can I improve this step?
Answer:
Incomplete reduction and the formation of byproducts during the reduction of a protected lactam, such as a Boc-protected Vince lactam, can be due to several factors related to the reducing agent and reaction conditions.
Causality:
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A mild reducing agent may not be strong enough for complete conversion, while a very strong reducing agent might lead to over-reduction or other side reactions. Sodium borohydride is a commonly used reductant for this transformation.[2]
-
Steric Hindrance: The protecting group on the nitrogen atom can sterically hinder the approach of the reducing agent to the carbonyl group.
-
Solvent Effects: The solvent can influence the reactivity of the reducing agent and the solubility of the substrate.
Optimization Strategies:
-
Choice of Reducing Agent: If sodium borohydride gives incomplete conversion, a slightly stronger but still selective reducing agent could be explored. However, care must be taken to avoid over-reduction.
-
Temperature Control: Running the reaction at a slightly elevated temperature might improve the rate of reduction, but this should be done cautiously to avoid side reactions.
-
Solvent Screening: Experiment with different solvents to find the optimal conditions for both solubility and reactivity.
-
Protecting Group Strategy: Consider if a different nitrogen protecting group might be less sterically hindering for the reduction step.
Frequently Asked Questions (FAQs)
What are the most critical parameters to control in the synthesis of this compound?
The most critical parameters are those that influence the stereochemical outcome of the reaction. These include:
-
Enantiomeric Purity of Starting Materials: As discussed, starting with highly enantiomerically pure precursors is fundamental.
-
Reaction Temperature: Temperature can significantly impact the rates of both the desired reaction and potential side reactions like epimerization.
-
pH Control: Maintaining the appropriate pH is crucial, especially during hydrolysis steps, to prevent unwanted isomerizations.
-
Choice of Reagents and Catalysts: The use of stereoselective reagents and catalysts is key to controlling the formation of the desired stereoisomer.
How can I reliably confirm the stereochemistry of my final product?
Confirming the absolute stereochemistry of this compound requires specific analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). A reverse-phase enantioselective HPLC method has been developed for the separation of related isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the overall structure, specialized NMR techniques using chiral solvating agents or derivatizing agents can be used to distinguish between enantiomers.
-
X-ray Crystallography: If a crystalline derivative of the final product can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.
What are the common synthetic routes to this compound and what are their respective pros and cons?
Several synthetic routes have been developed, often starting from readily available chiral precursors. A common approach involves the use of a resolved bicyclic lactam, often referred to as a Vince lactam.
| Synthetic Route | Key Starting Material | Advantages | Disadvantages |
| From Resolved Vince Lactam | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Well-established, provides good stereocontrol. | Requires an efficient resolution of the racemic lactam. |
| From Carbohydrates | D-Ribose or other sugars | Utilizes the inherent chirality of the starting material. | Can involve multiple steps and protecting group manipulations.[3][4] |
| Asymmetric Synthesis | Achiral starting materials | Avoids the need for resolution. | May require expensive chiral catalysts and extensive optimization. |
Experimental Protocol: A Representative Synthetic Step - Hydrolysis of a Protected Precursor
This protocol outlines a general procedure for the hydrolysis of a protected (1R,4S)-4-aminocyclopent-2-enecarboxylate ester, highlighting critical points to avoid side reactions.
Objective: To deprotect the amine and hydrolyze the ester of a precursor to yield this compound.
Materials:
-
Protected (1R,4S)-4-aminocyclopent-2-enecarboxylate precursor (e.g., N-Boc, methyl ester)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Deionized Water
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Rotary Evaporator
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the protected precursor in a suitable organic solvent (e.g., ethyl acetate) in a round-bottom flask.
-
Acidic Hydrolysis: Add dilute hydrochloric acid to the solution. The reaction should be stirred at room temperature.
-
Critical Point: Avoid using concentrated acid or heating the reaction, as this can promote side reactions such as epimerization.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and Chiral HPLC.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway and a key potential side reaction.
Caption: Desired vs. Side Reaction Pathways in the synthesis.
References
-
Kamal, A., et al. (2008). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. Available at: [Link]
-
Kamal, A., et al. (2008). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. DigitalCommons@USU. Available at: [Link]
- AU-R-2000058500-A1. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives. Google Patents.
-
Bodenteich, M., et al. (1992). Synthesis of analogues of carbocyclic nucleoside. PubMed. Available at: [Link]
-
Marmsäter, F. P., & West, F. G. (2003). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis. Available at: [Link]
-
Conway, S. J., & Evans, P. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]
Technical Support Center: Chiral Purity of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing the undesired (1S,4R) enantiomer. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high enantiomeric purity in your experiments.
A Note on Stereochemical Nomenclature
It is crucial to establish the correct stereochemical assignment for your target compound. While this guide addresses the removal of the (1S,4R) isomer from the (1R,4S) isomer as per the topic query, it is worth noting that in the context of certain antiviral drugs like Abacavir, the biologically active precursor is derived from the (1S,4R) enantiomer of a related amino alcohol.[1] Always verify the required stereochemistry for your specific application against reliable reference standards.
Section 1: Diastereomeric Salt Resolution
This classical resolution technique is often the first choice for larger-scale separations due to its cost-effectiveness and scalability.[2] The principle relies on reacting the racemic mixture of your amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral resolving agent for this compound?
A1: The selection of a resolving agent is critical and often empirical. Since your target molecule is amphoteric (containing both a carboxylic acid and an amine group), you can choose either a chiral acid or a chiral base.
-
Chiral Bases: These will react with the carboxylic acid moiety. Commonly used and commercially available chiral bases include (+)-α-methylbenzylamine, brucine, strychnine, and quinine.[4][5] A patented process describes the use of (+)-α-methylbenzylamine for the resolution of a derivative of (±)-cis-4-aminocyclopent-2-en-1-carboxylic acid, suggesting this could be a promising starting point.[6]
-
Chiral Acids: These will react with the amine group. Readily available options include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][5]
The ideal resolving agent will form a diastereomeric salt with one enantiomer of your compound that is significantly less soluble in a given solvent system than the other diastereomeric salt.
Q2: I'm not getting any crystal formation. What should I do?
A2: A lack of precipitation can be due to several factors. Here's a troubleshooting workflow:
-
Solvent System: The choice of solvent is as crucial as the resolving agent. The diastereomeric salts need to have a significant solubility difference in the chosen solvent. If one salt is too soluble, it won't precipitate. If both are poorly soluble, you'll get co-precipitation. Screen a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof).
-
Concentration: The solution may be too dilute. Try concentrating the solution by carefully evaporating some of the solvent. Be cautious not to evaporate to dryness, as this will precipitate both diastereomers.
-
Temperature: Solubility is temperature-dependent. Try cooling the solution slowly. A gradual decrease in temperature often yields purer crystals than rapid cooling.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.
Q3: The enantiomeric excess (e.e.) of my recovered acid is low after one crystallization. How can I improve it?
A3: Low e.e. is common after a single crystallization step.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallization steps on the isolated diastereomeric salt. Each recrystallization step should enrich the desired diastereomer.
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the resolution efficiency. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher e.e. in the precipitated salt.[7]
-
Solvent Screening: As mentioned before, the solvent system is key. A different solvent might provide better discrimination in solubility between the two diastereomeric salts.
Experimental Protocol: Resolution with (+)-α-Methylbenzylamine
This protocol is adapted from a similar resolution and serves as a starting point for optimization.[6]
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of your racemic (±)-4-Aminocyclopent-2-enecarboxylic acid in a minimal amount of a heated solvent (e.g., aqueous methanol).
-
In a separate vessel, dissolve 0.5 equivalents of (+)-α-methylbenzylamine in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours to overnight.
-
Collect the precipitated crystals by filtration. These crystals should be enriched in one of the diastereomeric salts.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt crystals in water.
-
Adjust the pH to acidic (e.g., pH 2) with an acid like HCl to protonate the resolving agent.
-
Extract the liberated (+)-α-methylbenzylamine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The aqueous layer now contains the hydrochloride salt of your enantiomerically enriched aminocyclopentenecarboxylic acid. This can be isolated by evaporation or used in subsequent steps.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered acid using a suitable chiral analytical method (e.g., Chiral HPLC).
-
Caption: Workflow for Diastereomeric Salt Resolution.
Section 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions, minimizing the risk of side reactions or racemization.[] A kinetic resolution involves an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material, now being different chemical species, can then be separated.
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme should I use for my amino acid?
A1: For amino acids and their derivatives, lipases and aminoacylases are excellent candidates.[9][10]
-
Lipases: These enzymes are robust and can catalyze the stereoselective hydrolysis of esters or the acylation of amines. For your compound, you could first esterify the carboxylic acid (e.g., to a methyl or ethyl ester) and then use a lipase (like Candida antarctica Lipase B, CAL-B) to selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid.[9]
-
Aminoacylases: These enzymes are specific for the hydrolysis of N-acyl amino acids.[10] This would require an initial step to acylate the amine group of your racemic mixture (e.g., with acetic anhydride to form the N-acetyl derivative). An aminoacylase would then selectively hydrolyze the N-acetyl group from one enantiomer.
Q2: My enzyme reaction is very slow or not working at all. What are the common causes?
A2: Enzyme activity is sensitive to several parameters.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range. Consult the supplier's technical data sheet for the specific enzyme you are using. Deviating from these optima can drastically reduce activity.
-
Substrate Modification: Sometimes, the native amino acid is not a good substrate. Derivatization, such as N-acylation or esterification, is often necessary to achieve good conversion and selectivity.[][11]
-
Enzyme Inhibition: The product of the reaction or components in your reaction mixture could be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.
-
Co-solvents: Many enzymatic reactions are performed in aqueous buffers, but sometimes the addition of a water-miscible organic co-solvent (like t-butanol or acetonitrile) is needed to improve substrate solubility. However, high concentrations of organic solvents can denature the enzyme.
Q3: How do I separate the product from the unreacted starting material after the enzymatic reaction?
A3: The separation strategy depends on the reaction performed.
-
Ester Hydrolysis: If you performed a selective hydrolysis of a racemic ester, you will have a mixture of an enantiomerically enriched acid and the unreacted ester of the opposite configuration. This mixture can be easily separated by extraction. At a basic pH, the acid will be deprotonated and soluble in the aqueous phase, while the ester will remain in the organic phase.
-
N-Acyl Hydrolysis: Similarly, if you selectively hydrolyzed an N-acyl derivative, you will have a free amino acid and an N-acyl amino acid. Their different solubility and charge properties at various pH values will allow for separation by extraction or ion-exchange chromatography.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of the Methyl Ester
This protocol outlines a general strategy that requires optimization for your specific substrate.
-
Substrate Preparation (Esterification):
-
Convert your racemic (±)-4-Aminocyclopent-2-enecarboxylic acid to its methyl ester using a standard method, such as refluxing in methanol with a catalytic amount of thionyl chloride or sulfuric acid.[11] Purify the resulting racemic ester.
-
-
Enzymatic Hydrolysis:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Suspend the racemic methyl ester in the buffer. A co-solvent like t-butanol may be added to aid solubility.
-
Add the lipase (e.g., immobilized CAL-B). The amount of enzyme will need to be optimized but can start around 10-20 mg per 100 mg of substrate.
-
Stir the reaction at the enzyme's optimal temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial for achieving high e.e. for both the product and the remaining substrate.
-
-
Workup and Separation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to ~pH 2 with HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will move to the organic phase.
-
Adjust the aqueous phase to a neutral or slightly basic pH and extract again with an organic solvent to recover the hydrolyzed acid, or isolate it by other means.
-
-
Analysis:
-
Analyze the enantiomeric excess of both the recovered ester and the hydrolyzed acid by chiral HPLC.
-
Caption: Workflow for Enzymatic Kinetic Resolution.
Section 3: Preparative Chiral Chromatography
For smaller quantities or when high purity is required in a single step, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective.[2] These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for separating my underivatized amino acid?
A1: Separating underivatized amino acids can be challenging. Specific CSPs are designed for this purpose:
-
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines, including amino acids. A method has been reported for a very similar compound, 4-Aminocyclopent-2-en-1-yl Methanol HCl, using a Daicel Crownpak CR(+) column.[1]
-
Ligand Exchange CSPs: These columns have a chiral ligand coated on the stationary phase, which forms transient diastereomeric complexes with the analytes in the presence of a metal ion (usually copper) in the mobile phase.[12]
-
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These are newer phases that have shown great promise for the separation of free amino acids and small peptides.[13]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T): These are versatile columns that can separate a wide range of compounds, including cyclic amino acids.[14]
Q2: Can I improve the separation (resolution) on my chiral column?
A2: Yes, several parameters can be adjusted to optimize the separation:
-
Mobile Phase Composition: The type and ratio of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and the acidic or basic additives (e.g., trifluoroacetic acid, formic acid, diethylamine) can have a dramatic effect on retention and selectivity.
-
Temperature: Running the column at sub-ambient or elevated temperatures can sometimes improve peak shape and resolution.
-
Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, at the cost of longer run times.
Q3: My compound is not soluble in typical HPLC mobile phases. What are my options?
A3: Solubility issues can be addressed in a few ways:
-
Derivatization: Protecting the amine (e.g., as Fmoc, Boc) or esterifying the carboxylic acid can significantly alter the solubility profile, making the compound more amenable to separation on a wider range of CSPs (like polysaccharide-based columns) using normal-phase or reversed-phase conditions.[15]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has excellent solvating properties for many compounds that are difficult to dissolve in traditional HPLC solvents. It is often faster and uses less organic solvent than HPLC.[16]
Data Summary: Chiral Column Selection Guide
| CSP Type | Typical Mobile Phase | Advantages | Considerations |
| Crown Ether | Aqueous Acidic (e.g., HClO₄) | Excellent for primary amines, direct separation.[1] | Limited to specific compound classes. |
| Ligand Exchange | Aqueous with Cu²⁺ salt | Good for underivatized α-amino acids.[12] | Mobile phase can be complex; not MS-friendly. |
| Zwitterionic | Polar Organic (MeOH/ACN) | Versatile for ampholytes; MS-compatible.[13] | Newer technology; may require specific conditions. |
| Macrocyclic Glycopeptide | Polar Organic, Reversed-Phase | Broad selectivity for diverse structures.[14] | Requires careful method development. |
| Polysaccharide | Normal/Reversed-Phase, Polar Organic | Very broad applicability, especially for derivatives. | Often requires derivatization of the analyte. |
Experimental Protocol: Analytical Method Development for Chiral HPLC
-
Column Screening:
-
Prepare a solution of your racemic mixture at a concentration of ~0.5-1.0 mg/mL in the mobile phase.
-
Screen several chiral columns of different types (e.g., a crown ether, a macrocyclic glycopeptide, and a polysaccharide-based column).
-
Start with a generic mobile phase for each column type as recommended by the manufacturer.
-
-
Optimization:
-
Once a column showing baseline or partial separation is identified, optimize the mobile phase.
-
Systematically vary the organic modifier concentration.
-
Vary the concentration and type of acidic/basic additives.
-
Evaluate the effect of column temperature.
-
-
Scale-Up to Preparative:
-
Once an optimized analytical method is established, it can be scaled up to a preparative or semi-preparative column with the same stationary phase.
-
The flow rate and sample load will need to be adjusted according to the column dimensions.
-
Perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.
-
References
-
Palomo, J. M. (2014). Lipases: Useful biocatalysts for the resolution of pharmaceuticals. Advanced Synthesis & Catalysis, 356(9), 1857-1882. [Link]
-
Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Molecules, 16(1), 695-707. [Link]
-
Paiva, A., et al. (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 12(48), 9965-9973. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]
- Nohira, H., et al. (1994). U.S. Patent No. 5,371,282. Washington, DC: U.S.
-
ResearchGate. (2018). Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. [Link]
- Chirotech Technology Ltd. (2000). WO 2000/058500 A1.
-
Szymański, P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 25(21), 5199. [Link]
-
Esquivel, B., et al. (n.d.). Chiral HPLC Separation of Protected Amino Acids. [Link]
-
Beilstein-Institut. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 2538-2545. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
ResearchGate. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. [Link]
-
Chem-Impex. (n.d.). (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5371282A - Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
- 16. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimization of Chiral HPLC Separation of Aminocyclopentene Carboxylic Acid Isomers
Welcome to the dedicated technical support center for the chiral separation of aminocyclopentene carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your HPLC methods and troubleshooting common challenges. As these molecules possess both acidic (carboxylic acid) and basic (amino) functionalities, their zwitterionic nature presents unique considerations for achieving successful enantioselective separation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for separating aminocyclopentene carboxylic acid isomers?
A1: Due to the zwitterionic nature of aminocyclopentene carboxylic acid isomers, several types of CSPs have proven effective. The choice often depends on the specific mobile phase mode you intend to use.
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec® CHIROBIOTIC™ T) or vancomycin are highly recommended.[1] These CSPs contain ionizable groups, making them well-suited for the separation of polar and ionic compounds like underivatized amino acids.[1] They are versatile and can be used in reversed-phase, polar ionic, and polar organic modes.
-
Zwitterionic CSPs: Chiral stationary phases like CHIRALPAK® ZWIX(+) and ZWIX(-) are specifically designed for the separation of ampholytic compounds.[2] They operate based on a "synergistic double ion-pairing" mechanism with the zwitterionic analyte, often providing excellent resolution for free amino acids.[2][3][4] A key advantage is the ability to reverse enantiomer elution order by switching between the ZWIX(+) and ZWIX(-) columns.[2][5]
-
Polysaccharide-Based CSPs: Derivatized cellulose and amylose columns (e.g., CHIRALPAK® IA, IB, IC) are broadly applicable and can be very effective, particularly in normal phase or polar organic modes.[6] For these CSPs, derivatization of the amino or carboxylic acid group may sometimes be necessary to improve peak shape and resolution, although direct separation is often achievable.
Q2: What are the recommended starting mobile phases for method development?
A2: A systematic screening of different mobile phase modes is the most efficient approach.
-
Reversed-Phase (RP): A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) with an organic modifier like methanol or acetonitrile is a good starting point, especially for macrocyclic glycopeptide CSPs. The zwitterionic nature of the analytes can lead to a characteristic "U-shaped" retention profile, where retention is high at both low and high organic modifier concentrations.[1]
-
Polar Ionic Mode (PIM): This mode utilizes a polar organic solvent like methanol or acetonitrile with both an acidic (e.g., formic acid, acetic acid) and a basic (e.g., triethylamine, diethylamine) additive. The concentrations of these additives are critical for controlling the ionization state of both the analyte and the stationary phase, thereby influencing retention and selectivity.[5]
-
Normal Phase (NP): A non-polar solvent such as hexane or heptane with a polar modifier like ethanol or isopropanol is used. For aminocyclopentene carboxylic acid isomers, the addition of small amounts of acidic and basic modifiers is often necessary to ensure good peak shape and achieve separation.
Q3: How does temperature affect the separation of aminocyclopentene carboxylic acid isomers?
A3: Temperature plays a significant role in chiral separations. Generally, lower temperatures lead to increased enantioselectivity, as the weaker interactions that govern chiral recognition become more stable. However, higher temperatures can improve column efficiency and reduce analysis time. It is advisable to evaluate a range of temperatures (e.g., 10°C to 40°C) during method optimization to find the best balance between resolution and run time.[7] For some separations, van't Hoff plots (ln(α) vs. 1/T) can be constructed to understand the thermodynamic driving forces behind the enantioseparation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution
Symptom: The enantiomers are co-eluting or show only partial separation (Resolution < 1.5).
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate CSP | The chosen chiral stationary phase may not provide sufficient stereoselective interactions with your specific aminocyclopentene carboxylic acid isomer. Action: Screen a diverse set of CSPs, including macrocyclic glycopeptide, zwitterionic, and polysaccharide-based columns. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. The type and concentration of the organic modifier, as well as the nature and concentration of additives, can dramatically affect selectivity. Action: 1. Systematically vary the ratio of organic modifier to the aqueous phase (in RP) or the polar modifier (in NP). 2. For zwitterionic analytes, carefully optimize the concentrations of both acidic and basic additives in polar ionic mode. A slight change in the acid/base ratio can significantly impact resolution. 3. Evaluate different organic modifiers (e.g., methanol vs. acetonitrile in RP; ethanol vs. isopropanol in NP). |
| Incorrect pH of the Mobile Phase (in RP) | The pH of the mobile phase dictates the ionization state of the amino and carboxylic acid groups. For zwitterionic compounds, there is an optimal pH range where chiral recognition is maximized. Action: Screen a range of pH values for your aqueous buffer. Typically, a pH range of 3 to 7 is a good starting point for amino acids. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, exhibiting tailing or fronting, which can compromise resolution and integration.
| Potential Cause | Troubleshooting Steps & Explanation |
| Secondary Interactions with Residual Silanols | The basic amino group of your analyte can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing. Action: Add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1%. This will compete with your analyte for the active silanol sites and improve peak shape. |
| Analyte Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting. Action: Reduce the injection volume or dilute your sample. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample. |
| Zwitterionic Nature in Unbuffered Systems | In the absence of buffering, the zwitterionic analyte can exist in multiple ionic forms, leading to broad or split peaks. Action: In reversed-phase mode, ensure your mobile phase is adequately buffered to maintain a consistent pH. |
Issue 3: Peak Splitting
Symptom: A single enantiomer peak appears as two or more smaller peaks.
| Potential Cause | Troubleshooting Steps & Explanation |
| On-Column Racemization or Epimerization | If the aminocyclopentene carboxylic acid isomer is not stable under the analytical conditions, it may racemize or epimerize on the column, leading to the appearance of the other enantiomer or diastereomer. Action: Investigate the stability of your analyte in the mobile phase. Consider using milder mobile phase conditions (e.g., less acidic or basic, lower temperature). |
| Conformational Isomers | Some molecules can exist as stable conformational isomers (atropisomers) that may be separated on a chiral column, giving the appearance of peak splitting. Action: Varying the column temperature can help to coalesce the peaks of rapidly interconverting conformers. If the conformers are stable, you may be observing a true separation of different species. |
| Injection Solvent Effects | Injecting in a solvent much stronger than the mobile phase can cause the sample to band improperly at the head of the column, resulting in a split peak. Action: As with poor peak shape, dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols & Data
Protocol 1: Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screening different CSPs for the separation of a racemic mixture of an aminocyclopentene carboxylic acid isomer.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic aminocyclopentene carboxylic acid isomer in a suitable solvent (e.g., methanol or mobile phase).
-
Select CSPs for Screening:
-
Macrocyclic Glycopeptide: e.g., Astec® CHIROBIOTIC™ T
-
Zwitterionic: e.g., CHIRALPAK® ZWIX(+)
-
Polysaccharide: e.g., CHIRALPAK® IA
-
-
Define Screening Mobile Phases:
-
Reversed-Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile. Gradient: 10-90% B over 15 minutes.
-
Polar Ionic Mode: 0.1% Acetic Acid and 0.1% Triethylamine in Methanol (Isocratic).
-
Normal Phase: A: Hexane, B: Ethanol. Gradient: 10-50% B over 15 minutes. Add 0.1% TFA and 0.1% DEA to the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or as appropriate for your analyte)
-
-
Data Evaluation: Evaluate the chromatograms for any signs of peak separation. Even partial separation indicates potential for optimization.
Data Presentation: Example Screening Results
| CSP Type | Mobile Phase Mode | Organic Modifier | Resolution (Rs) | Observations |
| Macrocyclic Glycopeptide | Reversed-Phase | Acetonitrile | 1.8 | Baseline separation achieved. |
| Zwitterionic | Polar Ionic | Methanol | 2.5 | Excellent separation and peak shape. |
| Polysaccharide | Normal Phase | Ethanol | 1.2 | Partial separation, requires optimization. |
Visualizations
Diagram 1: Chiral Recognition Mechanism
Caption: Chiral recognition on a zwitterionic CSP.
Diagram 2: Troubleshooting Workflow for Poor Resolution
Caption: Systematic approach to improving poor resolution.
References
-
Zhang, T., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1363, 194-206. [Link]
-
El-Giar, E. M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5583. [Link]
-
Ferretti, R., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 152, 239-246. [Link]
-
Péter, A., & Ilisz, I. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5648. [Link]
-
Lämmerhofer, M., et al. (2008). Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry, 80(22), 8780–8789. [Link]
-
University of Vienna. Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
ResearchGate. Thermodynamic Study of HPLC Enantioseparations of Some Sulfur-Containing Amino Acids on Teicoplanin Columns in Ion-Pairing Reversed-Phase Mode. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Takahashi, S., Harada, M., & Okada, T. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(23), 9871-9876. [Link]
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(6), 1863. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
-
ResearchGate. Chiral Resolution with Frozen Aqueous Amino Acids. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Last Updated: January 9, 2026
Welcome to the technical support center for the purification of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical chiral building block. As a constrained analog of γ-aminobutyric acid (GABA), its purity is paramount for applications in medicinal chemistry and neuroscience research, including the development of targeted therapies.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and insights shared are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Diastereomers and Enantiomers: The presence of the undesired (1S,4R), (1R,4R), and (1S,4S) stereoisomers is a significant challenge.[3][4]
-
Unreacted Starting Materials: Depending on the synthesis, these can include protected precursors or starting lactams.
-
Byproducts from Side Reactions: These can arise from incomplete reactions, epimerization, or rearrangement under harsh reaction conditions.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as reagents like acids or bases, can be carried through.
Q2: My purified product is a sticky solid or oil instead of a crystalline powder. What could be the cause?
A2: This is a frequent issue when working with amino acids and their derivatives.[5] Several factors can contribute to this:
-
Residual Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[5]
-
Hygroscopic Nature: The zwitterionic nature of the amino acid can make it hygroscopic, readily absorbing atmospheric moisture.[5]
-
Incorrect pH: The compound's physical form is highly dependent on the pH. At its isoelectric point, it exists as a zwitterion, which is typically the least soluble form and most likely to crystallize.[6][7]
Q3: I'm observing significant product loss during purification. What are the likely causes and how can I mitigate this?
A3: Product loss can occur at various stages of purification. Key areas to investigate include:
-
Multiple Transfer Steps: Each transfer of the compound between vessels can lead to incremental losses.
-
Sub-optimal Crystallization Conditions: If the compound has some solubility in the chosen solvent system, a portion will remain in the mother liquor.
-
Adsorption onto Stationary Phases: During chromatography, irreversible adsorption onto the column material can occur.
-
Degradation: Exposure to harsh pH conditions or elevated temperatures can lead to product degradation.
To mitigate these losses, minimize transfers, optimize crystallization by carefully selecting anti-solvents and controlling the cooling rate, and choose chromatography conditions that are mild and compatible with the compound's stability.
Troubleshooting Guides
Challenge 1: Poor Separation of Stereoisomers
The most critical challenge in purifying this compound is the removal of its stereoisomers.
Root Cause Analysis:
-
Similar Physicochemical Properties: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques.[8] Diastereomers, while having different properties, can still be challenging to separate if their structural differences are minor.
Troubleshooting Workflow:
Caption: Chiral Resolution Workflow.
Detailed Protocols:
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated based on differences in solubility.[8]
-
Step 1: Selection of Resolving Agent: Choose a commercially available and enantiomerically pure chiral amine, such as (+)-α-methylbenzylamine or a chiral alkaloid like brucine or strychnine.[8][9]
-
Step 2: Salt Formation: Dissolve the racemic (±)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative and a molar equivalent of the chiral resolving agent in a suitable solvent with heating.[9]
-
Step 3: Fractional Crystallization: Slowly cool the solution to induce crystallization. One diastereomeric salt should preferentially crystallize.
-
Step 4: Isolation and Liberation: Isolate the crystals by filtration. Liberate the desired enantiomer by treating the diastereomeric salt with a base to remove the chiral resolving agent, followed by acidification to precipitate the pure enantiomer.[9]
Method 2: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.
-
Step 1: Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acid derivatives, crown ether-based columns, such as Daicel Crownpak CR(+), have shown good resolution.[10]
-
Step 2: Mobile Phase Optimization: Develop a mobile phase that provides good separation. For the separation of a related compound, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, a mobile phase of 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid was effective.[10]
-
Step 3: Preparative Separation: Scale up the analytical method to a preparative scale to isolate larger quantities of the desired enantiomer.
| Parameter | Diastereomeric Salt Formation | Chiral Chromatography |
| Principle | Separation based on differential solubility of diastereomers | Differential interaction with a chiral stationary phase |
| Scalability | Generally more scalable for large quantities | Can be challenging and expensive for large scale |
| Development Time | Can be time-consuming to find the right resolving agent and crystallization conditions | Method development can be rapid with modern screening platforms |
| Equipment | Standard laboratory glassware | Requires specialized HPLC equipment and chiral columns |
Table 1: Comparison of Chiral Resolution Techniques.
Challenge 2: Low Purity and Poor Crystallinity
The zwitterionic nature of this compound can make its purification by standard methods challenging, often resulting in low purity and difficulty in obtaining a crystalline solid.
Root Cause Analysis:
-
Zwitterionic Properties: The presence of both an acidic carboxylic acid group and a basic amino group leads to the formation of an internal salt or zwitterion.[7] This high polarity can lead to poor solubility in many organic solvents and strong interactions with polar stationary phases.
-
pH Sensitivity: The charge state and, consequently, the solubility of the amino acid are highly dependent on the pH of the solution.
Troubleshooting Workflow:
Caption: Purification Workflow for Zwitterionic Compounds.
Detailed Protocols:
Method 1: Ion-Exchange Chromatography (IEX)
IEX is a highly effective technique for purifying charged molecules like amino acids.[11][12] It separates molecules based on their net charge at a specific pH.
-
Step 1: Resin Selection:
-
Cation-Exchange: At a pH below its isoelectric point (pI), the amino acid will have a net positive charge and bind to a negatively charged cation-exchange resin (e.g., Dowex 50).
-
Anion-Exchange: At a pH above its pI, it will have a net negative charge and bind to a positively charged anion-exchange resin.[13]
-
-
Step 2: Column Equilibration: Equilibrate the chosen resin with a buffer at the desired pH for binding.
-
Step 3: Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Step 4: Elution: Elute the bound amino acid by changing the pH or increasing the salt concentration of the buffer. This disrupts the electrostatic interactions between the amino acid and the resin.
-
Step 5: Desalting: If a salt gradient is used for elution, the collected fractions will need to be desalted, for example, by dialysis or size-exclusion chromatography. Using volatile buffers that can be removed by lyophilization is an advantageous alternative.[14]
Method 2: Recrystallization by pH Adjustment
This method leverages the low solubility of the zwitterionic form of the amino acid at its isoelectric point.
-
Step 1: Dissolution: Dissolve the crude product in an aqueous acidic or basic solution. For example, dissolve it in dilute HCl to fully protonate the carboxylate and amino groups, or in dilute NaOH to deprotonate them.
-
Step 2: pH Adjustment: Slowly add a base (if starting from an acidic solution) or an acid (if starting from a basic solution) dropwise with stirring until the isoelectric point is reached. The isoelectric point can be estimated or determined experimentally.
-
Step 3: Crystallization: As the pH approaches the isoelectric point, the zwitterionic form will precipitate out of the solution.
-
Step 4: Isolation: Cool the mixture to maximize precipitation and then isolate the crystalline product by filtration. Wash the crystals with a small amount of cold water or a suitable organic solvent to remove residual impurities.
Challenge 3: Protecting Group Manipulation
In many synthetic routes, protecting groups are used for the amino and/or carboxylic acid functionalities to prevent unwanted side reactions.[15][16] The choice of protecting groups and the conditions for their removal are critical for a successful purification.
Root Cause Analysis:
-
Incomplete Deprotection: Residual protected material can be a significant impurity.
-
Harsh Deprotection Conditions: The conditions used to remove protecting groups can sometimes lead to side reactions like epimerization or degradation of the target molecule.
Troubleshooting Strategies:
-
Orthogonal Protecting Groups: Employ an orthogonal protection strategy where one group can be removed selectively in the presence of the other.[15] For instance, a Boc (tert-butyloxycarbonyl) group on the amine can be removed under acidic conditions, while a benzyl ester can be cleaved by hydrogenolysis.
-
Monitoring Deprotection: Closely monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion.
-
Mild Deprotection Reagents: Whenever possible, use mild deprotection conditions to minimize the risk of side reactions.
Common Protecting Groups and Their Removal:
| Functional Group | Protecting Group | Deprotection Conditions |
| Amino Group | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) followed by acidification |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | |
| tert-Butyl Ester | Acidic conditions (e.g., TFA in DCM) |
Table 2: Common Protecting Groups for Amino Acids.[17][18]
References
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.Analytical Biochemistry.
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.Journal of Csapó et al..
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.The Journal of Biological Chemistry.
- Anion Exchange Chromatography.Bio-Rad.
- Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative.Google Patents.
- Protein Purification by Ion Exchange Chromatography.Sino Biological.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.Beilstein Journal of Organic Chemistry.
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.Sigma-Aldrich.
- Crystalline amino acids: A link between chemistry, materials science and biology.ResearchGate.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Preprints.org.
- How to get (or crystallize) solid amino acids derivatives and peptides?ResearchGate.
- Amino Acid-Protecting Groups.Chemical Reviews.
- (1S, 4R)-4-Aminocyclopent-2-enecarboxylic acid, min 95%, 10 grams.CP Lab Safety.
- THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.Google Patents.
- Resolution: Separation of Enantiomers.Chemistry LibreTexts.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.TCI Chemicals.
- Technical Support Center: Optimizing Carboxylic Acid Purification.BenchChem.
- (+)-(1R,4s)-4-aminocyclopent-2-enecarboxylic acid.CPHI Online.
- A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides.Organic Letters.
- Protection for carboxylic group & Protection for the Amino group.Slideshare.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.Chem-Station.
- Protecting Groups in Organic Synthesis.Chemistry LibreTexts.
- Zwitterion.Wikipedia.
- Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions.Industrial & Engineering Chemistry Research.
- (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid.PubChem.
- (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid.Chem-Impex.
- (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.PubChem.
- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.ResearchGate.
- Method for crystallization of amino acids.Google Patents.
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.BenchChem.
- Isolation of a Carboxylic acid.Reddit.
- Abacavir-Impurities.Pharmaffiliates.
- 4-Amino-2-cyclopentene-1-carboxylic acid.PubChem.
- (-)-(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid.BOC Sciences.
- Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats.Synapse.
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Technical Support Center: (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support center for (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential stability challenges associated with this valuable chiral building block. As a constrained analog of γ-aminobutyric acid (GABA), its unique structural features are pivotal in medicinal chemistry, but they also introduce specific handling and stability considerations.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in experimental settings. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Issue 1: Inconsistent Biological Activity or Diminished Potency Over Time
You've observed a decline in the expected biological effect of your compound in solution, or fresh solutions prepared from older stock material show reduced activity.
-
Probable Cause 1: Racemization. The chiral centers at the 1 and 4 positions of the cyclopentene ring can be susceptible to epimerization under certain conditions, leading to the formation of the (1S,4R) enantiomer or other diastereomers.[3][4] This is particularly a risk under harsh acidic or basic conditions, or upon prolonged heating.[1] The presence of these stereoisomers can significantly impact biological activity, as receptor binding is often highly stereospecific.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. If acidic or basic conditions are required for a reaction, minimize the exposure time and temperature.
-
Temperature Management: Avoid excessive heating of solutions containing the compound. Store stock solutions at recommended low temperatures (see FAQ section).
-
Chiral Purity Analysis: Regularly assess the enantiomeric excess (ee) of your starting material and samples from long-term experiments using a validated chiral HPLC method.[5] A decrease in ee over time is a direct indicator of racemization.
-
-
Probable Cause 2: Oxidative Degradation. The allylic amine functionality in the molecule is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), trace metals, or oxidizing reagents.[6][7][8][9][10] This can lead to the formation of epoxides, hydroxylated byproducts, or other degradation products that lack the desired biological activity.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, degas the solvent and use an inert atmosphere (e.g., nitrogen or argon).[11]
-
Use of Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with your downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.
-
Purity Analysis by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to detect the presence of oxidized byproducts.[12][13] An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
You are experiencing difficulty dissolving the compound in your desired aqueous buffer, or it precipitates out of solution over time.
-
Probable Cause: Zwitterionic Nature and pH. As an amino acid, this compound exists as a zwitterion at its isoelectric point (pI). At this pH, its net charge is zero, leading to minimal solubility in aqueous media.
-
Troubleshooting Steps:
-
pH Adjustment: To enhance solubility, adjust the pH of the buffer away from the compound's isoelectric point.
-
To dissolve as a salt of the carboxylate, adjust the pH to be approximately 2 units above the pKa of the carboxylic acid group.
-
To dissolve as a salt of the amine, adjust the pH to be approximately 2 units below the pKa of the amino group.
-
-
Initial Dissolution in Acid/Base: A common technique is to dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then slowly neutralize it with the desired buffer to the final target pH and concentration.
-
Co-solvents: If permissible in your experimental system, the addition of a small percentage of a polar, water-miscible organic solvent like DMSO or ethanol can improve solubility.
-
Issue 3: Unexpected Side Reactions or Product Formation
During a synthetic modification of the carboxylic acid or amine group, you observe the formation of unexpected byproducts.
-
Probable Cause 1: Polymerization. Under certain conditions, such as high concentrations or in the presence of activating agents used for peptide coupling, amino acids can undergo intermolecular condensation to form oligomers or polymers.[14][15][16][17][18]
-
Troubleshooting Steps:
-
Protecting Groups: If performing reactions at the carboxylic acid, ensure the amine is protected (e.g., with Boc or Fmoc). Conversely, protect the carboxylic acid (e.g., as a methyl or ethyl ester) when modifying the amine.[19]
-
Controlled Stoichiometry: Use precise stoichiometry of coupling reagents and avoid large excesses, which can promote side reactions.
-
Dilution: Perform reactions at lower concentrations to reduce the likelihood of intermolecular reactions.
-
-
Probable Cause 2: Intramolecular Cyclization. Depending on the reaction conditions and the nature of any activating groups, there is a potential for intramolecular reactions, although less common for this specific ring size.
-
Troubleshooting Steps:
-
Reaction Temperature: Keep reaction temperatures as low as feasible to control reactivity and minimize side reactions.
-
Structural Analysis: Thoroughly characterize any unexpected products using techniques like NMR and MS to elucidate their structures and understand the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[20] For optimal preservation of chirality and chemical integrity, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is highly recommended.[11] Avoid exposure to light and moisture.
Q2: How can I confirm the chemical identity and purity of my sample?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.[12]
-
HPLC: To determine the purity of the compound. A chiral HPLC method is necessary to assess the enantiomeric purity.[5]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most significant degradation pathways are racemization at the chiral centers and oxidation of the allylic amine.[3][6][10] Deamination and decarboxylation are also general degradation pathways for amino acids under more extreme conditions like high heat.[21][22][23][24]
Q4: Can I use this compound in peptide synthesis?
A4: Yes, it can be incorporated into peptides as an unnatural amino acid. However, it is crucial to use appropriate protecting group strategies (e.g., Fmoc for the amine and a suitable ester for the carboxylic acid) to ensure selective coupling and prevent unwanted side reactions like polymerization.[19]
Q5: Are there any known safety hazards associated with this compound?
A5: Yes, according to available safety data sheets, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[25] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[25] Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][20]
Data & Protocols
Table 1: Key Physicochemical and Stability Data
| Parameter | Value / Recommendation | Source |
| Molecular Formula | C₆H₉NO₂ | [25][26] |
| Molecular Weight | 127.14 g/mol | [25][26] |
| Appearance | White to off-white solid | N/A |
| Recommended Storage | 2-8°C, under inert atmosphere, desiccated | [11] |
| Susceptibilities | Oxidation, Racemization, Polymerization | [3][6][14] |
| Typical Solvents | Water (pH dependent), DMSO, Methanol | N/A |
Protocol: Stability Assessment by Chiral HPLC
This protocol outlines a general method to assess the stability of this compound in a buffered solution over time.
Objective: To quantify the percentage of the (1R,4S) enantiomer and detect the formation of its (1S,4R) counterpart, indicating racemization.
Materials:
-
This compound
-
Chiral HPLC column (e.g., Daicel CROWNPAK® CR(+))[5]
-
HPLC system with UV detector
-
Mobile phase: e.g., Aqueous perchloric acid solution (pH ~2.0)[5]
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Class A volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration of high-purity this compound in the mobile phase.
-
Sample Preparation (Time Zero): Accurately weigh and dissolve the compound in the buffer of interest to a final concentration of 1 mg/mL. This is your T=0 sample. Immediately analyze it via HPLC.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of the sample solution.
-
HPLC Analysis:
-
Inject the standard and time-point samples onto the chiral HPLC system.
-
Use a validated method to separate the (1R,4S) and (1S,4R) enantiomers.[5]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the retention time of the standard.
-
Calculate the area of each peak at every time point.
-
Determine the enantiomeric excess (ee%) using the formula: ee% = [ (Area(1R,4S) - Area(1S,4R)) / (Area(1R,4S) + Area(1S,4R)) ] * 100.
-
A decrease in ee% over time indicates racemization.
-
Visualizing Stability & Degradation
Diagram 1: Potential Degradation Pathways
Caption: Key instability pathways for the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for diagnosing stability problems.
References
- Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines.
- Palladium(ii)-catalysed Oxidation of Allylic Amines with Molecular Oxygen. RSC Publishing.
-
Oxidation of tertiary allylic amines followed by a[7][8]-Meisenheimer rearrangement... . ResearchGate.
- Amino Acid Polymeriz
- Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. New Journal of Chemistry (RSC Publishing).
- Synthesis of Chiral Cyclopentenones.
- (1R,4S)
- Technical Support Center: Synthesis of Chiral Cyclopentenes. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Oxidative Allylic Amination Reactions of Unactivated Olefins – At the Frontiers of Palladium and Selenium C
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC - PubMed Central.
- Chemical Safety Data Sheet MSDS / SDS - (-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID. ChemicalBook.
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material... . International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Analytical Methods For Amino Acids. TNTH - Tamilnadu Test House.
- A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations.
- Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC - NIH.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Analytical methods for amino acid determin
- Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink.
- (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525. PubChem.
- THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
- Synthesis of Chiral Cyclopentenones.
- Degrad
- A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymeriz
- Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives.
- Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects. PubMed.
- (-)-(1S,4R)
- Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing).
- Some important cyclic β-amino acids.
- (+)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. Chem-Impex.
- Amino Acid Degrad
- ( )-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. WorldOfChemicals.
- 18.
- Synthesis of Chiral Cyclopentenones.
- 4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride. Mol-Instincts.
- Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in r
Sources
- 1. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(II)-catalysed oxidation of allylic amines with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. fishersci.ca [fishersci.ca]
- 12. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Amino Acid Polymerization on Silica Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 22. Degradation of amino acids | PDF [slideshare.net]
- 23. bu.edu [bu.edu]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. ( )-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA [americanchemicalsuppliers.com]
Common impurities in commercial (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Technical Support Center: (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and troubleshoot common impurities that may be present in commercial batches of this versatile building block.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the purity of commercial this compound.
Q1: What are the most common types of impurities I should be aware of in my sample?
A1: Impurities in commercial this compound can be broadly categorized into four main types:
-
Stereoisomeric Impurities: These are isomers with the same chemical formula and connectivity but different spatial arrangements. The most significant are the (1S,4R)-enantiomer and the cis-diastereomers.
-
Process-Related Impurities: These are substances left over from the synthesis process. They include unreacted starting materials (e.g., Vince lactam), intermediates (like N-Boc protected analogues), and by-products from side reactions.
-
Residual Solvents: Small amounts of solvents used during synthesis and purification (e.g., methanol, ethyl acetate) may remain in the final product.
-
Degradation Products: Although generally stable, the compound can degrade under harsh conditions (e.g., extreme pH, high temperature), leading to unknown impurities.
Q2: My supplier's Certificate of Analysis (CoA) shows a purity of >98%. Why am I still seeing issues in my downstream reactions?
A2: A high purity value on a CoA, often determined by HPLC with UV detection, can sometimes be misleading. Here’s why:
-
Co-elution: An impurity may have a similar retention time to the main compound and not be resolved as a separate peak.
-
Lack of a Chromophore: Some impurities may not absorb UV light and will be invisible to the detector.
-
Specific Isomers: Standard HPLC may not separate stereoisomers. The stated purity might not reflect the enantiomeric or diastereomeric excess. For instance, the undesired (1S,4R)-enantiomer is a known potential impurity that requires specialized chiral chromatography to detect[1].
It is crucial to use orthogonal analytical methods to get a complete purity profile.
Q3: What is the most critical impurity to control for, and why?
A3: For applications in chiral synthesis, such as the development of pharmaceuticals like Abacavir, the (1S,4R)-enantiomer is the most critical impurity. The biological activity of many drugs is highly dependent on stereochemistry. The presence of the undesired enantiomer can lead to:
-
Reduced therapeutic efficacy.
-
Different pharmacological or toxicological profiles.
-
Complications in late-stage purification and regulatory approval.
Controlling this impurity at the starting material stage is a key recommendation from regulatory bodies like the USFDA to avoid costly purification challenges later[1].
Q4: Can residual solvents from the synthesis affect my experiments?
A4: Yes, absolutely. Residual solvents can have several negative impacts:
-
Reaction Inhibition: Solvents like methanol or water can interfere with moisture-sensitive reactions.
-
Catalyst Poisoning: Certain solvents can deactivate catalysts used in subsequent steps.
-
Inaccurate Stoichiometry: If a significant amount of solvent is present, the actual weight of your starting material will be less than measured, leading to incorrect molar calculations.
The ICH Q3C guideline provides a framework for acceptable limits of common residual solvents in pharmaceutical products[2][3].
Part 2: Troubleshooting Guide: Diagnosing and Solving Impurity-Related Issues
This guide provides a problem-and-solution framework for issues encountered during experiments that may be linked to impurities in your this compound.
Scenario 1: Unexpected Peaks in Analytical Spectra (NMR, LC-MS)
Problem: "I ran an NMR spectrum of my commercial sample and see small, unassigned peaks. My LC-MS also shows a minor secondary mass."
Causality & Troubleshooting Workflow:
This is a common scenario indicating the presence of process-related impurities or, in some cases, degradation products. The key is to systematically identify the source.
// Nodes A [label="Unexpected peaks observed\nin NMR or LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is there a peak around ~1.4 ppm in ¹H NMR?", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Likely residual N-Boc protected intermediate.\n(tert-butyl group)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Does LC-MS show a mass of\n[M+100+H]⁺?", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Confirms residual N-Boc intermediate.\n(Mass of Boc group = 100 Da)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Are there unexpected signals in the\nalkene region (5.5-6.5 ppm)?", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Could indicate cis-diastereomer or\nother structural isomer.", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Consult supplier for detailed CoA or\nrun 2D NMR (COSY, HSQC).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purify via recrystallization or\npreparative HPLC.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Analyze ¹H NMR"]; B -> C [label=" Yes "]; B -> F [label=" No "]; C -> D [label="Cross-verify with LC-MS"]; D -> E [label=" Yes "]; D -> F [label=" No "]; E -> I; F -> G [label=" Yes "]; G -> H [label="For confirmation"]; H -> I; } } Caption: Troubleshooting workflow for unassigned spectral peaks.
Experimental Protocol: Identification of N-Boc Protected Impurity
-
Sample Preparation: Dissolve 5-10 mg of the commercial this compound in 0.6 mL of D₂O or DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for a large singlet at approximately 1.4 ppm, characteristic of the nine equivalent protons of a tert-butyl group from the Boc protecting group.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: ESI+ mode. Look for the expected mass of the product (m/z = 128.1 for [M+H]⁺) and the mass of the N-Boc protected impurity (m/z = 228.2 for [M+H]⁺).
-
Scenario 2: Poor Enantioselectivity in a Subsequent Chiral Reaction
Problem: "I'm using the product as a chiral ligand/auxiliary, but the enantiomeric excess (e.e.) of my final product is much lower than expected."
Causality & Troubleshooting Workflow:
This strongly suggests that the starting material itself has low enantiomeric purity. The undesired (1S,4R)-enantiomer is participating in the reaction, leading to the formation of the undesired enantiomer of your final product.
// Nodes A [label="Low e.e. observed in\ndownstream product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Hypothesis: Starting material\nis enantiomerically impure.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Perform Chiral HPLC analysis on the\ncommercial starting material.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Is a second peak corresponding to the\n(1S,4R)-enantiomer detected?", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Enantiomeric impurity is confirmed.\nQuantify the percentage.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Source another batch with a higher\nspecified enantiomeric purity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="If no peak is seen, investigate other\ncauses (racemization during your reaction,\nincorrect reaction conditions).", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Validation Step"]; C -> D; D -> E [label=" Yes "]; D -> G [label=" No "]; E -> F [label="Resolution"]; } } Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
A method for separating a closely related analogue, 4-Aminocyclopent-2-en-1-yl Methanol, has been reported and can be adapted[1]. Direct analysis of the carboxylic acid may require derivatization or a different chiral stationary phase.
-
Column: A crown ether-based chiral stationary phase, such as Daicel CROWNPAK® CR(+), is often effective for primary amine-containing chiral molecules[1].
-
Mobile Phase: An acidic aqueous mobile phase is typically used. A starting point could be aqueous perchloric acid (pH ~2.0).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. The presence of a second, smaller peak indicates the presence of the (1S,4R)-enantiomer. The relative peak areas can be used to calculate the enantiomeric excess.
Part 3: Summary of Common Impurities and Analytical Methods
The following table summarizes the potential impurities discussed, their likely origins, and recommended analytical techniques for their detection.
| Impurity Category | Specific Example | Likely Origin | Recommended Analytical Method |
| Stereoisomeric | (1S,4R)-enantiomer | Incomplete enzymatic resolution of racemic precursor (e.g., Vince lactam)[1]. | Chiral HPLC |
| cis-(1R,4R)-diastereomer | Isomerization under harsh acidic or basic conditions during synthesis or workup[4]. | HPLC, ¹H NMR (coupling constants) | |
| Process-Related | N-Boc-(1R,4S)-4-amino... | Incomplete deprotection of the Boc-protected intermediate. | ¹H NMR, LC-MS |
| Racemic Vince lactam | Unreacted starting material from the initial synthetic steps. | LC-MS, GC-MS | |
| Residual Solvents | Methanol, Ethanol, Ethyl Acetate | Used during synthesis, extraction, and crystallization. | Headspace GC-MS |
References
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of ChemTech Applications, 1(4), 176-182. [Link]
- Chirotech Technology Ltd. (2000).
-
USP. (2007). <467> Residual Solvents. USP-NF. [Link]
-
PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Compound Summary. [Link]
Sources
Technical Support Center: Boc Protection of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Welcome to the technical support center for the N-Boc protection of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block in their synthetic endeavors. As a molecule featuring both an amine and a carboxylic acid, as well as an olefin, its protection requires careful consideration of reaction conditions to ensure high yield, purity, and retention of stereochemical integrity.
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the Boc protection of this specific substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in a Boc protection reaction can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The most common culprit is an incomplete reaction. This can be diagnosed by TLC or LC-MS analysis of the crude reaction mixture, which will show the presence of the starting material.
-
Underlying Cause & Solution:
-
Insufficient Base: The reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) requires a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid and the proton generated on the amine upon acylation.[][] For this zwitterionic substrate, ensuring the reaction medium is sufficiently basic (typically pH 9-10) is critical.
-
Reactivity of Boc₂O: Boc anhydride can be sensitive to moisture and degrade over time.[3] Using a fresh bottle or a properly stored aliquot of Boc₂O is recommended.
-
Reaction Time/Temperature: While many Boc protections are rapid, this specific substrate might require extended reaction times or gentle heating (e.g., to 40°C) to go to completion.[4] Monitor the reaction progress closely.
-
-
-
Product Loss During Workup: The product, N-Boc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid, has both a lipophilic Boc group and a polar carboxylic acid. This amphiphilic nature can lead to challenges during extraction.
-
Underlying Cause & Solution:
-
Incorrect pH during Extraction: After the reaction, the mixture is typically acidified to protonate the carboxylate, allowing for extraction into an organic solvent.[5] If the pH is too high, the product will remain as a salt in the aqueous layer. If the pH is too low, it could risk partial cleavage of the Boc group, although this is less likely with weaker acids like citric acid.[] A pH of 3-4 is generally optimal.
-
Emulsion Formation: The presence of both organic and aqueous layers with a polar product can lead to emulsions. If this occurs, adding brine or filtering the mixture through celite can help to break the emulsion.
-
-
Q2: I'm observing a significant side product in my reaction mixture. What could it be and how can I prevent it?
The formation of side products is a common issue. The most likely side products in this reaction are the di-Boc protected amine and polymer formation.
-
Di-Boc Formation: This occurs when a second Boc group is added to the nitrogen, forming a di-tert-butoxycarbonylamino derivative.
-
Underlying Cause & Solution:
-
Excessive Boc₂O and Strong Base/Catalyst: The use of a large excess of Boc₂O in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can promote the formation of the di-Boc species.[6][7] While DMAP can be used to accelerate the reaction, it should be used in catalytic amounts and with careful control over the stoichiometry of Boc₂O. For this substrate, it is often unnecessary.[8] Stick to a slight excess (1.1-1.2 equivalents) of Boc₂O and a non-nucleophilic base like sodium bicarbonate or triethylamine.[][9]
-
-
-
Formation of Oligomers/Polymers: Amide bond formation between the carboxylic acid of one molecule and the amine of another can lead to oligomerization.
-
Underlying Cause & Solution:
-
Inappropriate Reaction Conditions: This is more likely if the reaction conditions inadvertently activate the carboxylic acid. The standard Schotten-Baumann conditions (aqueous base) for Boc protection are designed to prevent this by keeping the carboxylic acid as a non-reactive carboxylate salt.[] Ensure the pH remains basic throughout the addition of Boc₂O.
-
-
Q3: My final product appears pure by TLC, but the NMR spectrum is complex or shows broad peaks. What's happening?
This is often indicative of either the presence of rotamers or issues with the sample preparation for NMR.
-
Rotational Isomers (Rotamers): The partial double bond character of the N-C bond in the carbamate can lead to restricted rotation, resulting in two distinct conformers (rotamers) that are observable by NMR at room temperature.
-
Underlying Cause & Solution: This is an inherent property of many N-Boc protected compounds. The presence of two sets of peaks for the protons near the nitrogen is characteristic. To confirm this, acquiring the NMR spectrum at an elevated temperature (e.g., 50-80°C) will cause the rotamers to interconvert more rapidly, leading to a coalescence of the peaks into a single, averaged set.
-
-
Aggregation/Poor Solubility: The amphiphilic nature of the molecule can lead to aggregation in certain NMR solvents, causing peak broadening.
-
Underlying Cause & Solution: Ensure the product is fully dissolved. Trying a different solvent (e.g., DMSO-d₆, Methanol-d₄) or slightly warming the sample can improve solubility and sharpen the peaks.
-
Experimental Workflow & Data
Standard Protocol for Boc Protection
This protocol provides a reliable starting point for the Boc protection of this compound.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Dioxane
-
Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl) or 10% Citric Acid solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and stir until fully dissolved. The solution should be basic.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the Boc₂O in a minimal amount of dioxane and add it dropwise to the stirring amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 with 1M HCl or 10% citric acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc protection.
Sources
- 3. echemi.com [echemi.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Di-tert-butyl_dicarbonate [chemeurope.com]
- 9. BOC deprotection [ms.bzchemicals.com]
Preventing racemization during synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Welcome to the technical support center for the stereoselective synthesis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid. This valuable chiral building block is a key intermediate in the synthesis of carbocyclic nucleoside analogues, such as the antiretroviral drug Abacavir.[1] Maintaining the precise stereochemistry at the C1 and C4 positions is paramount for biological activity and presents the most significant challenge during its synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common pitfalls leading to racemization or epimerization. We will explore the causality behind these issues and provide field-proven, validated strategies to ensure the highest possible enantiomeric purity in your final product.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product shows significant loss of enantiomeric purity. What is the most likely cause?
The most common source of racemization or, more accurately, epimerization, occurs during the hydrolysis of the lactam precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince lactam. Both harsh acidic and basic chemical hydrolysis conditions, especially at elevated temperatures, can cause a loss of stereochemical integrity.
-
Mechanism of Epimerization: The primary risk is to the stereocenter at the C1 position (the carbon bearing the carboxylic acid).
-
Under Basic Conditions: A strong base can deprotonate the α-proton, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar structure, leading to a mixture of diastereomers.
-
Under Acidic Conditions: Harsh acid catalysis at high temperatures can promote enolization, which also proceeds through a planar intermediate, risking epimerization. One report notes that harsh acid hydrolysis of a related precursor resulted in significant cis-trans isomerization, which directly corresponds to epimerization at one of the chiral centers.[2]
-
Primary Recommendation: Avoid harsh chemical hydrolysis. The industry-standard and most reliable method for obtaining the desired enantiomer is through enzymatic kinetic resolution of racemic Vince lactam.[1][3]
FAQ 2: What is enzymatic kinetic resolution and why is it preferred?
Enzymatic kinetic resolution is a technique that uses an enzyme to selectively react with only one enantiomer in a racemic mixture. For the synthesis of this compound, a γ-lactamase or a lipase enzyme is used to selectively hydrolyze the desired (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one from the racemic mixture.[1][3]
-
The Process: The enzyme, operating in a buffered aqueous solution under mild pH and temperature conditions, opens the lactam ring of the (+)-enantiomer to form the target amino acid. The (-)-enantiomer is left unreacted and can be physically separated.
-
Key Advantages:
-
Stereospecificity: Enzymes are highly selective catalysts, often yielding products with >99% enantiomeric excess (ee).[3]
-
Mild Conditions: The reaction is performed near neutral pH and at moderate temperatures (e.g., 30-60°C), which do not provide the energy required for chemical epimerization.
-
Efficiency: The process can directly yield the desired amino acid in a single, highly effective step.
-
Troubleshooting Guide: Minimizing Racemization
This section provides a decision-making framework and comparative data to help you troubleshoot and optimize your synthesis.
Decision Workflow for Preventing Racemization
Below is a workflow to guide your experimental design, prioritizing methods that preserve stereochemical integrity.
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 3. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
Enhancing the resolution of enantiomers in 4-aminocyclopent-2-enecarboxylic acid synthesis
Welcome to the dedicated technical support guide for the enantiomeric resolution of 4-aminocyclopent-2-enecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established methodologies and field-proven insights.
Introduction: The Importance of Enantiopurity
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a vital carbocyclic nucleoside analogue precursor, most notably used in the synthesis of the antiretroviral drug Abacavir. The biological activity of Abacavir is exclusive to the (1S,4R) enantiomer, rendering the resolution of the racemic mixture a critical, non-negotiable step in its manufacturing process. Inadequate resolution not only results in a lower yield of the active pharmaceutical ingredient (API) but can also introduce impurities that complicate downstream processes and regulatory approval.
This guide focuses on the most prevalent and effective methods for enantiomeric resolution: enzymatic kinetic resolution and diastereomeric salt formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the resolution process, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution
You've completed the enzymatic hydrolysis of a racemic ester of 4-aminocyclopent-2-enecarboxylic acid, but chiral HPLC analysis shows an ee value significantly below the expected >99%.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Suboptimal pH | Enzyme activity and stereoselectivity are highly dependent on the pH of the reaction medium. A deviation from the optimal pH can drastically reduce the enzyme's ability to differentiate between enantiomers. | Calibrate your pH meter and carefully adjust the reaction buffer to the optimal pH for the specific lipase used (e.g., pH 7.5 for Candida antarctica lipase B). Monitor and maintain the pH throughout the reaction, as the hydrolysis of the ester will produce carboxylic acid, lowering the pH. |
| Incorrect Temperature | Like pH, temperature affects enzyme conformation and activity. Excessively high temperatures can lead to denaturation, while low temperatures may result in sluggish reaction rates and reduced selectivity. | Maintain the reaction at the enzyme's optimal temperature (often between 30-50°C for common lipases). Use a temperature-controlled water bath or reaction block for precise control. |
| Enzyme Inhibition | The product (the carboxylic acid or the unreacted ester) can sometimes act as an inhibitor to the enzyme, slowing down the reaction and affecting its selectivity, especially at higher conversion rates. | Consider stopping the reaction at a lower conversion rate (e.g., 45-50%) where the enantiomeric excess of the remaining substrate is typically highest. Alternatively, investigate methods for in-situ product removal. |
| Poor Enzyme Quality or Activity | The enzyme may have lost activity due to improper storage or age. The support on which the enzyme is immobilized can also influence its performance. | Purchase fresh, high-quality enzyme from a reputable supplier. If using an immobilized enzyme, ensure the support material is appropriate for the solvent system. Perform an activity assay on the enzyme batch before committing to a large-scale reaction. |
Issue 2: Oiling Out During Diastereomeric Salt Crystallization
Upon adding the chiral resolving agent (e.g., tartaric acid derivative) and an anti-solvent, the intended crystalline diastereomeric salt instead separates as an immiscible, sticky oil.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Supersaturation Too High | The solution has become supersaturated too quickly, often due to rapid cooling or the abrupt addition of a large volume of anti-solvent. This favors nucleation of an amorphous oil over the ordered growth of crystals. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool further in an ice bath. Avoid crash cooling. 2. Gradual Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring to the solution of the amine and resolving agent. 3. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to encourage controlled crystallization. |
| Incorrect Solvent System | The chosen solvent/anti-solvent system may not be optimal for the specific diastereomeric pair, leading to high solubility of the salt or promoting the liquid phase separation. | Consult solubility data for the diastereomeric salts. A good system is one in which one diastereomer is significantly less soluble than the other. Common systems include methanol/toluene or ethanol/diethyl ether. Experiment with different solvent ratios on a small scale to find the optimal conditions. |
| Presence of Impurities | Impurities from previous synthetic steps can interfere with the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an oil. | Ensure the racemic 4-aminocyclopent-2-enecarboxylic acid starting material is of high purity. Consider recrystallizing or purifying the racemic amine before attempting the resolution step. |
Frequently Asked Questions (FAQs)
Q1: Which enantiomeric resolution method is better: enzymatic or diastereomeric salt formation?
A1: The "better" method depends on your specific objectives, scale, and available resources.
-
Enzymatic Resolution: This method often provides very high enantiomeric excess (>99%) and operates under mild, environmentally friendly conditions (aqueous buffers, moderate temperatures). However, the theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer, and enzymes can be expensive.
-
Diastereomeric Salt Formation: This is a classical, cost-effective method suitable for large-scale industrial production. It can be technically challenging to optimize the crystallization conditions, and it may require several recrystallization cycles to achieve high diastereomeric purity. The yield can theoretically be higher than 50% if the unwanted enantiomer can be racemized and recycled.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
A2: The choice of resolving agent is crucial and is based on forming a stable salt that exhibits a significant solubility difference between the two diastereomers. For a basic amine like 4-aminocyclopent-2-enecarboxylic acid, acidic resolving agents are used. Commonly successful agents include derivatives of tartaric acid (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid) or mandelic acid. The selection is often empirical, and it is recommended to screen a small panel of commercially available resolving agents on an analytical scale before proceeding to a larger scale.
Q3: My chiral HPLC is not showing good separation between the enantiomers. What can I do?
A3: Poor separation in chiral HPLC can usually be resolved by systematically optimizing the method parameters.
-
Mobile Phase: The ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) is the most critical factor. Create a gradient or test different isocratic concentrations to find the optimal selectivity.
-
Column Choice: Ensure you are using a chiral stationary phase (CSP) suitable for amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.
-
Temperature: Column temperature can affect selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution between closely eluting peaks, at the cost of longer run times.
Q4: Can I use supercritical fluid chromatography (SFC) for this separation?
A4: Yes, chiral SFC is an excellent alternative to HPLC for both analytical and preparative-scale purification of these enantiomers. SFC often provides faster separations and uses less organic solvent, making it a greener technology. The principles of optimization (column choice, modifier concentration) are similar to HPLC.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Enzymatic Kinetic Resolution
This protocol outlines a typical procedure for the lipase-catalyzed hydrolysis of a racemic N-acylated ester of 4-aminocyclopent-2-enecarboxylic acid.
Caption: Workflow for Enzymatic Kinetic Resolution.
Steps:
-
Substrate Preparation: Dissolve the racemic N-acyl-4-aminocyclopent-2-enecarboxylate ester in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Buffering: Add a phosphate buffer solution to maintain the optimal pH for the enzyme (e.g., pH 7.5).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) to the reaction mixture. A typical loading is 10-20% w/w relative to the substrate.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 40-50°C) and monitor the conversion by taking small aliquots and analyzing them by chiral HPLC.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction & Separation: Separate the product acid from the unreacted ester. Typically, this involves adjusting the pH of the filtrate and performing a liquid-liquid extraction. The desired acid will move into the aqueous phase at a basic pH, while the ester remains in the organic phase. Subsequent acidification of the aqueous phase followed by extraction will yield the enantiopure acid.
Protocol 2: Logic Flow for Optimizing Diastereomeric Salt Crystallization
This diagram illustrates the decision-making process for troubleshooting and optimizing the resolution via crystallization.
Caption: Decision tree for diastereomeric salt crystallization.
References
-
Straathof, A. J. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current Opinion in Biotechnology, 13(6), 548-556. Available from: [Link]
Technical Support Center: Troubleshooting Byproducts in Chiral Amine Synthesis via the Mitsunobu Reaction
Welcome to the technical support center for the Mitsunobu reaction in chiral amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common issues, particularly the formation of byproducts, and provide field-proven insights and troubleshooting protocols to ensure the success of your experiments.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to invert the stereochemistry of a chiral alcohol in a single, reliable step.[1][2][3][4][5] This feature is invaluable in the synthesis of chiral amines, which are critical components of many pharmaceuticals.[3][4] However, the reaction is not without its challenges, and the formation of byproducts can often complicate purification and reduce yields.[6][7] This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction is complete, but my crude NMR is very messy. What are the standard, unavoidable byproducts of the Mitsunobu reaction?
A1: Even in a perfectly executed Mitsunobu reaction, two main byproducts are stoichiometrically formed: triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate (DEAD-H₂) or diisopropyl hydrazodicarboxylate (DIAD-H₂).[5][7]
-
Triphenylphosphine Oxide (TPPO): This is formed from the oxidation of triphenylphosphine (PPh₃), which acts as the oxygen acceptor in the reaction.[5][8]
-
Reduced Azodicarboxylate: The azodicarboxylate (e.g., DEAD or DIAD) is reduced by accepting the hydrogen atoms from the alcohol and the acidic nucleophile.[5][7]
These byproducts are the primary reason for the "messy" appearance of crude reaction mixtures and often pose the main purification challenge.[6][7]
Q2: How can I effectively remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate from my reaction mixture?
A2: The removal of TPPO and the reduced azodicarboxylate is a critical step in purifying your desired chiral amine. Several strategies can be employed, often in combination.
Strategies for Byproduct Removal
| Byproduct | Removal Strategy | Protocol |
| Triphenylphosphine Oxide (TPPO) | Precipitation/Crystallization | TPPO has low solubility in nonpolar solvents. After the reaction, concentrate the mixture and redissolve it in a minimal amount of a solvent where your product is soluble but TPPO is not (e.g., diethyl ether). Then, add a nonpolar solvent like hexanes or pentane to precipitate the TPPO, which can be removed by filtration.[9][10] Cooling the mixture can enhance precipitation.[9] |
| Chromatography | If precipitation is incomplete, flash column chromatography is a reliable method. TPPO is a relatively polar compound.[9] | |
| Polymer-Supported Reagents | Using polymer-supported triphenylphosphine (PS-PPh₃) allows for the simple filtration of the resulting polymer-bound TPPO.[11][12][13] | |
| Reduced Azodicarboxylate (e.g., DIAD-H₂) | Chromatography | This byproduct can often be separated from the desired product by flash column chromatography. Sometimes, changing the solvent system (e.g., from ethyl acetate/hexanes to diethyl ether/hexanes) can improve separation.[9] Using a different stationary phase, like alumina, may also be effective.[9] |
| Acidic Wash | If your product is stable to acid, an acidic wash of the organic layer during workup can help remove the basic hydrazine byproduct.[13][14] Be cautious if your product contains acid-labile groups like a Boc protecting group.[14] | |
| Alternative Azodicarboxylates | Using alternative azodicarboxylates like di-p-chlorobenzyl azodicarboxylate (DCAD) can be beneficial as its reduced byproduct is often a solid that can be easily filtered off.[15][16][17] |
Q3: I am observing a significant amount of a byproduct that appears to be an elimination product (alkene) instead of my desired amine. What is causing this and how can I prevent it?
A3: The formation of an alkene byproduct is a common issue, particularly with secondary alcohols that are prone to elimination.[18] This side reaction is competitive with the desired SN2 substitution.
Causality and Mitigation of Elimination Byproducts
-
Mechanism of Elimination: The betaine intermediate formed from PPh₃ and the azodicarboxylate can act as a base, promoting an E2 elimination of the activated alcohol.[19]
-
Substrate Structure: Alcohols with adjacent protons that are sterically accessible and can readily form a stable alkene are more susceptible to elimination.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway.
-
Choice of Base/Phosphine: While not always straightforward to modify, the basicity of the reaction medium can influence the extent of elimination.
-
Alternative Synthetic Routes: If elimination remains a significant problem, consider converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then performing a separate SN2 displacement with your nitrogen nucleophile.
-
Q4: My reaction is sluggish, and I have a low yield of the desired chiral amine. What are the likely causes and how can I improve the conversion?
A4: Low yields in the Mitsunobu reaction can stem from several factors, including the acidity of the nitrogen nucleophile, steric hindrance, and reagent quality.
Troubleshooting Low Yields
| Potential Cause | Explanation and Solution |
| Low Acidity of the Nucleophile | The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 13 to effectively protonate the DEAD-PPh₃ adduct.[6][15][20] Many simple amines are not acidic enough. To circumvent this, use nitrogen nucleophiles like phthalimide, hydrazoic acid (in the form of diphenylphosphoryl azide, DPPA), or sulfonamides.[1][11][21][22] The resulting product can then be deprotected to yield the primary amine. |
| Steric Hindrance | Sterically hindered secondary alcohols can react slowly or not at all.[8][23] Increasing the reaction temperature may improve the rate, but this can also favor side reactions like elimination.[8] Using a less sterically demanding phosphine, such as tributylphosphine (PBu₃), can sometimes be beneficial.[12] |
| Reagent Quality | PPh₃ can oxidize over time, and azodicarboxylates can decompose. Ensure you are using fresh or properly stored reagents.[24] The dryness of the solvent is also crucial, as water can consume the reagents.[12][24] |
| Order of Addition | The order of reagent addition can be important. A common and often successful procedure is to dissolve the alcohol, nitrogen nucleophile, and PPh₃ in an anhydrous solvent (like THF or DCM) and then slowly add the azodicarboxylate at a low temperature (e.g., 0 °C).[15][24] |
Q5: I am concerned about the stereochemical outcome of my reaction. How can I ensure complete inversion of the chiral center?
A5: The Mitsunobu reaction is renowned for proceeding with clean inversion of stereochemistry via an SN2 mechanism.[1][2][3][4][5] However, certain factors can lead to a loss of stereochemical fidelity.
Ensuring Stereochemical Inversion
-
Reaction Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in a classic SN2 fashion, leading to inversion of configuration.[8][15][25]
Caption: SN2 inversion in the Mitsunobu reaction.
-
Potential for Racemization: While rare, if the reaction conditions allow for the formation of a carbocationic intermediate (e.g., with benzylic or allylic alcohols), racemization can occur.[26] This is generally not an issue with simple secondary alkyl alcohols.
-
Double Inversion (Retention): In some specific cases with neighboring group participation, a double inversion can lead to overall retention of configuration.[2] This is substrate-dependent and should be considered if unexpected stereochemical outcomes are observed.
-
Verification: The stereochemical outcome should always be confirmed experimentally, for example, by comparing the optical rotation of the product to literature values or by chiral HPLC analysis.
Q6: I've heard about alternative Mitsunobu reagents. When should I consider using them?
A6: Several modified Mitsunobu reagents have been developed to address the challenges of byproduct removal and to expand the scope of the reaction.
Alternative Mitsunobu Reagents
| Reagent | Application | Advantage |
| Polymer-supported triphenylphosphine (PS-PPh₃) | General use | Simplifies purification by allowing for the filtration of the phosphine oxide byproduct.[11][12][13] |
| Di-p-chlorobenzyl azodicarboxylate (DCAD) | General use | The reduced hydrazine byproduct is a solid that can be easily removed by filtration.[15][16][17] |
| 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | For weakly acidic nucleophiles (pKa > 11) | The corresponding betaine intermediate is more basic, allowing for the use of less acidic nucleophiles.[12][13][25] |
| (Cyanomethylene)trimethylphosphorane (CMMP) | Combines phosphine and azodicarboxylate | Acts as both the reducing agent and the base, simplifying the reagent cocktail. The byproducts are acetonitrile and trialkylphosphine oxide.[15] |
Reaction Mechanism and Byproduct Formation Pathways
The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction and highlights the points where byproducts are formed.
Caption: Mechanism of the Mitsunobu reaction and formation of major byproducts.
Experimental Protocols
General Procedure for Mitsunobu Reaction with Phthalimide
-
To a stirred solution of the chiral secondary alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkylated phthalimide from TPPO and the DIAD-H₂ byproduct.
Workup for Removal of TPPO by Precipitation
-
After concentrating the reaction mixture, dissolve the crude residue in a minimal amount of cold diethyl ether.
-
Slowly add hexanes or pentane with stirring until a white precipitate (TPPO) is observed.
-
Cool the mixture in an ice bath or refrigerator for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite, washing with cold hexanes.
-
The filtrate, containing the desired product and the reduced azodicarboxylate, can then be concentrated and purified by chromatography.[9]
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Reddy, L. R. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society, 110(19), 6487–6491.
-
BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Reaction Map. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Kim, S., & Lee, J. (2021). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Retrieved from [Link]
-
Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Retrieved from [Link]
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
-
ResearchGate. (2017, February 13). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? Retrieved from [Link]
-
Kumar, P. (2015). Applications of Mitsunobu Reaction in total synthesis of natural products: REVIEW. ResearchGate. Retrieved from [Link]
-
Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
- Singh, R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(6), 1464-1470.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Reddit. (2018, August 7). Mitsunobu reaction issues. Retrieved from [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2006). Simplification of the Mitsunobu Reaction.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
- Froyen, P. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5519.
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Technical Support Center: Optimizing Reaction Conditions for Amination of Cyclopentene Derivatives
Welcome to the Technical Support Center for the amination of cyclopentene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems that can arise during the amination of cyclopentene derivatives, offering explanations and actionable solutions.
Low or No Product Yield
Q1: I am not observing any formation of my desired aminated cyclopentene product. What are the primary factors I should investigate?
A1: Low or no product yield is a frequent challenge that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The choice and handling of the catalyst are critical. For palladium-catalyzed aminations, ensure the catalyst is active.[1][2] Palladium(0) species are susceptible to oxidation, which can render them inactive. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) state. For other metal catalysts, such as those based on rhodium or copper, verify their integrity and proper activation.[3]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.[4][5] For amination reactions, phosphine-based ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are commonly employed.[4] The steric and electronic properties of the ligand must be appropriate for the specific substrates. An inappropriate ligand can lead to poor catalytic turnover.
-
Reaction Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate.[6][7] If the temperature is too low, the activation energy barrier for the reaction may not be overcome. Conversely, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. A good starting point is often between 80-120 °C, but optimization is key.
-
Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.[8][9] Polar aprotic solvents like dioxane, toluene, or THF are frequently used in these reactions.[10] The solvent must be able to dissolve all reactants and the catalyst system. It's also crucial that the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Base Strength: A base is typically required to deprotonate the amine and facilitate its coordination to the metal center.[10] Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength of the base should be matched to the pKa of the amine. An insufficiently strong base will result in a low concentration of the active nucleophile.
Formation of Undesired Side Products
Q2: My reaction is producing a complex mixture of products, including isomers and over-aminated species. How can I improve the selectivity?
A2: The formation of side products is a common issue in amination chemistry. Understanding the potential side reactions is the first step toward mitigating them.
-
Isomerization of Cyclopentene: Cyclopentene derivatives can undergo isomerization under the reaction conditions, leading to a mixture of regioisomeric products.[11] This is often catalyzed by the metal complex itself or by acidic/basic impurities. To minimize isomerization, consider using milder reaction conditions (lower temperature, shorter reaction time) and ensuring the purity of all reagents.
-
Over-amination: If your amine substrate has more than one N-H bond, or if the product amine is sufficiently reactive, you may observe the formation of di- or tri-substituted products. To control this, you can use a stoichiometric excess of the cyclopentene derivative relative to the amine. Alternatively, protecting one of the N-H groups on the amine can be an effective strategy.
-
Enamine Formation: Depending on the reaction conditions, you may see the formation of enamine byproducts.[12] This is more common with secondary amines. Adjusting the catalyst and ligand system can often steer the reaction towards the desired allylic amination product.
-
Reductive Amination of Ketone Impurities: If your starting cyclopentene derivative is contaminated with cyclopentanone, you may observe the formation of saturated amines via reductive amination.[13][14] It is crucial to use highly pure starting materials.
Catalyst Deactivation
Q3: My reaction starts well but then stalls before reaching completion. What could be causing my catalyst to deactivate?
A3: Catalyst deactivation is a significant concern in transition metal-catalyzed reactions. Several factors can contribute to the loss of catalytic activity.
-
Oxidative Degradation: As mentioned, many catalysts, particularly Pd(0) complexes, are sensitive to air.[1] It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Ligand Degradation: At elevated temperatures, some ligands can degrade, leading to the formation of inactive metal species. If you suspect ligand degradation, consider screening alternative, more robust ligands or lowering the reaction temperature.
-
Product Inhibition: In some cases, the aminated product can coordinate strongly to the metal center, inhibiting further catalytic turnover. If product inhibition is suspected, running the reaction at a lower concentration may be beneficial.
-
Impurities in Reagents: Impurities in the starting materials, such as water, oxygen, or other coordinating species, can poison the catalyst.[15] Always use high-purity, anhydrous reagents and solvents.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of setting up and running amination reactions with cyclopentene derivatives.
Q4: What is a typical experimental setup for a palladium-catalyzed amination of a cyclopentene derivative?
A4: A standard setup involves a dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar. The flask is charged with the palladium precatalyst, the ligand, and the base under an inert atmosphere. The degassed solvent is then added, followed by the cyclopentene derivative and the amine. The reaction mixture is then heated to the desired temperature and monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[16]
Q5: How do I choose the right catalyst and ligand combination for my specific substrates?
A5: The optimal catalyst and ligand often depend on the specific electronic and steric properties of your cyclopentene derivative and amine. A good starting point is to consult the literature for similar transformations.[17] Generally, for electron-rich cyclopentenes, a more electron-deficient palladium complex may be beneficial, and vice versa. Ligand screening is often necessary to identify the best performer for a new reaction.
Q6: What are the key safety precautions I should take when running these reactions?
A6: Many of the reagents used in these reactions are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some phosphine ligands are air-sensitive and potentially pyrophoric. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 3: Data and Protocols
Representative Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed amination of a generic cyclopentene derivative. These should be considered as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts.[18] |
| Ligand | Xantphos or BINAP | Bulky phosphine ligands that promote reductive elimination. |
| Catalyst Loading | 1-5 mol % | Balances reaction rate and cost. |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents with good dissolving properties. |
| Temperature | 80-120 °C | Provides sufficient energy for catalytic turnover. |
| Concentration | 0.1 - 1.0 M | Affects reaction rate and can influence side reactions. |
General Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), the ligand (e.g., Xantphos, 6 mol %), and the base (e.g., NaOtBu, 1.2 equivalents).
-
Add anhydrous, degassed toluene (to achieve a 0.5 M concentration of the limiting reagent).
-
Add the cyclopentene derivative (1.0 equivalent).
-
Add the amine (1.1 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Mechanistic Overview & Visualizations
The Catalytic Cycle of Palladium-Catalyzed Amination
The generally accepted mechanism for palladium-catalyzed amination of an alkene involves several key steps: oxidative addition, coordination, migratory insertion, and reductive elimination.
Caption: Catalytic cycle for palladium-catalyzed amination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in amination reactions.
Sources
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- 18. Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Chiral Amino Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the challenges of scaling up chiral amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis processes from the laboratory bench to pilot or industrial scale. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve robust, scalable, and economically viable production of enantiopure amino acids.
Chiral amino acids are fundamental building blocks in the pharmaceutical, agrochemical, and food industries.[1][2] The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[3][4] While numerous methods exist for synthesizing chiral amino acids at the lab scale, the transition to large-scale production introduces a unique set of challenges that can impact yield, purity, and cost-effectiveness.[5][6]
This guide is structured to address these challenges directly, offering a combination of high-level strategic advice in our FAQs and specific, actionable solutions in our in-depth troubleshooting section.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise when planning the scale-up of chiral amino acid synthesis.
Q1: What are the primary methods for industrial-scale chiral amino acid synthesis, and how do I choose the right one?
A1: The main industrial methods are enzymatic synthesis, chemical synthesis, microbial fermentation, and protein hydrolysis.[7]
-
Enzymatic Synthesis: This method uses isolated enzymes to catalyze stereoselective reactions, such as the reductive amination of α-keto acids or the resolution of racemic mixtures.[3][8] It is highly selective, operates under mild conditions, and is environmentally friendly.[9][10] This is often the preferred route when high enantiopurity is paramount and a suitable enzyme is available.[]
-
Chemical Synthesis: Traditional methods like the Strecker reaction can be used, but they often produce racemic mixtures that require a subsequent resolution step.[8] While versatile, these methods can involve harsh conditions and toxic reagents.[7] Asymmetric chemical synthesis, using chiral catalysts or auxiliaries, is an alternative that can directly produce an enantiomerically enriched product, but catalyst cost and recovery can be a challenge on a large scale.[5][6]
-
Microbial Fermentation: This approach uses engineered microorganisms to convert simple feedstocks (like sugars) directly into the desired chiral amino acid.[7] It is highly scalable and cost-effective for many proteinogenic amino acids but may require extensive metabolic engineering for non-natural or D-amino acids.[3]
-
Protein Hydrolysis: This involves breaking down natural proteins to extract amino acids. It is generally limited to the 20 common L-amino acids and can be less economical for producing a single, specific amino acid in high purity.[7]
Choosing the right method depends on:
-
Target Molecule: Is it a natural L-amino acid, a D-amino acid, or a non-canonical amino acid?
-
Purity Requirements: Pharmaceutical applications demand very high enantiomeric excess (>99% e.e.).
-
Economic Viability: Consider the cost of starting materials, catalysts (enzymes or chemical), and downstream processing.[5]
-
Environmental Impact: Enzymatic and fermentation methods are generally considered "greener" than many chemical synthesis routes.[10][12]
Q2: We are using an enzymatic kinetic resolution. What are the main limitations during scale-up?
A2: Kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is a common and effective strategy.[3] However, its primary limitation is a theoretical maximum yield of 50% for the desired enantiomer, as the other half of the starting material is either unreacted or converted to a byproduct.[3][13] This has significant implications for atom economy and cost at an industrial scale. To overcome this, the process must be coupled with an efficient in-situ racemization of the unwanted enantiomer, which allows for a theoretical yield approaching 100%.[3][4] Without effective racemization, you are essentially discarding half of your precursor material, which is often not economically feasible.[4]
Q3: Why is biocatalyst (enzyme) stability so critical for scale-up, and what factors affect it?
A3: Biocatalyst stability is paramount for the economic feasibility of an industrial process.[9] An enzyme that can be reused for multiple cycles significantly reduces the overall process cost.[9][10] Key factors affecting stability during scale-up include:
-
Temperature: Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and loss of activity.[14]
-
pH: Each enzyme has an optimal pH range for both activity and stability. Deviations during large-scale mixing can create local pH extremes that damage the enzyme.
-
Mechanical Stress: In large reactors, high shear forces from impellers can physically damage the enzyme's tertiary structure. This is a major reason why enzyme immobilization is often employed.[15]
-
Organic Solvents: While some reactions require co-solvents to solubilize substrates, these can strip essential water from the enzyme's surface, leading to inactivation.
-
Product/Substrate Inhibition: High concentrations of substrates or products, common in industrial processes, can inhibit or even denature the enzyme.[16]
Q4: What is a cofactor, and why is its regeneration essential for large-scale synthesis?
A4: Many enzymes used in chiral amino acid synthesis, particularly dehydrogenases and transaminases, require a cofactor like NADH or NADPH to function.[3][17] These molecules are expensive and are consumed in stoichiometric amounts during the reaction. For a process to be economically viable on a large scale, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously recycled back to its active reduced form (NADH or NADPH).[17][18] This is typically achieved by adding a second enzyme-substrate system, such as formate dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose, which consumes a cheap substrate to drive the cofactor regeneration.[17][18] An efficient regeneration system can reduce the required cofactor loading by several orders of magnitude, making the process industrially feasible.
Section 2: Troubleshooting Guide for Scale-Up
This guide provides a systematic approach to diagnosing and solving common problems encountered when scaling up chiral amino acid synthesis.
Problem 1: Low Enantiomeric Excess (e.e.) / Poor Stereoselectivity
Symptom: The final product shows a lower-than-expected e.e. value upon chiral analysis (e.g., chiral HPLC).
| Potential Cause | Diagnostic Steps & Solutions |
| 1. Suboptimal Reaction Conditions | Why it happens: Enzyme stereoselectivity is highly dependent on the microenvironment of its active site, which is influenced by pH, temperature, and solvent.[9] Deviations from the optimum can alter the enzyme's conformation, reducing its ability to distinguish between enantiomers. Solution: 1. Re-optimize pH and Temperature: Perform small-scale experiments to screen a range of pH and temperature values around the previously established optimum. What works in a 10 mL vial may not be optimal in a 100 L reactor due to differences in heat and mass transfer. 2. Check Buffer Capacity: Ensure the buffer system is robust enough to handle any potential pH shifts during the reaction (e.g., from the consumption or production of acidic/basic groups). 3. Evaluate Co-solvent Effects: If using an organic co-solvent, test different concentrations. Some solvents can strip essential water from the enzyme, affecting its structure and selectivity. |
| 2. Non-Enzymatic Background Reaction | Why it happens: The reaction conditions themselves might be promoting a non-selective chemical reaction that produces a racemic version of the product, thereby lowering the overall e.e. Solution: 1. Run a Control Reaction: Set up the reaction under identical conditions (temperature, pH, solvent, time) but without the enzyme. 2. Analyze the Output: If you observe any product formation in the control reaction, this confirms a background reaction is occurring. 3. Mitigate: You may need to adjust the pH, lower the temperature, or change the solvent system to disfavor the non-enzymatic pathway. |
| 3. Presence of Racemase Activity | Why it happens: The enzyme preparation (especially if it's a crude lysate or whole-cell system) may contain contaminating racemase enzymes that are racemizing your chiral product as it's formed.[8] Solution: 1. Test for Racemase Activity: Incubate your pure chiral product with the enzyme preparation under reaction conditions. Monitor the e.e. over time. A decrease in e.e. indicates racemase contamination. 2. Purify the Enzyme: If contamination is confirmed, further purification of the target enzyme is necessary to remove the offending racemase. |
| 4. Substrate Quality Issues | Why it happens: The prochiral substrate may contain impurities that inhibit the enzyme or are converted into chiral byproducts that co-elute with your product during analysis, confounding the e.e. measurement. Solution: 1. Verify Substrate Purity: Analyze the starting material using techniques like NMR, LC-MS, and GC-MS to confirm its identity and purity. 2. Source High-Purity Substrates: For scale-up, it is crucial to use well-characterized, high-purity starting materials. |
Problem 2: Low Reaction Yield / Incomplete Conversion
Symptom: The reaction stalls before the substrate is fully consumed, resulting in low product yield.
| Potential Cause | Diagnostic Steps & Solutions |
| 1. Enzyme Inactivation/Denaturation | Why it happens: The enzyme is losing its catalytic activity over the course of the reaction. This is a common issue in large reactors due to prolonged exposure to non-ideal conditions like mechanical shear, local pH/temperature hotspots, or inhibitory product concentrations.[9][16] Solution: 1. Monitor Activity Over Time: Take aliquots from the reactor at regular intervals and measure the enzyme's specific activity (see Protocol 1). A sharp decline indicates inactivation. 2. Immobilize the Enzyme: Immobilizing the enzyme on a solid support can protect it from shear stress and create a more stable microenvironment, enhancing its operational stability and allowing for easy reuse.[10][15] (See Protocol 2). 3. Optimize Reactor Mixing: Reduce the impeller speed to the minimum required for adequate mixing to minimize shear forces. |
| 2. Unfavorable Reaction Equilibrium | Why it happens: Many enzymatic reactions are reversible. As the product concentration builds up, the reverse reaction rate increases until it equals the forward rate, and the net reaction stops.[16] Solution: 1. Product Removal: Implement an in-situ product removal strategy. This can be achieved through methods like precipitation/crystallization of the product if it has low solubility, or by using a membrane reactor to continuously remove the product from the reaction mixture.[19] 2. Substrate Feeding: Use a fed-batch strategy where the substrate is added gradually to keep its concentration relatively low, which can help push the equilibrium towards the product side, especially if high substrate concentration is inhibitory. |
| 3. Cofactor Limitation / Poor Regeneration | Why it happens: In cofactor-dependent reactions, the regeneration system may not be keeping up with the main reaction's demand for the reduced cofactor (e.g., NADH).[17] This starves the primary enzyme and halts the reaction. Solution: 1. Assay the Regeneration System: Independently measure the activity of the regeneration enzyme (e.g., Formate Dehydrogenase). Ensure it has sufficient activity under the process conditions. (See Protocol 3). 2. Increase Regeneration Enzyme Loading: If the regeneration rate is the bottleneck, increase the concentration of the regeneration enzyme. 3. Ensure Co-substrate Availability: Make sure the co-substrate for the regeneration system (e.g., formate) is not depleted during the reaction. |
| 4. Poor Substrate Solubility | Why it happens: As you scale up, simply adding more solid substrate to a larger volume of buffer may not result in complete dissolution, leading to a mass transfer limitation where the enzyme cannot access the substrate. Solution: 1. Modify the Formulation: Investigate the use of pH adjustment, non-denaturing co-solvents, or surfactants to increase substrate solubility. 2. Use a Slurry: If the substrate has very low solubility, run the reaction as a slurry. This requires robust mixing to ensure the solid particles are well-suspended and the dissolved substrate concentration remains saturated. |
Problem 3: Challenges in Downstream Processing & Product Isolation
Symptom: Difficulties in separating the final product from unreacted starting materials, byproducts, or the enzyme, leading to low isolated yield or poor purity.
| Potential Cause | Diagnostic Steps & Solutions |
| 1. Difficulty Removing the Enzyme | Why it happens: In large volumes, removing a soluble enzyme post-reaction via methods like ultrafiltration can be slow and lead to membrane fouling.[20] This is a major bottleneck in downstream processing.[21] Solution: 1. Use an Immobilized Enzyme: This is the most effective solution. An immobilized enzyme can be easily removed from the reaction mixture by simple filtration or centrifugation, drastically simplifying the initial purification step.[15][22] This also facilitates enzyme reuse, improving process economics.[10] |
| 2. Co-crystallization or Separation Issues | Why it happens: The product and unreacted substrate (especially in resolution processes) may have very similar physical properties (solubility, charge), making separation by crystallization or chromatography difficult.[] Solution: 1. Derivatization: If separating the final amino acid from its enantiomeric precursor is difficult, consider derivatizing the racemic starting material (e.g., N-acetylation). The enzyme (e.g., an acylase) will hydrolyze only one enantiomer, creating a free amino acid and an N-acetylated amino acid. These two species have very different pKa and solubility profiles, making separation by pH adjustment and extraction or crystallization much easier.[] 2. Optimize Crystallization: Systematically screen different solvents, anti-solvents, temperatures, and cooling rates to find conditions that selectively crystallize the desired product.[6] |
| 3. Product Degradation | Why it happens: The conditions used for isolation (e.g., low pH for elution from an ion-exchange column, high temperature for solvent evaporation) can cause the degradation of the final product. Solution: 1. Conduct Stability Studies: Perform small-scale studies to determine the pH and temperature stability of your product over time. 2. Use Milder Conditions: Opt for purification methods that use milder conditions. For example, use membrane filtration instead of extraction with harsh solvents, or use gentler elution buffers for chromatography.[23] |
Visualizing the Scale-Up Workflow
A logical progression is key to successful scale-up. The following workflow outlines the critical stages and decision points.
Caption: General workflow for chiral amino acid synthesis scale-up.
Troubleshooting Decision Tree: Low Enantiomeric Excess
This diagram provides a logical path for diagnosing the root cause of poor stereoselectivity.
Caption: Decision tree for troubleshooting low enantiomeric excess.
Section 3: Key Experimental Protocols
Here are foundational, step-by-step protocols for methodologies discussed in the troubleshooting guide.
Protocol 1: General Enzyme Activity Assay (for a Dehydrogenase)
This protocol describes how to measure the activity of an NADH-dependent amino acid dehydrogenase.
Principle: The rate of conversion of the α-keto acid substrate to the amino acid is monitored by the corresponding decrease in NADH concentration, measured by the change in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.5)
-
α-keto acid substrate solution (e.g., 100 mM)
-
NADH solution (e.g., 10 mM)
-
Ammonium chloride solution (e.g., 1 M)
-
Enzyme solution (diluted to an appropriate concentration)
Procedure:
-
Prepare a master mix in the reaction buffer containing the α-keto acid, NADH, and ammonium chloride at their final desired concentrations. For example, in a 1 mL final volume: 850 µL buffer, 100 µL ammonium chloride, 20 µL α-keto acid, and 10 µL NADH.
-
Equilibrate the master mix and the enzyme solution to the desired reaction temperature (e.g., 30 °C).
-
Add 980 µL of the master mix to a cuvette and place it in the spectrophotometer.
-
Record a baseline absorbance at 340 nm for 1 minute.
-
Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette. Mix quickly but gently by pipetting.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear during this period.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the slope.
-
Use the Beer-Lambert law (A = εcl) to convert this rate into units of activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Enzyme Volume)
-
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Protocol 2: Enzyme Immobilization via Covalent Attachment to Epoxy-Activated Resin
Principle: The enzyme is covalently bound to a solid support, preventing it from leaching into the reaction medium and increasing its stability.
Materials:
-
Epoxy-activated support resin (e.g., agarose or acrylic beads)
-
Purified enzyme solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
High salt buffer (e.g., 1 M phosphate buffer, pH 7.5) for coupling
-
Blocking solution (e.g., 1 M ethanolamine or glycine, pH 8.0)
-
Washing buffers (e.g., low salt buffer and high salt buffer)
-
Shaking incubator or overhead stirrer
Procedure:
-
Resin Preparation: Wash the epoxy-activated resin with distilled water according to the manufacturer's instructions to remove any preservatives. Equilibrate the resin with the high salt coupling buffer.
-
Enzyme Solution: Prepare the enzyme solution in the high salt coupling buffer. The high ionic strength promotes hydrophobic interactions that bring the enzyme and support into close proximity before the covalent bond forms.
-
Coupling Reaction: Mix the equilibrated resin with the enzyme solution (e.g., 1 g of wet resin per 10 mL of enzyme solution).
-
Incubate the mixture overnight at a low temperature (e.g., 4 °C) with gentle agitation (e.g., on a shaker or with an overhead stirrer). This allows the covalent bonds to form between the enzyme's surface nucleophiles (like lysine residues) and the epoxy groups on the resin.
-
Monitoring: Periodically take small samples of the supernatant and measure the protein concentration or enzyme activity. The immobilization progress can be followed by the decrease of activity/protein in the supernatant.
-
Blocking: After the coupling is complete, filter the resin and wash it with buffer. Add the blocking solution and incubate for 2-4 hours at room temperature. This step deactivates any remaining reactive epoxy groups on the support, preventing non-specific adsorption later.
-
Final Washing: Wash the immobilized enzyme extensively with alternating low salt and high salt buffers to remove any non-covalently bound enzyme.
-
Storage: Store the immobilized enzyme in a suitable buffer, often with a preservative (e.g., 20% ethanol or 0.02% sodium azide), at 4 °C.
Protocol 3: Cofactor (NADH) Regeneration System Setup
This diagram illustrates the coupled reaction for regenerating NADH using formate dehydrogenase (FDH).
Caption: Coupled enzyme system for NADH cofactor regeneration.
Section 4: References
-
Wikipedia. (n.d.). Membrane reactor. Retrieved January 9, 2026, from
-
Creative Peptides. (n.d.). Chiral Amino Acids Synthesis. Retrieved January 9, 2026, from
-
Contente, M. L., & Paradisi, F. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering, 4(10), 1765-1778. DOI:10.1039/C9RE00301K. Retrieved January 9, 2026, from
-
ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved January 9, 2026, from
-
Nájera, C., & Yus, M. (2014). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 114(3), 1650-1713. ACS Publications. Retrieved January 9, 2026, from
-
PMCID: PMC11265882. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Retrieved January 9, 2026, from
-
MDPI. (2025). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Retrieved January 9, 2026, from
-
BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service. Retrieved January 9, 2026, from
-
PMCID: PMC5765481. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH. Retrieved January 9, 2026, from
-
International Journal of Advanced Chemistry Research. (n.d.). Sustainable synthesis of fine chemicals using biocatalysis. Retrieved January 9, 2026, from
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved January 9, 2026, from
-
ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved January 9, 2026, from
-
PMCID: PMC3730221. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved January 9, 2026, from
-
ResearchGate. (2025). Recent trends in industrial resource manufacturing processes using biocatalysts. Retrieved January 9, 2026, from
-
Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Retrieved January 9, 2026, from
-
Taylor & Francis Online. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. Retrieved January 9, 2026, from
-
PubMed. (2018). Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. Retrieved January 9, 2026, from
-
Applied Catalysts. (2023). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. Retrieved January 9, 2026, from _
-
SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved January 9, 2026, from
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved January 9, 2026, from
-
Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved January 9, 2026, from
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved January 9, 2026, from
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ResearchGate. (n.d.). (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Retrieved January 9, 2026, from
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PMCID: PMC4700737. (2016). Biocatalysis for Biobased Chemicals. PubMed Central. Retrieved January 9, 2026, from
-
Semantic Scholar. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved January 9, 2026, from
-
PMCID: PMC7503417. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Retrieved January 9, 2026, from
-
PMCID: PMC12443048. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. NIH. Retrieved January 9, 2026, from
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Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved January 9, 2026, from
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Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved January 9, 2026, from
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American Chemical Society. (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. Retrieved January 9, 2026, from
-
Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Retrieved January 9, 2026, from
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PMCID: PMC8313337. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. NIH. Retrieved January 9, 2026, from
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ResearchGate. (n.d.). Challenges and strategy for the cross-coupling of chiral amino acids.... Retrieved January 9, 2026, from
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合成生物学. (n.d.). A review on enzyme-catalyzed synthesis of chiral amino acids. Retrieved January 9, 2026, from
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PubMed. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved January 9, 2026, from
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Taylor & Francis Online. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved January 9, 2026, from
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American Pharmaceutical Review. (n.d.). Addressing the Challenges in Downstream Processing Today and Tomorrow. Retrieved January 9, 2026, from
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PMCID: PMC10793139. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. NIH. Retrieved January 9, 2026, from
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53Biologics. (2025). Downstream Processing Challenges in Biologics Manufacturing. Retrieved January 9, 2026, from
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Technical Support Center: Degradation Pathways of Aminocyclopentene Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminocyclopentene carboxylic acids. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of studying the degradation pathways of this unique class of molecules. The inherent reactivity of the cyclopentene ring, coupled with the amino acid functionality, presents specific stability challenges that require careful consideration in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aminocyclopentene carboxylic acids?
A1: Aminocyclopentene carboxylic acids are susceptible to several degradation pathways due to the presence of a double bond, an amino group, and a carboxylic acid. The primary pathways include hydrolysis, oxidation, photolysis, and thermal degradation.[1][2] The double bond in the cyclopentene ring is a key site for oxidative attack and photolytic reactions, which can lead to a different degradation profile compared to saturated cyclic amino acids.
Q2: My aminocyclopentene carboxylic acid derivative shows significant degradation in an aqueous solution at neutral pH. What could be the cause?
A2: While many amino acids are relatively stable at neutral pH, the aminocyclopentene moiety can be susceptible to hydrolysis. Tautomerization of the aminocyclopentene can form an enamine or imine intermediate, which can then undergo hydrolysis to yield a ketone or aldehyde derivative and the corresponding amine.[3][4] This process can be catalyzed by trace amounts of acid or base in your solution. It is also possible that dissolved oxygen is causing oxidative degradation, even without the addition of an oxidizing agent.
Q3: What are the best practices for storing aminocyclopentene carboxylic acid derivatives to minimize degradation?
A3: To ensure the long-term stability of your compounds, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Inert Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent oxidation of the double bond and the amino group.
-
Light Protection: Use amber vials or store in the dark to prevent photolytic degradation.
-
Moisture Control: Store in a desiccated environment to prevent hydrolysis.
Q4: I am observing multiple peaks in my HPLC analysis of a forced degradation sample. How can I identify which peaks are degradation products?
A4: Differentiating degradation products from other peaks requires a systematic approach. A diode array detector (DAD) can provide UV spectra for each peak, which can help in initial characterization. The most definitive method is to use liquid chromatography-mass spectrometry (LC-MS).[5][6] The mass-to-charge ratio (m/z) of the parent compound will decrease or increase depending on the degradation pathway (e.g., decarboxylation will decrease the mass, while oxidation will increase it). Comparing the mass spectra of the peaks in your stressed sample to that of your unstressed control will help identify the degradation products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Unexpected Peaks in HPLC Chromatogram
| Observation | Possible Cause | Troubleshooting Steps |
| New peaks appear in a sample stored at room temperature. | 1. Hydrolytic Degradation: Tautomerization to an enamine followed by hydrolysis.[3][4] 2. Oxidative Degradation: Reaction with atmospheric oxygen. | 1. Analyze by LC-MS: Look for masses corresponding to hydrolyzed or oxidized products. 2. Buffer pH: Ensure the pH of your solution is stable and appropriate for your compound. 3. Degas Solvents: Use degassed solvents for sample preparation and HPLC mobile phases. |
| Peak splitting or broadening. | 1. On-column Degradation: The compound may be unstable on the stationary phase. 2. Isomerization: The stress conditions may have led to the formation of stereoisomers or constitutional isomers. 3. Poor Chromatography: Issues with the mobile phase, column, or instrument.[7][8] | 1. Change Column/Mobile Phase: Try a different stationary phase or adjust the mobile phase pH. 2. Chiral HPLC: If stereoisomers are suspected, use a chiral column for separation.[9][10] 3. System Check: Run a system suitability test with a stable standard to rule out instrument issues. |
| Loss of main peak area with no corresponding new peaks. | 1. Formation of Insoluble Degradants: Degradation products may be precipitating out of the solution. 2. Formation of Non-UV Active Degradants: The degradants may not have a chromophore. 3. Adsorption to Vial/Column: The compound or its degradants may be adsorbing to surfaces. | 1. Visual Inspection: Check for any precipitate in your sample vial. 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 3. Change Vial Type: Use silanized glass vials to minimize adsorption. |
Inconsistent Degradation Rates
| Observation | Possible Cause | Troubleshooting Steps |
| High variability between replicate experiments. | 1. Inconsistent Stress Conditions: Fluctuations in temperature, light intensity, or reagent concentration. 2. Sample Heterogeneity: The starting material may not be homogenous. 3. Inconsistent Sample Preparation: Variations in sample handling and preparation. | 1. Monitor Stress Conditions: Use calibrated equipment and monitor conditions throughout the experiment. 2. Homogenize Sample: Ensure the initial batch of the compound is well-mixed. 3. Standardize Procedures: Use a detailed, standardized protocol for sample preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an aminocyclopentene carboxylic acid derivative. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
1. Sample Preparation:
-
Prepare a stock solution of the aminocyclopentene carboxylic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a temperature below its melting point (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Time Points:
-
Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of the compound and should be determined through preliminary experiments.
4. Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic samples).
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-UV/MS Analysis
Instrumentation:
-
HPLC system with a diode array detector and a mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 20 minutes. This should be optimized for your specific compound and its degradants.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Monitor at a wavelength where the parent compound has maximum absorbance.
-
MS: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes the expected masses of the parent compound and its degradation products.
-
Visualizations
Hypothesized Degradation Pathways
The following diagrams illustrate the potential degradation pathways of aminocyclopentene carboxylic acids under various stress conditions. These are based on established chemical principles of related functional groups, as direct literature on this specific class of compounds is limited.
Caption: Hypothesized degradation pathways for aminocyclopentene carboxylic acids.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products | Key Reactive Moiety |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Keto/aldehyde derivatives, ring-opened products | Enamine/imine tautomer |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Keto/aldehyde derivatives, ring-opened products | Enamine/imine tautomer |
| Oxidative Degradation | 3-30% H₂O₂, RT | Epoxides, diols, ring-opened products (aldehydes, carboxylic acids) | Cyclopentene double bond, amino group |
| Thermal Degradation | >60°C (solid state or solution) | Decarboxylated and deaminated products, polymerized material | Carboxylic acid, amino group |
| Photolytic Degradation | UV/Vis light (ICH Q1B) | Dimers, isomers, photo-oxidized products | Cyclopentene double bond |
References
-
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]
-
Guy, M., & Vlach, J. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. [Link]
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Ng, M. Y., Nelson, J., Taatjes, C. A., Osborn, D. L., & Meloni, G. (2008). Enol Formation and Ring-Opening in OH-Initiated Oxidation of Cycloalkenes. The Journal of Physical Chemistry A, 112(47), 12096-12105. [Link]
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Bowman, R. M., Calvo, C., McCullough, J. J., Rasmussen, P. W., & Snyder, F. F. (1972). Photoadditions of 2-cyclohexenone derivatives to cyclopentene. Stereochemistry. The Journal of Organic Chemistry, 37(13), 2084-2091. [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
- Ashenhurst, J. (2025). Enamines. Master Organic Chemistry.
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- Slideshare. (n.d.).
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- LSU School of Medicine. (n.d.).
- The Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube.
- LibreTexts Chemistry. (2023, August 29).
- Beilstein Journals. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 17, 1-20.
- LibreTexts Biology. (2023).
- LibreTexts Chemistry. (2022, April 26). 10.
- Guy, M., & Vlach, J. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36.
- Lee, J. Y., & Kim, K. R. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 235, 115632.
- ACS Publications. (n.d.). Synthesis of cyclic and acyclic enol ethers (vinyl ethers).
- Amino acid degrad
- Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.
- Fiveable. (n.d.). Cyclopentene Definition - Organic Chemistry Key Term.
- Li, H., Zhao, J., & Li, Y. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: an inducement to lose internal amino-acid residues. Journal of the American Society for Mass Spectrometry, 18(3), 473-484.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2023). International Journal of Molecular Sciences, 24(1), 1.
- Bajaj, S., Singla, D., & Sakhuja, N. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 128-135.
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- LibreTexts Biology. (2025, August 28). 18.
- Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Moof University. (2016, May 15). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA [Video]. YouTube.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(4), 1863-1868.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(7), 3569-3575.
- Chad's Prep®. (n.d.).
- Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351.
- Journal of Chromatography B. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology.
- Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
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Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
An expert guide to selecting the optimal analytical method for a critical chiral building block.
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective extends beyond merely presenting protocols; it is to empower fellow scientists to make informed, strategic decisions in their analytical endeavors. The chiral purity of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a constrained amino acid analogue, is a critical quality attribute that directly impacts its function as a pharmaceutical intermediate.[1] Its stereochemistry is fundamental to its biological activity. Therefore, the accurate and precise determination of its enantiomeric excess (e.e.) is not just a procedural step but a cornerstone of quality control and synthetic success.
This guide provides a comprehensive comparison of the principal analytical techniques for this purpose. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, focusing on the causality behind experimental choices to ensure robust and reliable results.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard
Chiral HPLC is frequently the method of choice for its high resolution, reproducibility, and direct analysis capabilities, often without the need for derivatization.[2] The technique's success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.
The Mechanism of Chiral Recognition
Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes for each enantiomer results in different retention times.[2] For a molecule like this compound, which contains a primary amine and a carboxylic acid, crown ether-based and polysaccharide-based CSPs are excellent starting points.[3][4] Crown ether phases, in particular, are highly effective for resolving primary amines through specific host-guest interactions.
Experimental Protocol: Chiral HPLC with a Crown Ether-Based CSP
This protocol is based on a validated method for a structurally analogous compound, demonstrating its direct applicability.[4]
Objective: To achieve baseline separation of the (1R,4S) and (1S,4R) enantiomers and quantify the enantiomeric excess.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
Perchloric acid (70%)
-
Sodium perchlorate monohydrate
-
HPLC-grade water
-
Chiral column: Daicel CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm) or similar
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare an aqueous solution of 50mM sodium perchlorate. Adjust the pH to 2.0 using perchloric acid. This acidic mobile phase ensures the amine and carboxylic acid groups are protonated, which is crucial for the interaction mechanism with the crown ether CSP.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
HPLC System Configuration:
-
Column: Daicel CROWNPAK® CR(+)
-
Mobile Phase: 50mM Sodium Perchlorate (pH 2.0)
-
Flow Rate: 0.8 mL/min (Note: Chiral separations often benefit from lower flow rates to maximize resolution[5])
-
Column Temperature: 25 °C (Maintain a stable temperature for reproducible retention times[5])
-
Detection: UV at 210 nm (where the molecule absorbs)
-
Injection Volume: 5 µL
-
-
Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to confirm the identity and resolution of the two enantiomer peaks.
-
Inject the sample and integrate the peak areas for the (1R,4S) and (1S,4R) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100[6]
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for e.e. determination by Chiral HPLC.
Section 2: Chiral Gas Chromatography (GC) — High Sensitivity via Derivatization
Chiral GC is a powerful technique renowned for its high sensitivity and resolving power. For non-volatile analytes like amino acids, derivatization is a mandatory prerequisite to increase volatility and thermal stability for passage through the GC system.
The Principle of Chiral GC Separation
This method involves a two-step achiral derivatization of the amino acid, followed by separation of the now-volatile enantiomers on a chiral stationary phase. The derivatization must be carefully controlled to prevent racemization, which would lead to an inaccurate e.e. determination.[7]
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess following a two-step derivatization procedure.
Materials:
-
This compound sample
-
Derivatization reagents: Methanolic HCl (for esterification), and Trifluoroacetic anhydride (TFAA) (for acylation)
-
GC-grade solvents (e.g., dichloromethane)
-
Chiral GC column (e.g., Chirasil®-L-Val)
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Methodology:
-
Derivatization (Two-Step):
-
Esterification: React the sample with methanolic HCl to convert the carboxylic acid group to its methyl ester. This step is crucial for increasing volatility.
-
Acylation: Subsequently, react the amino group with TFAA. This blocks the polar N-H group, preventing peak tailing and further enhancing volatility. It is critical to perform these steps under controlled conditions to avoid racemization.[7]
-
-
Sample Preparation: After derivatization, evaporate the reagents under a stream of nitrogen and redissolve the residue in dichloromethane for injection.
-
GC System Configuration:
-
Column: Chirasil®-L-Val (25 m x 0.25 mm) or similar amino acid derivative-based CSP[8][9]
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min. (This program must be optimized for the specific derivatives).
-
-
Analysis and Quantification: Inject the derivatized sample. The two enantiomers will elute at different times. Calculate the e.e. based on the integrated peak areas.
Workflow for Chiral GC Analysis
Caption: Workflow for e.e. determination by Chiral GC.
Section 3: NMR Spectroscopy — A Non-Separative Approach
NMR spectroscopy offers a fundamentally different and powerful method for e.e. determination that does not require chromatographic separation.[10] The strategy involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a pure chiral derivatizing agent (CDA).
The Principle of NMR-Based e.e. Determination
Diastereomers have distinct physical properties and, critically, non-identical NMR spectra.[10] By reacting the analyte with a single enantiomer of a CDA, such as Mosher's acid chloride, two diastereomers are formed. These will exhibit at least one pair of signals at different chemical shifts in the ¹H, ¹⁹F, or ³¹P NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers.[11]
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
Objective: To form diastereomers in situ and determine their ratio via ¹H NMR signal integration.
Materials:
-
This compound sample (esterified, e.g., methyl ester, for better solubility and reactivity)
-
Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)
-
Deuterated solvent (e.g., CDCl₃)
-
Non-nucleophilic base (e.g., pyridine or triethylamine)
-
NMR spectrometer
Methodology:
-
Derivatization: In an NMR tube, dissolve the methyl ester of the amino acid sample in CDCl₃. Add a slight excess of (R)-MTPA-Cl and a base. The reaction forms the corresponding diastereomeric MTPA amides.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 400 MHz or greater) is advantageous for better signal dispersion.
-
Spectral Analysis:
-
Identify a proton in the molecule that is in a different chemical environment in the two diastereomers. Protons close to the newly formed stereocenter are often good candidates.
-
Look for a pair of well-resolved signals (e.g., singlets, doublets) corresponding to this proton in each diastereomer.
-
-
Quantification: Carefully integrate the two distinct signals. The ratio of these integrals gives the enantiomeric ratio, from which the e.e. can be calculated.
Logical Flow for NMR-based e.e. Determination
Caption: Logical flow of NMR-based e.e. analysis.
Comparative Performance & Recommendations
The optimal method is dictated by the specific analytical needs, including required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Physical separation of enantiomers | Physical separation of derivatives | Spectral distinction of diastereomers |
| Derivatization | Often not required[2] | Mandatory | Mandatory[10] |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL) | Lower (mg scale) |
| Resolution | Excellent | Excellent | Dependent on CDA and field strength |
| Method Dev. Time | Moderate (column screening) | Lengthy (derivatization optimization) | Can be rapid |
| Sample Throughput | High | Moderate | Low to Moderate |
| Key Advantage | Direct, robust, and reproducible | Highest sensitivity | No chromatographic separation needed |
| Key Disadvantage | High cost of chiral columns[2] | Potential for racemization during prep[7] | Lower sensitivity, signal overlap issues |
Recommendations
-
For routine Quality Control (QC) and release testing: Chiral HPLC is the undisputed choice. Its robustness, high precision, and ability to directly analyze the compound make it ideal for validated methods in a regulated environment.
-
For trace-level impurity analysis or when high sensitivity is paramount: Chiral GC-MS is the most powerful option, provided the derivatization protocol is rigorously optimized and validated to prevent racemization.
-
For rapid screening in a research/discovery setting or for structural confirmation: NMR with a CDA is exceptionally useful. It can provide a quick assessment of enantiopurity, often in under 15 minutes, without the need for extensive method development.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most fitting strategy to ensure the chiral integrity of this compound.
References
-
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. [Link]
-
New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]
-
A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31P NMR and Parallel Reaction Monitoring. ACS Publications. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
-
Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of ChemTech Applications. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Enantioselective Preparation of Cyclopentene-Based Amino Acids With Quaternary Carbon Center. Supporting Information. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a chiral, non-proteinogenic amino acid that serves as a critical building block in synthetic organic chemistry and pharmaceutical development. Its precise stereochemistry is fundamental to the efficacy and safety of the active pharmaceutical ingredients (APIs) it helps to form. Consequently, robust and validated analytical methods are imperative to ensure its identity, purity, and concentration. The presence of its enantiomer, (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, and other potential process-related impurities must be rigorously controlled.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and quantification of this compound. We will explore the underlying principles of each technique, present objective comparisons supported by representative experimental data, and provide detailed validation protocols grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Pillar 1: Foundational Principles of Method Selection
The analytical strategy for a chiral amino acid like this compound must address three core challenges:
-
Quantification: Accurately measuring the amount of the target analyte.
-
Impurity Profiling: Detecting and quantifying any process-related impurities or degradation products.
-
Chiral Purity: Specifically quantifying the desired enantiomer in the presence of its stereoisomer.
The choice of analytical technique is dictated by the intended purpose of the analysis. For instance, a simple assay for bulk material may have different requirements than a method for detecting trace-level impurities.
The Challenge of Detection
Like most amino acids, this molecule lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at typical wavelengths (e.g., >220 nm) insensitive and impractical.[1] To overcome this, two primary strategies are employed: derivatization to attach a chromophoric or fluorophoric tag, or the use of universal detection methods like mass spectrometry.
Pillar 2: Comparative Analysis of Key Methodologies
We will compare three primary analytical approaches: Reversed-Phase HPLC with Pre-column Derivatization (UV and Fluorescence Detection), Chiral HPLC for enantiomeric separation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultimate specificity and sensitivity.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This is the most common and accessible technique for amino acid analysis in quality control laboratories.[2] The principle involves reacting the primary amine group of the amino acid with a derivatizing agent prior to injection onto the HPLC system.
-
Expertise & Experience: Pre-column derivatization is generally preferred over post-column as it allows for the separation of derivatized by-products and provides greater flexibility in gradient elution.[3] The choice of derivatizing agent is critical.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindoles.[1][2] This is an excellent choice for high-sensitivity fluorescence detection.
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A popular reagent (used in the Waters AccQ•Tag™ system) that reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives that are also UV-active.[4] This offers versatility.
-
Workflow for HPLC with Pre-Column Derivatization
Caption: Automated Pre-Column Derivatization and HPLC Workflow.
Method 2: Chiral HPLC for Enantiomeric Purity
For a chiral molecule, ensuring enantiomeric purity is a non-negotiable regulatory requirement. This necessitates a method capable of separating the (1R,4S) and (1S,4R) enantiomers.
-
Expertise & Experience: Direct separation on a Chiral Stationary Phase (CSP) is the industry standard. The choice of CSP is paramount and often requires screening. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds, including amines and acids.[5] Crown ether-based CSPs are particularly well-suited for separating primary amines.[6] The mobile phase is typically non-polar (e.g., hexane/ethanol) for polysaccharide CSPs or acidic aqueous for crown ether phases.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for trace-level analysis and for complex matrices.[4][7] It does not require derivatization for detection, as it measures the mass-to-charge ratio of the analyte.
-
Trustworthiness: The use of Selected Reaction Monitoring (SRM) provides a self-validating system. In SRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering virtually eliminates interferences, ensuring the highest level of specificity. For structurally similar compounds, chromatographic separation prior to MS detection is still essential.[7]
Logical Flow for Method Validation
Caption: The lifecycle of analytical method validation.
Pillar 3: Performance Comparison & Validation Data
The following tables summarize representative performance data for the compared methods. These values are based on typical results for similar amino acid analyses and serve as a benchmark.[6][8][9] Actual performance must be experimentally verified for this compound.
Table 1: Comparison of Analytical Methodologies
| Feature | RP-HPLC (OPA/FLD) | Chiral HPLC (UV) | LC-MS/MS (SRM) |
| Primary Use | Assay, Impurity Quantification | Enantiomeric Purity | Trace Impurities, Complex Matrix |
| Principle | Fluorescence of derivative | Chiral recognition on CSP | Mass-to-charge ratio |
| Specificity | Good | Excellent (for enantiomers) | Superior |
| Sensitivity | High (pmol) | Moderate (ng-µg on column) | Very High (fmol-pmol) |
| Requires Derivatization | Yes | No (but may improve peak shape) | No |
| Relative Cost | |||
| Key Advantage | High sensitivity, common equip. | Direct enantiomer separation | Unmatched specificity |
| Key Limitation | Indirect; derivatization adds step | CSP can be expensive/sensitive | High equipment cost/complexity |
Table 2: Representative Validation Parameters (Assay Method via RP-HPLC)
Validation of an assay method falls under Category I as defined by USP <1225>.[10][11]
| Parameter | Acceptance Criteria (Typical) | Representative Result |
| Specificity | Peak is pure and resolved from impurities/enantiomer | Peak purity > 99.5% by DAD. No interference from placebo or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of nominal concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% (across 3 levels) |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% (n=6) |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.1% (different day, analyst) |
Experimental Protocols
Protocol 1: Assay and Impurity Analysis by RP-HPLC with AQC Derivatization
This protocol is designed as a quantitative method for the main component and is guided by the principles outlined in ICH Q2(R1).[12][13][14]
-
Instrumentation: HPLC with Quaternary Pump, Autosampler with automated derivatization capability, Column Heater, and Fluorescence Detector.
-
Chromatographic Conditions:
-
Column: Waters AccQ•Tag Ultra C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: AccQ•Tag Ultra Eluent A
-
Mobile Phase B: AccQ•Tag Ultra Eluent B
-
Flow Rate: 0.7 mL/min
-
Column Temp: 45 °C
-
Detection (FLD): λex = 266 nm, λem = 473 nm
-
Injection Volume: 1 µL
-
-
Reagents:
-
Diluent: 0.1 M HCl
-
Derivatization: Waters AccQ•Tag Ultra Derivatization Kit
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Diluent.
-
Create a working standard at 0.1 mg/mL by diluting the stock.
-
-
Sample Preparation:
-
Prepare the sample at a target concentration of 0.1 mg/mL in Diluent.
-
-
Automated Derivatization Procedure (in autosampler):
-
To 10 µL of standard or sample solution, add 70 µL of Borate Buffer.
-
Add 20 µL of reconstituted AccQ•Fluor Reagent.
-
Mix and incubate for 1 minute at 55 °C.
-
Inject 1 µL of the reaction mixture.
-
-
Validation - Specificity: Analyze blank, placebo, reference standard, sample, and sample spiked with the (1S,4R) enantiomer and known impurities to demonstrate resolution.
-
Validation - Linearity: Prepare standards at five concentrations covering 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Perform linear regression of peak area vs. concentration.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the (1S,4R) enantiomer in the presence of the (1R,4S) active substance. This falls under Category II (limit tests) of the USP guidelines.[10]
-
Instrumentation: HPLC with Isocratic Pump, UV Detector.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® IE, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP)
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 25 °C
-
Detection (UV): 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Prepare a resolution solution containing both (1R,4S) and (1S,4R) enantiomers (e.g., at 0.5 mg/mL each).
-
The resolution between the two enantiomer peaks must be ≥ 2.0.
-
-
Validation - Limit of Quantitation (LOQ):
-
Determine the LOQ for the (1S,4R) enantiomer. This is the concentration that can be reliably quantified with acceptable precision and accuracy.
-
A typical acceptance criterion is a signal-to-noise ratio of ~10, with RSD ≤ 10% and recovery of 80-120%.
-
-
Validation - Accuracy at the Limit: Spike the main component sample with the undesired enantiomer at the specification limit (e.g., 0.15%) and assess recovery.
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach. No single method can provide all the necessary quality attributes. A robust quality control strategy will typically involve:
-
An RP-HPLC method with derivatization for accurate assay and quantification of achiral impurities.
-
A dedicated chiral HPLC method to control enantiomeric purity.
-
An LC-MS/MS method may be developed for characterization, structure elucidation of unknown impurities, or for release testing of intermediates where high sensitivity is required.
Each method must be validated according to its intended purpose, following the rigorous framework provided by ICH and USP guidelines to ensure that the data generated is reliable, reproducible, and defensible from a regulatory standpoint. The protocols and data presented in this guide serve as a comprehensive starting point for developing and validating such methods.
References
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Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Available from: [Link]
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Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Available from: [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites. Available from: [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2019). LCGC North America. Available from: [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). B.A. Sciences. Available from: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of Biomolecular Techniques. Available from: [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2012). PubMed. Available from: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]
-
Validation of an HPLC method for the determination of amino acids in feed. (2015). Journal of The Serbian Chemical Society. Available from: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2023). Investigations of a Dog. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available from: [Link]
-
Validation of an HPLC method for the determination of amino acids in feed. (2015). ResearchGate. Available from: [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2002). PubMed. Available from: [Link]
-
Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. (2024). Plant Methods. Available from: [Link]
-
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (2014). International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. Available from: [Link]
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A Senior Application Scientist's Guide to Chiral Building Blocks: (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid in Focus
For the discerning researcher in drug discovery and development, the selection of the right chiral building block is a critical decision that profoundly influences the trajectory of a synthetic campaign. These stereochemically defined scaffolds are the architectural cornerstones upon which the efficacy and safety of novel therapeutics are built. This guide offers an in-depth comparison of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a conformationally constrained amino acid, with other prominent classes of chiral building blocks. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you to make informed decisions in your molecular design.
The Strategic Value of this compound
This compound is a non-proteinogenic amino acid that offers a unique combination of structural rigidity and versatile functionality. Its cyclopentene core introduces a significant conformational constraint, which can be highly advantageous in the design of peptidomimetics and other molecules intended to interact with specific biological targets.[1][2] This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.
The primary amine and carboxylic acid functionalities provide convenient handles for peptide coupling and other derivatizations, while the alkene moiety allows for a range of chemical transformations. This trifecta of features makes it a valuable synthon, particularly in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anti-cancer properties.[3]
A Comparative Analysis of Key Chiral Building Blocks
The landscape of chiral building blocks is vast and diverse.[4] To provide a practical framework for comparison, we will examine this compound alongside several other widely employed chiral scaffolds: pyrrolidines, azetidines, cyclobutanes, and β-lactams.
| Building Block Class | Key Structural Features & Advantages | Representative Applications |
| This compound | Conformationally constrained cyclopentene ring; bifunctional (amine and carboxylic acid); alkene for further modification. | Carbocyclic nucleosides (e.g., Abacavir), peptidomimetics. |
| Chiral Pyrrolidines | Saturated five-membered nitrogen heterocycle; often derived from natural amino acids (e.g., proline); versatile scaffolds for catalysis and drug design. | Antiviral drugs, organocatalysts, CNS agents.[5][6] |
| Chiral Azetidines | Strained four-membered nitrogen heterocycle; unique conformational properties; can act as proline mimics. | Antibacterials, enzyme inhibitors, peptidomimetics.[7][8] |
| Chiral Cyclobutanes | Conformationally restricted four-membered carbocycle; can induce specific secondary structures in peptides. | Peptidomimetics, foldamers, dipeptide isosteres.[9][10] |
| Chiral β-Lactams | Strained four-membered cyclic amide; versatile synthetic intermediate due to ring strain; core of many antibiotics. | Antibiotics (penicillins, cephalosporins), synthons for amino acids and other heterocycles. |
Case Study 1: Synthesis of Carbocyclic Nucleosides with a Cyclopentenyl Synthon
The synthesis of the potent anti-HIV drug Abacavir is a prime example of the utility of a derivative of this compound. The key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, provides the necessary stereochemistry and functionality for the convergent synthesis of the drug.[11]
Experimental Protocol: Synthesis of Abacavir
The synthesis of Abacavir from (1S,4R)-4-amino-2-cyclopentene-1-methanol involves the condensation with a substituted pyrimidine followed by cyclization to form the purine ring system.
Step 1: Condensation
N-(5-amino-4,6-dichloropyrimidin-2-yl)acetamide is formylated with formic acid in acetic anhydride. The resulting formamide is then condensed with (1S,4R)-4-amino-2-cyclopentene-1-methanol in the presence of a base like triethylamine in ethanol to yield the substituted pyrimidine.
Step 2: Cyclization and Final Modification
The substituted pyrimidine undergoes cyclization with diethoxymethyl acetate to form the purine ring. The final step involves the displacement of the chloro group with cyclopropylamine in refluxing n-butanol to afford Abacavir. A yield of 98% has been reported for the final amination step.[1]
Caption: Convergent synthesis of Abacavir.
Case Study 2: Synthesis of Carbocyclic Nucleosides via Enzymatic Resolution of a Lactam
An alternative and powerful strategy for accessing chiral carbocyclic nucleosides involves the use of a bicyclic γ-lactam, often referred to as Vince Lactam. This approach relies on enzymatic kinetic resolution to establish the crucial stereocenter.[12]
Experimental Protocol: Synthesis of (+)-Carbovir from Racemic Vince Lactam
Step 1: Enzymatic Kinetic Resolution
Racemic Vince lactam is dissolved in a phosphate buffer (pH 7.5), and a cell-free extract containing a (-)-γ-lactamase is added. The enzyme selectively hydrolyzes the (-)-enantiomer, leaving the desired (+)-Vince lactam unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved. The unreacted (+)-Vince lactam is then extracted with an organic solvent.[12]
Step 2: Protection and Reduction
The isolated (+)-Vince lactam is protected with a Boc group. Subsequent reduction of the lactam carbonyl, for example with sodium borohydride, yields the corresponding amino alcohol.[12]
Step 3: Coupling and Deprotection
The protected amino alcohol is then coupled with a suitable purine base, such as 2-amino-6-chloropurine. The final steps involve deprotection of the Boc group to afford (+)-Carbovir.[12]
Caption: Chemoenzymatic synthesis of (+)-Carbovir.
Comparative Performance and Mechanistic Insights
The choice between a pre-functionalized chiral building block like the derivative of this compound and a strategy involving enzymatic resolution of a racemic precursor like Vince lactam depends on several factors:
-
Stereochemical Control: The use of a pre-defined chiral synthon offers a direct and often highly stereospecific route to the target molecule. In contrast, enzymatic resolutions, while powerful, may require careful optimization to achieve high enantiomeric excess and yields.
-
Synthetic Convergence: Both approaches allow for a convergent synthesis, which is generally more efficient for complex molecules.
-
Availability and Cost: The commercial availability and cost of the starting chiral building block versus the racemic precursor and the enzyme can be a significant consideration in process development.
-
Versatility: Vince lactam is a versatile intermediate that can be used to synthesize a variety of carbocyclic nucleosides. The cyclopentenyl amino acid is also versatile, with the alkene functionality offering opportunities for further diversification.
The Role of Conformational Constraint in Other Chiral Building Blocks
The principle of using conformational constraint to enhance biological activity is not limited to cyclopentane derivatives. Other classes of chiral building blocks also leverage this concept:
-
Cyclobutane Amino Acids: These highly constrained building blocks can induce well-defined secondary structures, such as helices and turns, in peptides.[12][13] The cis/trans stereochemistry of the cyclobutane ring plays a crucial role in determining the folding pattern of the resulting peptide.[12]
-
Azetidine-2-carboxylic Acid: As a proline homologue, this four-membered ring amino acid introduces significant conformational constraints. However, peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts, which can impact the stability of ordered polypeptide conformations.[7]
-
Pyrrolidine Scaffolds: Derived from proline and other natural sources, chiral pyrrolidines are ubiquitous in medicinal chemistry. Their five-membered ring structure provides a balance of rigidity and flexibility, making them ideal scaffolds for a wide range of applications, including antiviral drugs and organocatalysts.[4][5]
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A Comparative Guide to the Biological Activity of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid Enantiomers
This guide provides an in-depth comparison of the biological activities of the enantiomers of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct pharmacological profiles of these stereoisomers, contrasting them with other modulators of the GABAergic system. We will explore their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: The Significance of Conformational Restriction in GABA Analog Design
The neurotransmitter GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS).[1] Its therapeutic potential is vast, spanning conditions like epilepsy, anxiety, and substance use disorders.[1][2] However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to non-selective interactions with various biological targets, including GABA receptors (GABAA, GABAB, and GABAC), GABA transporters (GATs), and the catabolic enzyme GABA transaminase (GABA-T).
To achieve target selectivity and improve therapeutic profiles, medicinal chemists have developed conformationally restricted GABA analogs. By incorporating the GABA backbone into cyclic structures, such as a cyclopentene ring, the rotational freedom of the molecule is limited, forcing it into a specific three-dimensional arrangement. This strategy has proven highly effective, as exemplified by the enantiomers of 4-aminocyclopent-2-enecarboxylic acid, which exhibit remarkably distinct and stereospecific biological activities.
The Dichotomous Pharmacology of 4-Aminocyclopent-2-enecarboxylic Acid Enantiomers
The spatial arrangement of the amino and carboxylic acid functional groups in the enantiomers of 4-aminocyclopent-2-enecarboxylic acid dictates their interaction with different components of the GABAergic system. This stereoselectivity underscores the importance of chiral purity in the development of GABAergic drugs.
The (+)-(1S,4R)-Enantiomer: A GABAA Receptor Agonist
The (+)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, also referred to in the literature as (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid, demonstrates significant activity as a GABAA receptor agonist.[3] Studies have shown it to be approximately twice as potent as GABA itself in functional assays, such as those using the isolated guinea-pig ileum.[3] Its rigid structure likely mimics the specific conformation that GABA adopts when binding to and activating the GABAA receptor ion channel.
In contrast, this enantiomer shows negligible activity as a GABA uptake inhibitor, highlighting its selectivity for the receptor.[3] This specificity is highly desirable in a therapeutic agent, as it minimizes off-target effects.
The (-)-(1R,4S)-Enantiomer: A Dual-Action GABA Modulator
The (-)-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid presents a more complex pharmacological profile, acting on two key regulators of GABAergic tone: GABA transporters and GABA transaminase.
-
Selective GABA Uptake Inhibition : This enantiomer is a potent and selective inhibitor of GABA uptake.[3] The reuptake of GABA from the synaptic cleft by GATs is a primary mechanism for terminating its neurotransmission.[1] By blocking this process, the (-)-(1R,4S) enantiomer prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. Its potency in inhibiting GABA uptake is comparable to that of racemic nipecotic acid, a well-characterized GABA uptake inhibitor.[3]
-
Reversible GABA Transaminase Inhibition : The (-)-(1R,4S) enantiomer, also referred to as ACC in some studies, has been identified as a reversible inhibitor of GABA transaminase (GABA-T).[4] GABA-T is the primary enzyme responsible for the degradation of GABA.[2] By inhibiting this enzyme, the compound increases the overall concentration of GABA in the brain.[5] This mechanism of action has shown therapeutic promise in the context of addiction, as systemic administration of this enantiomer has been found to block the expression of conditioned place preference to cocaine and nicotine in rats.[4]
The dual action of the (-)-(1R,4S) enantiomer as both a GABA uptake and a GABA-T inhibitor makes it a particularly interesting candidate for conditions characterized by deficient GABAergic neurotransmission.
Comparative Analysis with Alternative GABAergic Modulators
To fully appreciate the unique properties of the 4-aminocyclopent-2-enecarboxylic acid enantiomers, it is instructive to compare them with other well-known modulators of the GABA system.
GABA Uptake Inhibitors: A Comparison
| Compound | Target(s) | IC50 (GAT-1) | Mechanism | Reference(s) |
| (-)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | GATs | ~14 µM (comparable to racemic nipecotic acid) | Competitive Inhibition | [3][6] |
| (R)-Nipecotic Acid | GAT-1, GAT-2, GAT-3, BGT-1 | 14.4 µM | Substrate (False Transmitter) | [6][7] |
| Tiagabine | GAT-1 | 0.07 µM | Non-transportable Inhibitor | [1][6] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
As shown in the table, while the (-)-(1R,4S) enantiomer and nipecotic acid have similar potencies, their mechanisms of action may differ. Nipecotic acid is a substrate for the GABA transporter and can act as a "false transmitter," which can lead to complex pharmacological effects.[8] In contrast, more modern inhibitors like tiagabine are not transported, leading to a more direct and sustained inhibition of GABA uptake.[8] The (-)-(1R,4S) enantiomer's profile as a selective uptake inhibitor, coupled with its GABA-T activity, offers a unique therapeutic approach.
GABA Transaminase Inhibitors: A Comparison
| Compound | Target | Ki | Mechanism | Reference(s) |
| (-)-(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | GABA-T | Not explicitly determined, but demonstrated reversible inhibition | Reversible Inhibition | [4] |
| Vigabatrin (γ-vinyl-GABA) | GABA-T | 1 mM | Irreversible (Mechanism-Based) Inhibition | [9] |
| Valproic Acid | GABA-T, other targets | Weak inhibitor | Reversible Inhibition | [2] |
Note: Ki values can vary based on experimental conditions.
Vigabatrin is a potent, irreversible inhibitor of GABA-T, leading to a sustained increase in GABA levels.[2][9] While effective, this irreversible mechanism can also be associated with side effects.[10] The reversible inhibition demonstrated by the (-)-(1R,4S) enantiomer might offer a more controllable and potentially safer therapeutic window.
Visualizing the Mechanisms of Action
To conceptualize the distinct actions of these compounds, we can visualize their targets within the GABAergic synapse and the experimental workflows used to characterize them.
The GABAergic Synapse and Targets of Action
Caption: Targets of 4-aminocyclopent-2-enecarboxylic acid enantiomers in the GABAergic synapse.
Experimental Workflow for Characterization
Caption: Workflow for the pharmacological characterization of GABAergic compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and equipment.
Protocol 1: GABAA Receptor Binding Assay using [3H]muscimol
This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to compete with the radiolabeled agonist [3H]muscimol.[11]
Materials:
-
Rat brain cortex membranes (prepared and stored at -80°C)
-
Tris-citrate buffer (50 mM, pH 7.1)
-
[3H]muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for non-specific binding)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Thaw the frozen rat brain membranes on ice. Homogenize the membranes in ice-cold Tris-citrate buffer and centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer. Repeat this wash step three times to remove endogenous GABA. Finally, resuspend the pellet in a known volume of buffer to achieve a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In test tubes, prepare the following in triplicate:
-
Total Binding: 100 µL of [3H]muscimol (final concentration ~2-4 nM), 100 µL of buffer, and 800 µL of membrane suspension.
-
Non-specific Binding: 100 µL of [3H]muscimol, 100 µL of unlabeled GABA (final concentration ~100 µM), and 800 µL of membrane suspension.
-
Competition: 100 µL of [3H]muscimol, 100 µL of test compound (at various concentrations), and 800 µL of membrane suspension.
-
-
Incubation: Incubate the tubes at 4°C for 20 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for several hours. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [3H]GABA Uptake Assay in Rat Brain Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).[12]
Materials:
-
Rat brain (whole or specific regions)
-
Sucrose solution (0.32 M, ice-cold)
-
Krebs buffer (saturated with 95% O2/5% CO2)
-
[3H]GABA (specific activity ~80-100 Ci/mmol)
-
Aminooxyacetic acid (GABA-T inhibitor)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Filtration manifold
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 14,000 x g for 15 minutes to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in Krebs buffer containing aminooxyacetic acid (to prevent GABA metabolism).[12]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
180 µL of the synaptosomal suspension (30-80 µg protein).
-
50 µL of the test compound at various concentrations or buffer for total uptake. For non-specific uptake, use a known potent inhibitor like tiagabine at a high concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.
-
Initiation of Uptake: Add 20 µL of [3H]GABA (final concentration ~50 nM) to each well to initiate the uptake.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C with gentle agitation.
-
Termination and Filtration: Stop the uptake by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold Krebs buffer.
-
Quantification: Measure the radioactivity on the filters as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition of specific GABA uptake for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This is a spectrophotometric assay that measures the activity of GABA-T by coupling its reaction to a dehydrogenase that produces a detectable change in absorbance.[13][14]
Materials:
-
Purified GABA-T (e.g., from porcine or recombinant human source)
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-NADP+
-
Test compounds
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Setup: In a 96-well UV-transparent plate, prepare the following reaction mixtures:
-
Control (No Inhibition): Buffer, GABA, α-ketoglutarate, β-NADP+, SSADH, and GABA-T.
-
Test: Buffer, GABA, α-ketoglutarate, β-NADP+, SSADH, GABA-T, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate containing GABA-T and the test compound (or buffer) for a set time (e.g., 10 minutes) at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrates (GABA and α-ketoglutarate).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH. Take readings at regular intervals for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each condition. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion and Future Directions
The enantiomers of 4-aminocyclopent-2-enecarboxylic acid serve as a compelling illustration of stereochemistry's critical role in determining pharmacological activity. The (+)-(1S,4R)-enantiomer is a selective GABAA receptor agonist, while the (-)-(1R,4S)-enantiomer is a dual-action agent, inhibiting both GABA reuptake and GABA transaminase. This clear divergence in function highlights the distinct conformational requirements of their respective biological targets.
This comparative guide provides a framework for understanding and evaluating these and other conformationally restricted GABA analogs. The presented data and protocols offer researchers the tools to further investigate the therapeutic potential of these compounds. Future research should focus on obtaining more precise quantitative data for the (-)-(1R,4S)-enantiomer's inhibition of GABA-T, exploring its selectivity across different GABA transporter subtypes, and elucidating its in vivo efficacy in a broader range of neurological and psychiatric disorder models. The unique dual-action profile of the (-)-(1R,4S)-enantiomer, in particular, warrants further exploration as a novel therapeutic strategy for enhancing GABAergic tone.
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Wu, R., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1461-1470. [Link]
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Barrett, S., O'Brien, P., & Steffens, H. C. (2000). New route to 4-Aminocyclopent-2-en-1-ols: synthesis and enantioselective rearrangement of 4-Amino-substituted cyclopentene oxides. CAS号查询. [Link]
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Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs at a concentration of 0.05 mg/ml (2); 0.1 mg/ml (3); 0.5 mg/ml (4) and 1 mg/ml (5). (n.d.). ResearchGate. [Link]
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Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA saturation uptake assays using wild-type GAT1–eGFP-expressing HEK293S cells, in the absence (0 µM in blue) and the presence of tiagabine (0.125 µM in red, 0.25 µM in green and 0.5 µM in purple) without pre-incubation before uptake. (n.d.). ResearchGate. [Link]
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A Comparative Analysis of GABA Analogue Binding at Ionotropic and Metabotropic Receptors: A Guide for Neuropharmacology Researchers
In the landscape of neuropharmacology, gamma-aminobutyric acid (GABA) analogues represent a cornerstone of research into inhibitory neurotransmission and the development of therapeutics for a spectrum of neurological and psychiatric disorders.[1] As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA exerts its effects through two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2] The nuanced differences in how various analogues interact with these receptors are of paramount importance for drug discovery and the elucidation of fundamental neural pathways. This guide provides a comparative study of prototypical GABA analogues, offering quantitative binding data, a detailed experimental protocol for receptor binding assays, and a visualization of the pertinent signaling pathways to aid researchers in this dynamic field.
The Dichotomy of GABAergic Signaling: GABA-A vs. GABA-B Receptors
GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition.[3] Upon agonist binding, these receptors undergo a conformational change that opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuronal membrane and a rapid dampening of excitatory signals.[4] Conversely, GABA-B receptors are G-protein coupled receptors (GPCRs) that elicit a slower, more prolonged inhibitory response.[3][5] Their activation initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and the modulation of inwardly rectifying potassium (GIRK) and voltage-gated calcium channels.[5][6][7] This dual-receptor system allows for a fine-tuned regulation of neuronal excitability.
Comparative Binding Affinities of Selected GABA Analogues
The affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities of several key GABA analogues at GABA-A and GABA-B receptors, compiled from various radioligand binding studies. It is important to note that absolute values can vary depending on the specific receptor subunit composition, radioligand used, and experimental conditions.
Table 1: Binding Affinities of GABA-A Receptor Ligands
| Compound | Type | Receptor Target | Ki (nM) | IC50 (µM) |
| Muscimol | Agonist | GABA-A | 2-20 | 0.2 |
| Gaboxadol (THIP) | Agonist | GABA-A (extrasynaptic) | 124 (microscopic affinity) | - |
| Bicuculline | Antagonist | GABA-A | - | 2 |
Note: Ki and IC50 values are approximations derived from multiple sources and should be considered as representative rather than absolute. The affinity of Gaboxadol is notably higher at extrasynaptic δ-subunit containing receptors.[8]
Table 2: Binding Affinities of GABA-B Receptor Ligands
| Compound | Type | Receptor Target | Ki (nM) | IC50 (µM) |
| (-)-Baclofen | Agonist | GABA-B | 15 | 0.04 |
| Saclofen | Antagonist | GABA-B | - | 7.8 |
| Phaclofen | Antagonist | GABA-B | - | 76 |
Note: The (R)-(-)-enantiomer of baclofen is significantly more active than the (S)-(+)-enantiomer.[9] Saclofen is a more potent antagonist than phaclofen.[10][11][12]
Experimental Protocol: Radioligand Binding Assay for GABA Receptors
The following protocol provides a detailed methodology for a competitive radioligand binding assay, a fundamental technique to determine the affinity of unlabelled GABA analogues for their receptors. This protocol is a synthesized representation of standard practices in the field.[13][14]
I. Membrane Preparation (from rat brain tissue)
The rationale behind extensive washing is to remove endogenous GABA, which would otherwise compete with the radioligand and the test compounds, leading to an underestimation of their binding affinities.[13]
-
Homogenization: Homogenize whole rat brains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Resuspend the pellet in ice-cold deionized water and homogenize briefly. Centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this washing step at least twice.
-
Final Resuspension and Storage: Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Binding Assay
This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from the receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of radioligand (e.g., [³H]-Muscimol for GABA-A or [³H]-Baclofen for GABA-B).
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 mM GABA), and 50 µL of radioligand.
-
Test Compound: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes with gentle agitation to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Downstream Consequences: Signaling Pathways
Understanding the signaling cascades initiated by GABA receptor activation is crucial for predicting the physiological effects of different analogues. The following diagrams, rendered in Graphviz DOT language, illustrate the canonical signaling pathways for GABA-A and GABA-B receptors.
GABA-A Receptor Signaling Pathway
The activation of the GABA-A receptor leads to a direct influx of chloride ions, resulting in rapid hyperpolarization of the neuron.
Caption: GABA-B receptor activation and downstream signaling.
Conclusion
The differential binding affinities of GABA analogues to GABA-A and GABA-B receptors underscore the complexity and specificity of the GABAergic system. A thorough understanding of these interactions, facilitated by robust experimental techniques such as radioligand binding assays, is fundamental to the rational design of novel neurotherapeutics. By providing a framework for the comparative analysis of these compounds, this guide aims to empower researchers to advance our knowledge of GABAergic pharmacology and its profound implications for human health.
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Comparative Efficacy of Carbocyclic Nucleoside Analogues in Influenza Therapy: A Guide for Researchers
In the relentless pursuit of effective antiviral therapies, the emergence of drug-resistant viral strains necessitates a continuous exploration of novel chemical scaffolds. Among these, derivatives of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, which form the core of carbocyclic nucleoside analogues, have shown significant promise. This guide provides a comparative analysis of the efficacy of these derivatives against influenza virus, juxtaposed with established antiviral agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of compounds.
The Imperative for Novel Anti-Influenza Agents
Influenza viruses pose a persistent global health threat, with seasonal epidemics and the potential for pandemics. While several classes of antiviral drugs are available, their efficacy can be compromised by the rapid evolution of the virus, leading to resistance. This underscores the critical need for new antiviral agents with distinct mechanisms of action. Carbocyclic nucleoside analogues, which mimic natural nucleosides but lack the furanose oxygen, offer a robust scaffold that can be chemically modified to achieve potent and selective antiviral activity.
Mechanism of Action: A Tale of Two Polymerases
The primary mechanism by which many carbocyclic nucleoside analogues, such as Carbodine, exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] Once inside a host cell, these compounds are metabolized to their triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain. The incorporation of the carbocyclic analogue can lead to chain termination or introduce mutations that render the viral genome non-functional.[2][3]
This mechanism is distinct from the two main classes of currently approved influenza antivirals:
-
Neuraminidase Inhibitors (e.g., Oseltamivir): These drugs block the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[4][5][6][7] By preventing viral egress, neuraminidase inhibitors limit the spread of the infection within the respiratory tract.[5][6]
-
Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): This newer class of antivirals targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[8][9][10][11] This enzyme is responsible for "cap-snatching," a process where the virus steals the 5' cap structure from host cell messenger RNAs (mRNAs) to initiate the transcription of its own genome.[9] By inhibiting this process, these drugs effectively shut down viral gene expression and replication at a very early stage.[8][9]
-
RNA Polymerase Inhibitors (e.g., Favipiravir): Favipiravir is a broad-spectrum antiviral that also targets the viral RdRp.[2][12] It is converted into its active triphosphate form within the cell and is then recognized as a substrate by the viral RdRp, leading to the inhibition of viral RNA synthesis.[3][12][13]
Caption: Mechanisms of action for different classes of anti-influenza drugs.
Comparative Efficacy: An In Vitro Perspective
The in vitro efficacy of antiviral compounds is typically assessed by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50). A lower value indicates greater potency. The following table summarizes the reported in vitro activities of Carbodine and approved anti-influenza drugs against various influenza A and B virus strains.
| Compound | Target | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Reference(s) |
| Carbodine | RdRp | ~16.5 µM | ~16.5 µM | Not Reported | [1] |
| Oseltamivir Carboxylate | Neuraminidase | 0.81-4.91 nM | 0.67-0.96 nM | 13-60 nM | [5][14][15] |
| Baloxavir Acid | Cap-Dependent Endonuclease | 0.28-0.7 nM | 0.16-1.2 nM | 2.43-7.2 nM | [16][17][18] |
| Favipiravir | RdRp | 0.014-0.55 µg/mL (~0.09-3.5 µM) | 0.014-0.55 µg/mL (~0.09-3.5 µM) | 0.014-0.55 µg/mL (~0.09-3.5 µM) | [19][20] |
Note: IC50/EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
From the data, it is evident that the currently approved drugs, Oseltamivir and Baloxavir, exhibit significantly higher potency in vitro, with IC50 values in the nanomolar range, compared to the micromolar activity of Carbodine. Favipiravir also demonstrates potent activity in the low micromolar to nanomolar range. While Carbodine shows promise, further structural modifications to the this compound scaffold are likely necessary to enhance its antiviral potency to a clinically relevant level.
Experimental Protocols for Antiviral Efficacy Assessment
To ensure the reproducibility and validity of antiviral efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
This assay is a gold standard for quantifying the inhibition of viral replication.
Principle: This method measures the ability of a compound to reduce the formation of plaques (localized areas of cell death caused by viral infection) in a monolayer of susceptible cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to achieve a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in a serum-free medium.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium, low-melting-point agarose, and the test compound at various concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value.
Caption: Workflow for a plaque reduction assay.
This assay is specific for evaluating inhibitors of the viral neuraminidase enzyme.
Principle: This is a fluorescence-based assay that measures the enzymatic activity of neuraminidase.[21] A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by neuraminidase to release a fluorescent product.[21] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in an assay buffer.
-
Enzyme Reaction: In a 96-well plate, mix the test compound dilutions with a standardized amount of influenza virus (as the source of neuraminidase).
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition at each compound concentration and determine the IC50 value.
It is crucial to assess the toxicity of antiviral compounds to host cells to determine their therapeutic index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration and determine the 50% cytotoxic concentration (CC50).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of carbocyclic nucleoside analogues with demonstrated, albeit moderate, anti-influenza activity. Their mechanism of action, targeting the viral RdRp, is a validated strategy for antiviral intervention. While the in vitro potency of early examples like Carbodine does not yet match that of approved drugs, the chemical tractability of the cyclopentene scaffold offers ample opportunities for medicinal chemists to optimize its structure for enhanced efficacy and selectivity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclopentene ring and the nucleobase mimic to improve binding to the viral RdRp.
-
Combination Therapy: Evaluating the synergistic effects of these derivatives with other classes of anti-influenza drugs to combat resistance.
-
In Vivo Efficacy and Pharmacokinetics: Assessing the performance of lead compounds in animal models of influenza infection to determine their therapeutic potential.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives as a valuable addition to the arsenal of anti-influenza therapies.
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A Comparative Guide to the Structural Analysis of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the conformational rigidity of molecular scaffolds is a paramount design feature. Constrained amino acids, by virtue of their restricted torsional angles, offer a powerful tool to sculpt peptides and small molecules with predictable three-dimensional structures. Among these, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted GABA analogue, presents a unique stereochemistry and unsaturated backbone, making it a compelling building block for novel therapeutics and functional materials.
This guide provides a comprehensive overview of the structural analysis of complexes featuring this compound. Recognizing the nascent stage of research into its specific coordination chemistry, we draw upon established principles and comparative data from well-characterized cyclic amino acid analogues. This approach offers a robust framework for researchers to anticipate, analyze, and interpret the structural behavior of this promising chiral synthon.
The Significance of Conformational Constraint: A Comparative Overview
The cyclopentene ring in this compound imposes significant conformational limitations compared to its linear or saturated cyclic counterparts. This rigidity is advantageous for several reasons:
-
Pre-organization for Binding: A constrained ligand requires less entropic penalty upon binding to a receptor or metal ion, potentially leading to higher affinity and selectivity.
-
Defined Vectorial Display of Functionality: The fixed spatial relationship between the amino and carboxylic acid groups allows for precise orientation of these functionalities for interaction with biological targets or for directing the assembly of supramolecular structures.
-
Scaffolding for Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures, such as turns and helices, influencing the overall fold and biological activity. Cyclic β-amino acids, in general, are known to tailor stable, well-defined secondary structures in peptides.[1]
To appreciate the unique structural landscape of this compound, a comparison with other cyclic amino acids is instructive:
| Amino Acid Scaffold | Key Structural Features | Conformational Flexibility | Known Applications |
| This compound | Unsaturated cyclopentene ring, cis relationship between amino and carboxyl groups (in the context of the ring's substitution pattern). | Highly constrained due to the double bond, limiting the ring to fewer puckered conformations. | Building block for carbocyclic nucleosides, GABA analogues. |
| 2-Aminocyclopentane-1-carboxylic Acid (ACPC) | Saturated cyclopentane ring. | More flexible than the cyclopentene analogue, existing in various envelope and twist conformations. | Inducer of β-turns in peptides, component of foldamers.[1] |
| trans-4-Aminocyclohexanecarboxylic Acid (ACHC) | Saturated cyclohexane ring, trans relationship between functional groups. | Adopts a stable chair conformation with functional groups in equatorial or axial positions, leading to predictable geometries. | Component of peptidomimetics and polymers with well-defined structures. |
Experimental Workflows for Structural Elucidation
A multi-faceted approach is essential for a thorough structural characterization of this compound complexes. The following sections detail the key experimental techniques and their application.
X-ray Crystallography: The Definitive View
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information, including bond lengths, bond angles, coordination geometries, and intermolecular interactions.
Workflow for X-ray Crystallography:
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Introduction: The Criticality of Purity for a Chiral Building Block
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid cyclopentene scaffold makes it a valuable building block for synthesizing novel therapeutics, including potent GABA analogues for neurological research and as a key intermediate in the synthesis of various pharmaceuticals.[1][2] In the context of drug development, the absolute purity of such a starting material is not merely a matter of quality control; it is a foundational pillar of experimental reproducibility, safety, and regulatory compliance.
The presence of impurities—be they residual solvents, synthetic byproducts, or, most critically, the undesired (1S,4R) enantiomer—can drastically alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-modal analytical strategy for researchers to independently verify and compare the purity of this compound from various commercial suppliers. We will move beyond simply accepting the label claim on the bottle and establish a robust, self-validating workflow to generate empirical, decision-quality data. The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final API, a principle underscored by international regulatory frameworks such as the ICH Q11 guidelines.[3]
The Analyte: this compound
A clear understanding of the molecule's structure is paramount before designing an analytical strategy.
Caption: Structure of this compound.
An Integrated Analytical Strategy for Purity Verification
A single analytical technique is insufficient to provide a complete purity profile. We advocate for an orthogonal approach, where different methods provide complementary information, ensuring a comprehensive and trustworthy assessment. Our strategy integrates four key analyses:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric purity and detect the undesired (1S,4R) enantiomer.
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy: To assess overall chemical purity, identify and quantify organic impurities and residual solvents.
-
Elemental Analysis (CHN): To verify the fundamental elemental composition against the theoretical formula.
-
Karl Fischer Titration: To accurately quantify water content.
This multi-faceted approach ensures that the material is not only the correct chemical entity but also meets stringent criteria for stereochemical integrity and freedom from contaminants.
Caption: Overall workflow for benchmarking supplier samples.
Experimental Protocols
The following protocols are designed to be self-validating and are grounded in established analytical principles. Adherence to Good Manufacturing Practices (GMP) and Good Documentation Practices (GDP) is essential for ensuring data integrity.[3][4]
Protocol 1: Chiral HPLC for Enantiomeric Purity
Rationale: The biological activity of chiral molecules is often stereospecific. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5] We will use a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in separating chiral amines and acids.[6]
Methodology:
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a sample of the racemate (if available) or a sample known to contain both enantiomers to determine the retention times and resolution of the (1R,4S) and (1S,4R) peaks.
-
Inject each supplier's sample in triplicate.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) as follows: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100 where A_major is the area of the (1R,4S) enantiomer peak and A_minor is the area of the (1S,4R) enantiomer peak.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Chemical Purity
Rationale: qNMR provides an absolute measure of purity against a certified internal standard, is non-destructive, and can simultaneously identify and quantify residual solvents or organic impurities.[7][8] It is a primary analytical method that offers advantages over chromatographic techniques which may not detect non-chromophoric impurities.[7]
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (Certified Reference Material). It is stable, has sharp singlets that do not overlap with the analyte, and is accurately weighable.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Record both weights to four decimal places.
-
Dissolve the mixture in ~0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, unique signal for the analyte and the signal for the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100 Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Protocol 3: Elemental Analysis (CHN)
Rationale: Elemental analysis provides a fundamental check of the compound's empirical formula. It is a robust, bulk analysis technique that can reveal inorganic impurities or significant structural deviations not easily detected by other methods.[9][10] A deviation of more than 0.4% from the theoretical value is typically considered a failure.[11][12]
Methodology:
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Dry the sample under a high vacuum for at least 4 hours to remove residual moisture and solvent. Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Analysis:
-
Analyze the sample according to the instrument's standard operating procedure.
-
Perform the analysis in duplicate.
-
Theoretical Values for C₆H₉NO₂: C = 56.68%, H = 7.14%, N = 11.02%.
-
Compare the experimental %C, %H, and %N values to the theoretical values. The difference should be ≤ 0.4% for each element.
-
Comparative Results: A Fictionalized Benchmarking Study
To illustrate the utility of this guide, we present data from a fictionalized comparison of this compound obtained from three representative suppliers: "Supplier Alpha," "Supplier Beta," and "Supplier Gamma."
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White to Off-White Solid |
| Enantiomeric Purity (% e.e.) | 99.8% | 99.2% | 99.5% | ≥ 99.0% |
| Chemical Purity (by qNMR) | 98.5% | 99.6% | 99.1% | ≥ 98.0% |
| Identified Impurities (by ¹H NMR) | 0.8% Ethyl Acetate | No organic impurities detected | 0.3% Acetonitrile | Not specified |
| CHN Analysis (Δ from theory) | C: -0.21, H: -0.15, N: -0.18 | C: -0.05, H: +0.08, N: -0.02 | C: -0.11, H: -0.09, N: -0.10 | Δ ≤ 0.4% for each element |
| Water Content (Karl Fischer) | 0.45% | 0.12% | 0.25% | ≤ 0.5% |
| Overall Assessment | High enantiomeric purity but significant residual solvent. | Excellent overall chemical purity and low water content. | Good all-around performance, meets all criteria comfortably. | Pass/Fail |
Discussion and Interpretation
This multi-faceted analysis provides a much clearer picture than a simple ">99% HPLC" claim on a Certificate of Analysis.
-
Supplier Alpha: While delivering the highest enantiomeric purity, the material from Supplier Alpha contained a significant amount of residual ethyl acetate, a common recrystallization solvent. For applications sensitive to residual solvents, such as in late-stage drug development, this lot would require further purification.
-
Supplier Beta: This supplier provided material with the highest overall chemical purity and the lowest water content. The elemental analysis results were exceptionally close to the theoretical values, indicating a very clean product free of inorganic salts or other non-NMR-active impurities. Although its enantiomeric purity was slightly lower than Supplier Alpha's, it still comfortably met the acceptance criteria.
-
Supplier Gamma: The material from Supplier Gamma represents a solid, reliable choice. It meets all specifications without excelling in any single category. The presence of trace acetonitrile is minor but should be noted.
Conclusion: The Imperative of In-House Verification
The purity of a critical raw material like this compound is a variable that must be rigorously controlled. Relying solely on supplier-provided data introduces an unacceptable level of risk into research and development programs. This guide demonstrates that a combination of orthogonal analytical techniques—Chiral HPLC, qNMR, Elemental Analysis, and Karl Fischer titration—provides a comprehensive and trustworthy purity profile.
Our recommendation for researchers, scientists, and drug development professionals is clear: Implement a routine, in-house verification program for all critical starting materials. While Supplier Beta showed the best overall performance in our fictional study, the "best" supplier for a specific application will depend on which purity attribute is most critical. By generating your own empirical data, you empower your team to make informed decisions, ensure the integrity of your results, and build a foundation of quality into your development pipeline. The principles of quality control are not just for the final product; they are essential from the very first synthetic step.[4][13]
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A Comparative Guide to the Inhibitory Potency of GABA Transaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various inhibitors targeting γ-aminobutyric acid transaminase (GABA-T), a pivotal enzyme in the metabolism of the principal inhibitory neurotransmitter, GABA. An elevated level of GABA in the brain is a key therapeutic strategy for managing conditions arising from excessive neuronal excitation, such as epilepsy and certain substance use disorders.[1][2] This document synthesizes kinetic data, mechanistic insights, and detailed experimental protocols to serve as a comprehensive resource for the evaluation and characterization of novel and established GABA-T inhibitors.
The Central Role of GABA and GABA Transaminase (GABA-T)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It counterbalances neuronal excitation, and a disruption in this equilibrium can lead to neurological disorders.[1][2] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells.[2] Within these cells, the pyridoxal 5'-phosphate (PLP)-dependent enzyme GABA transaminase (GABA-T; EC 2.6.1.19) catalyzes the degradation of GABA into succinic semialdehyde, which is then further metabolized.[1][3]
Inhibiting GABA-T prevents the breakdown of GABA, leading to an accumulation of this neurotransmitter in the brain.[1] This enhancement of inhibitory signaling is a validated therapeutic approach for controlling seizures and is under investigation for other neurological and psychiatric conditions, including anxiety, addiction, and neurodegenerative diseases.[1][2]
GABA Metabolism and the Action of Inhibitors
The metabolic pathway of GABA is a critical control point for regulating inhibitory neurotransmission. GABA-T inhibitors block the first step in the catabolic cascade.
Caption: The GABA-T catalyzed degradation of GABA and its inhibition.
Comparative Analysis of GABA Transaminase Inhibitors
The efficacy of a GABA-T inhibitor is determined by its potency (IC₅₀/Kᵢ), mechanism of action (reversible vs. irreversible), and selectivity. The following table summarizes kinetic data for several well-characterized inhibitors, providing a basis for objective comparison.
| Inhibitor | Type of Inhibition | Potency | Source Organism/Assay Condition | Reference(s) |
| Vigabatrin (γ-vinyl GABA) | Irreversible (Mechanism-based) | IC₅₀: 350 µM | General GABA-T Activity Assay | [4][5] |
| Gabaculine | Irreversible | Kᵢ: 2.9 µM, IC₅₀: 1.8 µM | General GABA-T Activity Assay | [4][6][7] |
| Aminooxyacetic Acid | Non-specific | IC₅₀: 2.7 µM | General GABA-T Activity Assay | [4] |
| Phenelzine | Irreversible | Dose-dependent inhibition | Rat Brain | [8][9] |
| Ethanolamine-O-sulfate (EOS) | Irreversible | IC₅₀ > 1 mM | General GABA-T Activity Assay | [4][10] |
| Rosmarinic Acid | Putative Inhibitor | Not Quantified | Inferred from in vivo effects | [11][12][13] |
In-Depth Inhibitor Profiles
Vigabatrin (Sabril®) Vigabatrin is a structural analog of GABA and a classic example of a mechanism-based, irreversible inhibitor.[10][14] It is clinically approved for the treatment of refractory complex partial seizures and infantile spasms.[1][14] By irreversibly binding to GABA-T, vigabatrin leads to a sustained increase in brain GABA levels.[14][15] Its effect persists until new enzyme is synthesized, meaning its therapeutic action is not directly correlated with its plasma concentration.[16] While effective, its use is associated with a risk of peripheral visual field defects, necessitating careful patient monitoring.[15]
Gabaculine Isolated from Streptomyces toyacaensis, gabaculine is a naturally occurring and exceptionally potent irreversible inhibitor of GABA-T.[6][17] Its mechanism involves the enzyme converting it into an aromatic species that remains tightly bound to the active site, leading to inactivation.[17] With a Kᵢ value in the low micromolar range (2.9 µM), it is significantly more potent than vigabatrin in vitro.[6][7] However, its high toxicity has precluded its clinical development.[17] Gabaculine serves as an important research tool for studying the consequences of profound GABA-T inhibition.[6]
Phenelzine Phenelzine is primarily known as a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used as an antidepressant and anti-anxiety medication.[8][18] However, it also inhibits GABA-T, leading to elevated brain GABA levels, which may contribute to its anxiolytic effects.[8][9] Studies suggest that a metabolite of phenelzine, formed by the action of MAO-B, is responsible for the GABA-elevating effect.[19] This dual-action profile makes it a unique pharmacological agent, though its lack of specificity for GABA-T is a notable characteristic.
Aminooxyacetic Acid (AOAA) AOAA is a potent inhibitor of GABA-T with an IC₅₀ of 2.7 µM.[4] However, it is a non-specific inhibitor that targets a wide range of PLP-dependent enzymes, including other transaminases. This lack of selectivity limits its therapeutic potential but makes it useful in certain laboratory contexts to achieve broad inhibition of transamination reactions.
Rosmarinic Acid Found in various herbs like rosemary and lemon balm, rosmarinic acid is a natural compound that has been suggested to act as a GABA-T inhibitor.[11][12] This proposed mechanism is thought to underlie its potential anxiolytic and sedative effects.[11][13] While direct kinetic data on its interaction with purified GABA-T is not widely reported, preliminary studies suggest it activates the GABAergic system, potentially by inhibiting the enzyme responsible for GABA degradation.[13] Further research is needed to fully characterize its inhibitory potency and mechanism.
Experimental Protocol: In Vitro GABA-T Inhibition Assay
Determining the inhibitory potency (IC₅₀) of a novel compound against GABA-T is a critical step in drug development. The following protocol describes a reliable and commonly used spectrophotometric coupled-enzyme assay.
Principle of the Assay
This assay measures GABA-T activity through a two-step enzymatic reaction. First, GABA-T catalyzes the transamination of GABA and α-ketoglutarate to produce glutamate and succinic semialdehyde (SSA). The production of SSA is then coupled to the activity of succinic semialdehyde dehydrogenase (SSADH), which oxidizes SSA to succinate. This second reaction concurrently reduces NADP⁺ to NADPH, which can be measured by the increase in absorbance at 340 nm. The rate of NADPH production is directly proportional to GABA-T activity.
Caption: Workflow for determining GABA-T inhibitory potency.
Materials and Reagents
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6, containing 1 mM 2-mercaptoethanol.
-
Recombinant Human GABA-T: Purified enzyme.[3]
-
Substrates: γ-aminobutyric acid (GABA), α-ketoglutarate (α-KG).
-
Coupling Enzyme: Succinic semialdehyde dehydrogenase (SSADH).
-
Co-substrate: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺).
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known GABA-T inhibitor (e.g., Vigabatrin).
-
Equipment: 96-well UV-transparent microplate, microplate reader with kinetic measurement capability at 340 nm and temperature control.
Step-by-Step Methodology
Self-validation is inherent in this protocol through the use of positive and negative controls, which ensure the assay is performing as expected and provide a benchmark for the activity of test compounds.
-
Reagent Preparation: Prepare fresh solutions of all reagents in the Assay Buffer. Create a serial dilution of the test compound and the positive control at various concentrations.
-
Plate Layout: Designate wells for negative controls (enzyme + substrates, no inhibitor), positive controls (enzyme + substrates + known inhibitor), and test compound evaluations.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well, add 20 µL of the appropriate test compound dilution, positive control, or vehicle (for negative controls).
-
Add 20 µL of the purified human GABA-T solution (e.g., 2.5 µg/mL final concentration).[3]
-
Gently mix and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C). Causality: This step is critical for mechanism-based or irreversible inhibitors, allowing time for the inhibitor to bind to or be processed by the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a "Substrate Master Mix" containing GABA, α-KG, NADP⁺, and SSADH in Assay Buffer.
-
Initiate the reaction by adding 160 µL of the Substrate Master Mix to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the reader, pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 30 to 60 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The inhibition of GABA transaminase remains a validated and compelling strategy for enhancing GABAergic neurotransmission. While clinically effective inhibitors like vigabatrin exist, the search for next-generation compounds with improved potency, selectivity, and safety profiles is an active area of research.[20] This guide provides the foundational knowledge and practical methodologies required to objectively compare the inhibitory potency of different GABA-T inhibitors. By employing rigorous, well-controlled assays, researchers can accurately characterize novel chemical entities and contribute to the development of improved therapeutics for a range of neurological disorders.
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What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024). Available at: [Link]
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McKenna, K. F., McManus, D. J., & Baker, G. B. (1994). GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline. Journal of Affective Disorders, 31(3), 195-202. Available at: [Link]
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Wang, C. C., Hsieh, P. W., Kuo, J. R., & Wang, S. J. (2021). Rosmarinic Acid, a Bioactive Phenolic Compound, Inhibits Glutamate Release from Rat Cerebrocortical Synaptosomes through GABAA Receptor Activation. Biomolecules, 11(7), 1020. Available at: [Link]
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Alexander, S. P., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
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Calabrese, E. J., & Agathokleous, E. (2024). The chemoprotective hormetic effects of rosmarinic acid. Ageing Research Reviews, 99, 102374. Available at: [Link]
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Gibson, K. M., Jakobs, C., & Verhoeven, N. M. (2001). Development of a stable-isotope dilution assay for gamma-aminobutyric acid (GABA) transaminase in isolated leukocytes and evidence that GABA and beta-alanine transaminases are identical. Clinical Chemistry, 47(3), 495-500. Available at: [Link]
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A Comparative Spectroscopic Guide to (1R,4S)- and (1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
For researchers and professionals in drug development and organic synthesis, the precise characterization of chiral molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for the enantiomeric pair: (1R,4S)- and (1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid. These compounds are valuable building blocks in the synthesis of various carbocyclic nucleoside analogues and other biologically active molecules. Due to their enantiomeric relationship, their physical and chemical properties are identical, with the exception of their interaction with plane-polarized light. However, their distinct stereochemistry can be unequivocally established through a comprehensive analysis of their spectroscopic data, particularly when chiral environments are introduced or through meticulous comparison of their NMR spectra.
This guide will delve into the nuanced differences and expected similarities in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these enantiomers. The focus on the N-Boc protected derivatives is intentional, as these are often the stable, synthetically versatile intermediates encountered in multi-step synthetic sequences.
The Significance of Spectroscopic Analysis in Chiral Discrimination
While enantiomers exhibit identical spectra in achiral solvents, subtle differences can emerge in the presence of chiral solvating agents or through advanced NMR techniques. However, the primary utility of standard spectroscopic methods lies in the structural confirmation of the core molecular framework. The data presented herein serves as a benchmark for researchers to confirm the successful synthesis and purification of these specific stereoisomers.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the (1R,4S) and (1S,4R) enantiomers of N-Boc-4-aminocyclopent-2-enecarboxylic acid. This data is compiled from typical values for such structures and serves as a reference for experimental verification.
¹H NMR Spectroscopy
The proton NMR spectra of both enantiomers in an achiral solvent like CDCl₃ will be identical. The key to confirmation lies in the chemical shifts, multiplicities, and coupling constants of the cyclopentene ring protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | (1R,4S)-enantiomer (Predicted) | (1S,4R)-enantiomer (Predicted) | Multiplicity |
| H1 (Olefinic) | ~5.8-6.0 ppm | ~5.8-6.0 ppm | m |
| H2 (Olefinic) | ~5.8-6.0 ppm | ~5.8-6.0 ppm | m |
| H3 (CH-N) | ~4.5-4.7 ppm | ~4.5-4.7 ppm | m |
| H4 (CH-COOH) | ~3.2-3.4 ppm | ~3.2-3.4 ppm | m |
| H5a (CH₂) | ~2.5-2.7 ppm | ~2.5-2.7 ppm | m |
| H5b (CH₂) | ~1.8-2.0 ppm | ~1.8-2.0 ppm | m |
| Boc (t-butyl) | ~1.45 ppm | ~1.45 ppm | s |
Note: The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. The provided ranges are typical for this class of compounds.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra for the two enantiomers will be identical in an achiral medium. The chemical shifts are characteristic of the functional groups present.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | (1R,4S)-enantiomer (Predicted) | (1S,4R)-enantiomer (Predicted) |
| C=O (Carboxyl) | ~175-180 ppm | ~175-180 ppm |
| C=O (Boc) | ~155 ppm | ~155 ppm |
| C1 (Olefinic) | ~130-135 ppm | ~130-135 ppm |
| C2 (Olefinic) | ~130-135 ppm | ~130-135 ppm |
| C (Boc quaternary) | ~80 ppm | ~80 ppm |
| C3 (CH-N) | ~55-60 ppm | ~55-60 ppm |
| C4 (CH-COOH) | ~45-50 ppm | ~45-50 ppm |
| C5 (CH₂) | ~35-40 ppm | ~35-40 ppm |
| CH₃ (Boc) | ~28 ppm | ~28 ppm |
Infrared (IR) Spectroscopy
The IR spectra are instrumental in confirming the presence of key functional groups. The spectra for both enantiomers will be superimposable.
Table 3: Key IR Absorptions
| Functional Group | (1R,4S)-enantiomer (Predicted) | (1S,4R)-enantiomer (Predicted) | Intensity |
| O-H (Carboxylic Acid) | ~2500-3300 cm⁻¹ | ~2500-3300 cm⁻¹ | Broad |
| N-H (Amide) | ~3300-3500 cm⁻¹ | ~3300-3500 cm⁻¹ | Medium |
| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ | Strong |
| C=O (Boc) | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ | Strong |
| C=C (Olefin) | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Electron Spray Ionization (ESI) is a common technique for these types of molecules.
Table 4: Predicted Mass Spectrometry Data (ESI)
| Ion | (1R,4S)-enantiomer (Predicted m/z) | (1S,4R)-enantiomer (Predicted m/z) |
| [M+H]⁺ | 228.123 | 228.123 |
| [M+Na]⁺ | 250.105 | 250.105 |
| [M-H]⁻ | 226.108 | 226.108 |
Note: The fragmentation pattern will be identical for both enantiomers and will typically involve the loss of the Boc group (100 amu) or the carboxylic acid group (45 amu).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Sample Preparation for NMR, IR, and MS
Caption: General workflow for sample preparation.
Spectrometer Setup and Data Acquisition
A Comparative Guide to the Structure-Activity Relationship of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid Derivatives as GABAergic Modulators
For researchers and drug development professionals navigating the complex landscape of GABAergic modulation, the selection of appropriate molecular scaffolds is paramount. This guide provides an in-depth comparison of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid and its derivatives, evaluating their structure-activity relationships (SAR) as modulators of the γ-aminobutyric acid (GABA) system. We will delve into their interactions with GABA receptors and metabolic enzymes, compare their activity with other classes of GABAergic agents, and provide detailed experimental protocols to support your research endeavors.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, enabling interaction with a range of receptor subtypes. However, this flexibility can also lead to a lack of receptor selectivity and off-target effects. To address this, medicinal chemists have long pursued the design of conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid ring structure, such as a cyclopentene scaffold, it is possible to lock the molecule into a specific conformation, thereby enhancing its potency and selectivity for a particular GABA receptor subtype or metabolic enzyme.
The this compound scaffold has emerged as a particularly interesting platform for the development of novel GABAergic modulators. Its stereochemistry and the presence of the double bond introduce specific conformational constraints that have been shown to impart distinct pharmacological profiles.
Comparative Analysis of Biological Activity
The biological activity of this compound and its derivatives is primarily centered on their interaction with GABA-A and GABA-C receptors, as well as the enzyme GABA transaminase (GABA-T). The stereochemistry of the amino and carboxylic acid groups on the cyclopentene ring is a critical determinant of their activity and selectivity.
GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is a key target for a wide range of therapeutic agents, including benzodiazepines and barbiturates. The activity of aminocyclopentene carboxylic acid derivatives at this receptor is highly dependent on their stereoconfiguration.
Notably, the (+)-(1S,4R) stereoisomer of 4-aminocyclopent-1-ene-1-carboxylic acid has been shown to be a potent GABA-A agonist, approximately twice as potent as GABA itself. In stark contrast, its enantiomer, the (-)-(1R,4S) isomer, is significantly less active at the GABA-A receptor, being about 600 times less potent. This stark difference underscores the critical importance of stereochemistry for potent agonistic activity at the GABA-A receptor.
GABA-C Receptor Modulation
GABA-C receptors, another class of ionotropic GABA receptors, exhibit a distinct pharmacology compared to their GABA-A counterparts. Studies on recombinant human homomeric ρ1 and ρ2 GABA-C receptors expressed in Xenopus oocytes have revealed a different SAR profile for aminocyclopentene carboxylic acid analogues.
In this context, the (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA), which corresponds to the (1S,4R) configuration, acts as a potent antagonist at both ρ1 and ρ2 GABA-C receptors, with Ki values of 6.0 µM and 4.7 µM, respectively.[1] Conversely, its enantiomer, (-)-4-ACPCA, shows minimal activity as either an agonist or antagonist at these receptors.[1] This demonstrates a clear stereochemical preference for antagonism at GABA-C receptors, contrasting with the agonistic activity observed at GABA-A receptors for the same enantiomer.
Inhibition of GABA Transaminase
GABA transaminase (GABA-T) is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, making it an attractive therapeutic strategy for conditions associated with GABAergic hypofunction. (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid has been identified as a reversible inhibitor of GABA transaminase. This activity profile is distinct from its direct receptor interactions and presents an alternative mechanism for modulating GABAergic neurotransmission.
Comparison with Other GABAergic Modulators
To provide a broader context for the activity of this compound derivatives, it is essential to compare their performance with other classes of GABAergic modulators.
| Compound Class | Primary Mechanism of Action | Key Characteristics |
| This compound Derivatives | GABA-A/GABA-C receptor modulation, GABA-T inhibition | Stereochemistry dictates agonist vs. antagonist activity and receptor selectivity. Offers a rigid scaffold for SAR studies. |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to the α2δ subunit of voltage-gated calcium channels | Indirectly modulate GABAergic transmission. Effective in neuropathic pain and epilepsy. |
| Muscimol | Potent, selective GABA-A receptor agonist | A classic tool for studying GABA-A receptors, derived from Amanita muscaria. |
| Bicuculline | Competitive GABA-A receptor antagonist | A convulsant agent widely used in research to block GABA-A receptor-mediated inhibition. |
| Benzodiazepines (e.g., Diazepam) | Positive allosteric modulators of GABA-A receptors | Enhance the effect of GABA by increasing the frequency of channel opening. Anxiolytic, sedative, and anticonvulsant properties. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are indispensable. The following section provides step-by-step methodologies for key assays used to characterize the activity of this compound derivatives.
Synthesis of this compound
A robust and enantioselective synthesis is crucial for obtaining stereochemically pure compounds for biological evaluation. The following protocol outlines a common synthetic route.
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Protection of the Lactam: (-)-Vince lactam is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).
-
Reduction of the Lactam: The protected lactam is then reduced to the corresponding amino alcohol using a reducing agent like sodium borohydride (NaBH₄).
-
Hydrolysis: The resulting amide is hydrolyzed to yield the Boc-protected amino alcohol.
-
Oxidation: The primary alcohol is oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, this compound.
GABA-A Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the GABA-A receptor.
Caption: Workflow for a GABA-A receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain tissue by homogenization and differential centrifugation.
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) and varying concentrations of the test compound in a suitable buffer.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of GABA receptors expressed in a heterologous system.
Sources
Safety Operating Guide
Navigating the Disposal of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible management of resulting waste streams is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS No. 134003-04-6), a crucial building block in various synthetic pathways. Our focus is to move beyond generic advice, offering a decision-making process grounded in the specific hazards of this compound and the overarching principles of chemical waste management.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is not a benign substance. A thorough understanding of its hazard profile is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1]
These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in general solid waste.[2][3] The potential for harm to aquatic life and the disruption of wastewater treatment processes necessitates its segregation and specialized disposal.[2][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1][2] |
This table summarizes the primary hazards associated with this compound, forming the basis for the recommended disposal protocols.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to guide researchers through the process of safely collecting, storing, and disposing of waste containing this compound.
Figure 2: Segregation of waste streams for proper disposal.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of a responsible and trustworthy scientific enterprise.
References
-
PubChem. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]
-
ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. [Link]
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Karolinska Institutet. Laboratory waste. [Link]
-
American Chemical Society. ( )-(1r,4s)-4-aminocyclopent-2-enecarboxylic acid suppliers USA. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Environmental Marketing Services. Waste Disposal in Laboratory. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: (1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid. [Link]
Sources
- 1. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid
Welcome to your essential safety and operational guide for handling (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS No. 134003-04-6). As a novel building block in drug discovery and development, the unique stereo- and conformational constraints of this amino acid derivative make it a valuable tool for researchers. However, its safe handling is paramount to ensuring both the integrity of your research and the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for risk mitigation through the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Hazard Profile: Why PPE is Critical
This compound is classified with several key hazards that dictate our approach to PPE. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered an irritant and is harmful.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical. The causality is clear: preventing contact prevents harm.
Core PPE Requirements for this compound
Based on the hazard profile, a standard set of PPE is mandatory for handling this compound. The following table outlines the minimum requirements, with detailed explanations to follow.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are the recommended minimum. Always inspect for tears or holes before use. For prolonged handling, consider double-gloving. |
| Eyes | Safety glasses with side shields | Provides essential protection against splashes and airborne particles. Must be ANSI Z87.1 compliant. |
| Face | Face shield | To be used in conjunction with safety glasses, especially when there is a significant risk of splashing or aerosolization. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type should be based on a risk assessment. |
The Logic of Glove Selection
For a solid compound like this compound, the primary risk to the hands is from incidental contact with the powder. Disposable nitrile gloves provide an effective barrier for this type of exposure.[2] It is crucial to remove and replace them immediately after any known contact with the chemical and to wash hands thoroughly.
Eye and Face Protection: A Two-Tiered Approach
Safety glasses with side shields are the absolute minimum for any laboratory work involving chemicals.[2] They protect from projectiles and minor splashes. However, when weighing out or transferring the solid, the potential for creating dust or aerosols increases. In these situations, a face shield worn over safety glasses provides a more robust barrier, protecting the entire face.
Respiratory Protection: Managing Inhalation Risks
This compound may cause respiratory irritation.[1] Therefore, all handling of the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of dust generation, a NIOSH-approved respirator is mandatory. The specific type of respirator cartridge should be chosen based on a formal risk assessment of the procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Trust in a protocol comes from its clarity and repeatability. Follow these steps to ensure a safe handling workflow.
Preparation and Engineering Controls:
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and PPE ready before handling the chemical.
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is critical to avoid cross-contamination.
Caption: PPE Doffing and Hygiene Sequence.
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal. [3] In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [3]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [4]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be treated as chemical waste.
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration. [4]Do not discharge to sewer systems. [4]* Contaminated Packaging: Containers should be triple-rinsed and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to make them unusable and disposed of in a sanitary landfill. [4] By adhering to these detailed protocols, you are not just following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research.
References
-
(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem. [Link]
-
MSDS - Safety Data Sheet for (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid - AAPPTec. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Colorado Boulder. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
